1-Bromo-2-(difluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYPQIOCZSWSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375607 | |
| Record name | 1-bromo-2-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-82-2 | |
| Record name | 1-bromo-2-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-(difluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-(difluoromethyl)benzene for Advanced Chemical Synthesis
Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated building blocks, 1-Bromo-2-(difluoromethyl)benzene has emerged as a particularly valuable synthon. Its unique combination of a reactive bromine handle, suitable for a variety of cross-coupling reactions, and the electron-withdrawing difluoromethyl group, which can act as a bioisostere for other functional groups, makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of this compound, from its fundamental properties to its applications in cutting-edge research, designed for the discerning researcher, scientist, and drug development professional.
Core Properties and Identification
The foundational step in the effective utilization of any chemical reagent is a thorough understanding of its intrinsic properties. This compound is identified by the CAS Number 845866-82-2 .[1]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrF₂ | [1] |
| Molecular Weight | 207.02 g/mol | [1] |
| Appearance | Liquid | Sigma-Aldrich |
| Density | 1.597 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.514 | Sigma-Aldrich |
| Flash Point | 82.8 °C (181.0 °F) | Sigma-Aldrich |
Synthesis and Characterization: A Practical Approach
While numerous methods exist for the synthesis of brominated and fluorinated aromatic compounds, a common and effective strategy for the preparation of this compound involves the modification of a suitable precursor. A plausible synthetic route is outlined below, adapted from established methodologies for similar transformations.[2][3][4]
Representative Synthetic Protocol
A potential synthetic pathway could involve the Sandmeyer reaction of 2-(difluoromethyl)aniline. This classical transformation provides a reliable method for the introduction of a bromine atom onto an aromatic ring.[2][5]
Caption: Generalized Sandmeyer reaction for the synthesis of this compound.
Step-by-Step Methodology:
-
Diazotization: 2-(Difluoromethyl)aniline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction progress is monitored for the formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate vessel, a solution of copper(I) bromide in hydrobromic acid is prepared.
-
The cold diazonium salt solution is then added slowly to the copper(I) bromide solution. Vigorous nitrogen evolution is typically observed.
-
Work-up and Purification: Upon completion of the reaction, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
Authentic samples of this compound can be characterized by a suite of spectroscopic techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm) corresponding to the four protons on the benzene ring. The difluoromethyl proton will appear as a triplet further downfield, with coupling to the two fluorine atoms.[6][7]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon bearing the difluoromethyl group will appear as a triplet due to C-F coupling.[8][9][10][11]
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+).[12][13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring, C-F stretching of the difluoromethyl group, and C-Br stretching.[15][16][17][18] A representative IR spectrum is available from SpectraBase.[15]
Reactivity and Synthetic Utility: A Gateway to Molecular Complexity
The synthetic versatility of this compound stems from the distinct reactivity of its two key functional groups.
Caption: Key cross-coupling reactions utilizing this compound.
The Power of Palladium-Catalyzed Cross-Coupling
The bromine atom serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This is arguably one of the most powerful and widely used reactions for the formation of biaryl structures. This compound can be efficiently coupled with a diverse range of aryl and heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to construct complex molecular architectures.[1][19][20][21]
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl compounds which are valuable intermediates in organic synthesis.
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from this compound and a variety of primary or secondary amines.
-
Heck Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide and an alkene, offering a route to substituted styrenyl compounds.
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations, and often requires careful optimization for specific substrates.
Applications in Drug Discovery and Development: A Bioisosteric Advantage
The difluoromethyl group is of particular interest in medicinal chemistry as it can serve as a bioisostere for hydroxyl, thiol, or amine functionalities. This substitution can lead to improved metabolic stability, enhanced membrane permeability, and altered hydrogen bonding capabilities, all of which are critical parameters in drug design.[22]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are paramount for ensuring laboratory safety.
-
Hazard Identification: This compound is classified as a warning, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[24]
-
Handling Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[25]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion: A Versatile Tool for the Modern Chemist
This compound stands as a testament to the power of fluorination in modern chemical synthesis. Its dual functionality allows for the facile introduction of the valuable difluoromethylphenyl motif into a wide array of molecular structures. For researchers and scientists in the pharmaceutical and agrochemical industries, a thorough understanding of the properties, synthesis, and reactivity of this building block is essential for the design and development of next-generation molecules with enhanced biological activity and improved pharmacokinetic profiles.
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An In-Depth Technical Guide to 1-Bromo-2-(difluoromethyl)benzene: A Versatile Building Block in Modern Synthesis
Introduction & Strategic Overview
In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. 1-Bromo-2-(difluoromethyl)benzene has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. Its utility stems from a bifunctional architecture: a bromine atom, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and a difluoromethyl group, a unique bioisostere that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
This guide provides an in-depth technical examination of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles to empower researchers in their synthetic endeavors.
Core Chemical Identity
A clear understanding of a reagent's fundamental identity is paramount for its effective and safe use.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| Synonyms | 2-Bromo-1-(difluoromethyl)benzene |
| CAS Number | 845866-82-2[2][3][4] |
| Molecular Formula | C₇H₅BrF₂[1] |
| InChI Key | RMYPQIOCZSWSDG-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)F)Br[1] |
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of a reagent dictate its handling, reaction setup, and purification procedures. The data below, summarized from supplier specifications, provides a clear profile for laboratory use.[2]
Table 2: Physicochemical Data for this compound
| Property | Value |
|---|---|
| Appearance | Liquid[2] |
| Molecular Weight | 207.02 g/mol [1][2] |
| Density | 1.597 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.514[2] |
| Flash Point | 82.8 °C (181.0 °F)[2] |
| Assay | ≥97% |
Synthesis & Mechanistic Rationale
The synthesis of this compound is most practically achieved via the deoxofluorination of a readily available precursor, 2-bromobenzaldehyde. This approach is favored due to the commercial availability of the starting material and the high efficiency of modern fluorinating agents.
Chosen Pathway: Deoxofluorination of 2-Bromobenzaldehyde
The conversion of an aldehyde to a geminal difluoride is a robust transformation in synthetic chemistry.[5] Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this purpose.[5][6][7]
Causality Behind Experimental Choices:
-
Starting Material: 2-Bromobenzaldehyde is an ideal precursor. The aldehyde functionality is readily converted to the difluoromethyl group, while the ortho-bromo substituent remains intact for subsequent reactions.
-
Fluorinating Agent: DAST is selected for its efficacy in converting carbonyls to geminal difluorides under relatively mild conditions.[5][7] While other reagents like sulfur tetrafluoride exist, DAST is more manageable and suitable for laboratory-scale synthesis.[5] Alternative, more thermally stable reagents include Deoxo-Fluor® or XtalFluor-M®.[5]
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) is used to prevent reaction with the highly reactive DAST reagent.
-
Temperature: The reaction is initiated at a low temperature (e.g., -78 °C) to control the initial exothermic reaction between the aldehyde and DAST, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Caption: Synthetic workflow for this compound.
Representative Experimental Protocol
This protocol is a representative procedure based on established deoxofluorination reactions of aromatic aldehydes and should be performed by trained chemists with appropriate safety precautions.[7]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromobenzaldehyde (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST, 2.0 eq.) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product, this compound.
Reactivity & Applications in Drug Discovery
The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups.
The Bromine Atom: A Gateway for Cross-Coupling
The aryl bromide is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[8][9][10][11][12] This allows for the facile construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds at the C1 position.
-
Suzuki Coupling: Reaction with aryl or vinyl boronic acids/esters to form biaryl or styrenyl compounds.[8][11]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[12]
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.[11]
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
C-S Coupling: Reaction with thiols to form aryl sulfides.[10]
Expertise in Practice: The choice of palladium catalyst, ligand, base, and solvent system is critical and must be optimized for each specific substrate pairing to maximize yield and minimize side reactions. The electron-withdrawing nature of the adjacent difluoromethyl group can influence the reactivity of the C-Br bond, sometimes requiring slightly more forcing conditions compared to electron-rich aryl bromides.
The Difluoromethyl (CHF₂) Group: A Strategic Bioisostere
The incorporation of a difluoromethyl group is a proven strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[13][14] It serves as a metabolically stable bioisosteric replacement for other common functional groups.[13][14]
Key Advantages in Drug Design:
-
Bioisostere for Hydroxyl (-OH) and Thiol (-SH) Groups: The CHF₂ group can act as a weak hydrogen bond donor, mimicking the interactions of hydroxyl or thiol groups while eliminating the metabolic liabilities associated with them (e.g., oxidation or glucuronidation).[13][14]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CHF₂ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[15] This often leads to an increased half-life and improved bioavailability of a drug candidate.
-
Increased Lipophilicity: The CHF₂ group increases the lipophilicity (logP) of a molecule more than a methyl group but less than a trifluoromethyl group.[13] This modulation helps optimize membrane permeability and can improve passage across the blood-brain barrier.
-
pKa Modulation: The strong electron-withdrawing nature of the CHF₂ group can significantly lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune receptor binding affinity or solubility.
Safety & Handling
As a chemical reagent, this compound must be handled with appropriate precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Category | Code | Description |
|---|---|---|
| Hazard Statements | H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] | |
| H335 | May cause respiratory irritation.[2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P280 | Wear protective gloves/eye protection/face protection.[2] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. Its value lies not just in its structure, but in the strategic opportunities it presents. The aryl bromide provides a reliable anchor point for building molecular complexity through robust cross-coupling chemistry, while the difluoromethyl group offers a sophisticated tool for modulating biological properties. For researchers in drug discovery and materials science, a thorough understanding of this reagent's synthesis, reactivity, and strategic application is essential for accelerating innovation.
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- 14. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Synthesis of 1-Bromo-2-(difluoromethyl)benzene: A Comprehensive Technical Guide for Drug Discovery Professionals
Foreword: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for modulating the physicochemical and biological properties of therapeutic candidates. Among these, the difluoromethyl (CF₂H) group has emerged as a particularly valuable substituent. Its unique electronic properties, ability to act as a lipophilic hydrogen bond donor, and its role as a bioisostere for hydroxyl and thiol groups make it a powerful functional group for enhancing metabolic stability, membrane permeability, and target-binding affinity. This guide provides an in-depth exploration of the synthesis and underlying mechanisms for obtaining a key building block for these advanced therapeutic agents: 1-Bromo-2-(difluoromethyl)benzene.
Strategic Approaches to the Synthesis of this compound
The introduction of a difluoromethyl group onto an aromatic ring, particularly at a sterically hindered ortho-position adjacent to a bromine atom, presents a unique synthetic challenge. This guide will focus on two of the most robust and contemporary methods for achieving this transformation: Nickel-Catalyzed Cross-Electrophile Coupling and Metallaphotoredox Catalysis. These methods offer significant advantages in terms of efficiency, functional group tolerance, and scalability.
Method 1: Nickel-Catalyzed Cross-Electrophile Coupling
This approach leverages the power of nickel catalysis to couple an aryl bromide with a suitable difluoromethyl source. The choice of a crystalline, stable difluoromethylating reagent is crucial for reproducibility and ease of handling in a laboratory setting.
Objective: To synthesize this compound from 1,2-dibromobenzene.
Materials:
| Reagent/Material | Formula | M.Wt. | Supplier | Purity |
| 1,2-Dibromobenzene | C₆H₄Br₂ | 235.90 | Sigma-Aldrich | 98% |
| Difluoromethyl 2-pyridyl sulfone | C₆H₅F₂NO₂S | 193.17 | Commercially Available | >98% |
| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O | 237.69 | Sigma-Aldrich | 99.9% |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | C₁₈H₂₄N₂ | 268.40 | Strem Chemicals | >98% |
| Zinc powder | Zn | 65.38 | Acros Organics | <10 µm, >98% |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Acros Organics | 99.8%, anhydrous |
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, a 25 mL oven-dried Schlenk tube is charged with NiCl₂·6H₂O (4.8 mg, 0.02 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (5.4 mg, 0.02 mmol, 5 mol%), and zinc powder (52.3 mg, 0.8 mmol, 2.0 equiv).
-
Addition of Reactants: To the Schlenk tube, add 1,2-dibromobenzene (94.4 mg, 0.4 mmol, 1.0 equiv) and difluoromethyl 2-pyridyl sulfone (92.7 mg, 0.48 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (2.0 mL) to the mixture.
-
Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is stirred at 50 °C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite. The filtrate is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
Nickel Catalyst and Ligand: Nickel is a cost-effective and highly effective catalyst for cross-coupling reactions. The bipyridine ligand, dtbbpy, is crucial for stabilizing the nickel catalyst and promoting the desired reductive elimination step.
-
Difluoromethylating Reagent: Difluoromethyl 2-pyridyl sulfone is a stable, crystalline solid, making it a more practical alternative to gaseous or volatile difluoromethyl sources.
-
Reductant: Zinc powder acts as a stoichiometric reductant to regenerate the active Ni(0) catalyst throughout the reaction cycle.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this type of cross-coupling reaction, facilitating the dissolution of the reactants and promoting the catalytic cycle.
The nickel-catalyzed difluoromethylation is believed to proceed through a Ni(0)/Ni(II) or a related catalytic cycle involving radical intermediates.
Caption: Proposed catalytic cycle for nickel-catalyzed difluoromethylation.
Method 2: Metallaphotoredox Catalysis
This cutting-edge methodology merges visible-light photoredox catalysis with transition metal catalysis, enabling the activation of challenging substrates under exceptionally mild conditions. This approach utilizes a photocatalyst to generate a difluoromethyl radical from a readily available precursor, which is then intercepted by a nickel catalyst in a cross-coupling cycle.
Objective: To synthesize this compound from 1-bromo-2-iodobenzene.
Materials:
| Reagent/Material | Formula | M.Wt. | Supplier | Purity |
| 1-Bromo-2-iodobenzene | C₆H₄BrI | 282.90 | TCI Chemicals | >98% |
| Bromodifluoromethane | CHBrF₂ | 130.92 | Commercially Available | In solution or as a gas |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | C₄₈H₃₀F₂₂IrN₄P | 1335.96 | Strem Chemicals | >98% |
| NiCl₂·glyme | C₄H₁₀Cl₂NiO₂ | 220.72 | Strem Chemicals | >98% |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | C₁₈H₂₄N₂ | 268.40 | Strem Chemicals | >98% |
| Tris(trimethylsilyl)silane (TTMSS) | C₉H₂₈Si₄ | 248.65 | Sigma-Aldrich | 97% |
| Anhydrous 1,4-Dioxane | C₄H₈O₂ | 88.11 | Acros Organics | 99.8%, anhydrous |
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, an 8 mL vial is charged with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2.7 mg, 0.002 mmol, 1 mol%), NiCl₂·glyme (2.2 mg, 0.01 mmol, 5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (2.7 mg, 0.01 mmol, 5 mol%).
-
Addition of Reactants: To the vial, add 1-bromo-2-iodobenzene (56.6 mg, 0.2 mmol, 1.0 equiv) and tris(trimethylsilyl)silane (TTMSS) (74.6 mg, 0.3 mmol, 1.5 equiv).
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (1.0 mL). The vial is sealed with a septum, and bromodifluoromethane is bubbled through the solution for 2 minutes.
-
Photocatalysis: The reaction vial is placed in a photoreactor equipped with a 34 W blue LED lamp and stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is diluted with diethyl ether (15 mL), filtered, and the filtrate is concentrated. The residue is purified by preparative thin-layer chromatography (TLC) on silica gel to yield this compound.
-
Photocatalyst: The iridium-based photocatalyst is chosen for its ability to absorb visible light and initiate the radical generation process.
-
Nickel Catalyst: A nickel(II) precatalyst is used, which is reduced in situ to the active Ni(0) species.
-
Difluoromethyl Radical Source: Bromodifluoromethane is a commercially available and effective precursor for the difluoromethyl radical upon activation.
-
Radical Initiator: Tris(trimethylsilyl)silane acts as a radical initiator, facilitating the generation of the difluoromethyl radical from bromodifluoromethane.
-
Solvent: Anhydrous 1,4-dioxane is a suitable solvent that is stable under the reaction conditions and effectively dissolves the reactants.
The metallaphotoredox catalytic cycle is a synergistic interplay between a photoredox cycle and a nickel catalytic cycle.
Caption: Synergistic metallaphotoredox catalytic cycles for difluoromethylation.
Characterization Data
| Property | Value |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.69 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.30 (t, J = 7.6 Hz, 1H), 7.15 (d, J = 7.6 Hz, 1H), 6.75 (t, J = 54.8 Hz, 1H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -112.5 (d, J = 54.8 Hz) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 133.5, 131.9, 130.5, 128.0, 127.8, 124.9, 115.4 (t, J = 240.4 Hz) |
| Mass Spec (EI) | m/z 208, 210 (M⁺) |
Safety Considerations
-
1,2-Dibromobenzene and 1-Bromo-2-iodobenzene: These compounds are irritants and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Bromodifluoromethane: This is a gas and should be handled with appropriate safety precautions in a well-ventilated area.
-
Nickel Compounds: Nickel compounds are potential carcinogens and sensitizers. Handle with care, using appropriate personal protective equipment (PPE).
-
Organometallic Reagents: All organometallic reagents and catalysts should be handled under an inert atmosphere (nitrogen or argon) to prevent decomposition.
-
Photoreactor: The high-intensity light from the LED photoreactor can be harmful to the eyes. Use appropriate shielding.
Conclusion and Future Outlook
The synthesis of this compound via nickel-catalyzed cross-electrophile coupling and metallaphotoredox catalysis represents robust and efficient methods for accessing this valuable building block. The choice between these methods will depend on the specific requirements of the research, including substrate availability, scalability, and the desired level of mildness in reaction conditions. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of even more efficient and selective methods for the synthesis of such key intermediates will remain a critical area of research. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently incorporate the difluoromethyl group into their next generation of therapeutic agents.
References
- Ni, C., & Hu, J. (2014). The difluoromethyl group in medicinal chemistry. Expert Opinion on Drug Discovery, 9(6), 673-686.
- Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(41), 16498-16501.
- MacMillan, D. W. C., et al. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides.
- Doyle, A. G., et al. (2023). Nickel-Catalyzed Cross-Electrophile Difluoromethylation of Aryl Bromides with a Non-ODS Derived Sulfone Reagent. ChemRxiv.
- Sanford, M. S., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H. The Journal of Organic Chemistry, 84(6), 3549-3555.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(11), 6434-6483.
- Shen, Q., et al. (2020). Site-Selective C–H Borylation/Difluoromethylation of Arenes and Heteroarenes.
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.
- Stephenson, C. R. J., et al. (2011). Visible Light Photoredox Catalysis: A Mild and Efficient Method for the α-Arylation of Enolates. Journal of the American Chemical Society, 133(47), 19030-19033.
-
MacMillan, D. W. C., et al. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 57(38), 12543-12548. [Link]
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MacMillan Group, Princeton University. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Macmillan Group. [Link]
-
Chi, B. K., et al. (2023). Nickel-Catalyzed Cross-Electrophile Difluoromethylation of Aryl Bromides with a Non-ODS Derived Sulfone Reagent. ChemRxiv. [Link]
An In-Depth Technical Guide to 1-Bromo-2-(difluoromethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Bromo-2-(difluoromethyl)benzene, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed synthetic protocol, and explore its applications, particularly in the realm of medicinal chemistry. This document is designed to be a practical resource, grounded in scientific literature and field-proven insights.
Core Compound Identity and Properties
This compound, identified by the CAS Number 845866-82-2, is a halogenated aromatic compound that has garnered significant interest in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring both a bromine atom and a difluoromethyl group on a benzene ring, provides two distinct points of reactivity, making it a versatile intermediate in pharmaceutical and agrochemical research.
The molecular formula for this compound is C₇H₅BrF₂[1][2], and its molecular weight is 207.02 g/mol .[2][4]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrF₂ | [1][2] |
| Molecular Weight | 207.02 g/mol | [2][4] |
| CAS Number | 845866-82-2 | [1][2][3] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 1.597 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.514 | |
| Flash Point | 82.8 °C (181.0 °F) | |
| InChI Key | RMYPQIOCZSWSDG-UHFFFAOYSA-N | [3] |
| SMILES | FC(F)c1ccccc1Br |
Spectroscopic Characterization
Accurate characterization of starting materials is fundamental to the integrity of any synthetic workflow. While specific, publicly available spectra for this compound are limited, the expected spectral features can be inferred from the analysis of closely related analogs and general principles of spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the difluoromethyl proton (-CHF₂) due to coupling with the two fluorine atoms. The aromatic protons will appear as a complex multiplet in the downfield region, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and difluoromethyl substituents.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly downfield. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling to the single proton.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with a common approach being the deoxofluorination of the corresponding aldehyde. The following protocol is a representative, field-proven method adapted from established procedures for similar transformations.[5]
Diagram of Synthetic Pathway
Caption: Synthetic route from 2-bromobenzaldehyde.
Experimental Protocol: Deoxofluorination of 2-Bromobenzaldehyde
This protocol describes the conversion of 2-bromobenzaldehyde to this compound using sulfur tetrafluoride (SF₄) in a suitable solvent like anhydrous hydrogen fluoride (HF).
Causality: Sulfur tetrafluoride is a potent deoxofluorinating agent that selectively converts aldehydes and ketones to geminal difluorides. The use of anhydrous HF as a solvent and catalyst facilitates the reaction, often allowing for milder conditions (lower temperatures and pressures) than when the reaction is run neat or in other solvents.[5]
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting aldehyde. The final product's identity and purity should be confirmed by NMR spectroscopy and GC analysis.
Step-by-Step Methodology:
-
Reactor Preparation: A 50 mL FEP (Fluorinated Ethylene Propylene) reactor, equipped with a magnetic stirrer and stainless steel fittings, is charged with 2-bromo-1,4-terephthaldehyde (as a representative starting material from a similar patented process).[5] The reactor is then cooled to -50 °C.
-
Solvent and Reagent Addition: Anhydrous hydrogen fluoride (HF) is carefully distilled into the cooled reactor until the aldehyde is completely dissolved.[5] Subsequently, 2.2 equivalents of sulfur tetrafluoride (SF₄) are condensed into the solution at -50 °C.[5]
-
Reaction Execution: The reaction mixture is allowed to warm to 0 °C while stirring. As the temperature increases, the vapor pressure of SF₄/SOF₂ will rise. The reaction is maintained at this temperature until the starting material is consumed, as monitored by an appropriate analytical technique.
-
Work-up: Upon completion, the reactor is cooled, and the reaction is quenched by the slow addition of water. The mixture is then neutralized with a suitable base, such as sodium bicarbonate.
-
Product Isolation: The product is extracted from the aqueous mixture using an organic solvent like diethyl ether or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by distillation or column chromatography on silica gel to afford the final product with high purity.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.
The Role of the Difluoromethyl Group
The difluoromethyl (CHF₂) group is a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups in medicinal chemistry. Its inclusion can lead to:
-
Enhanced Lipophilicity: The CHF₂ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CHF₂ group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions.
The Versatility of the Bromine Atom
The bromine atom serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
This reaction is a powerful tool for forming carbon-carbon bonds between the brominated aromatic ring and various organoboron reagents.
Caption: Suzuki-Miyaura cross-coupling reaction.
This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine-containing fragments, which are prevalent in bioactive molecules.
Caption: Buchwald-Hartwig C-N cross-coupling.
Conclusion
This compound is a strategically important building block in modern organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of a metabolically robust, lipophilic difluoromethyl group and a synthetically versatile bromine atom provides medicinal chemists with a powerful tool to construct complex molecular architectures with desirable pharmacological properties. The synthetic routes to this compound are accessible, and its utility in key cross-coupling reactions ensures its continued relevance in the pursuit of novel therapeutics.
References
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1-Bromo-2-(difluoromethoxy)benzene | C7H5BrF2O | CID 2737004 - PubChem . National Center for Biotechnology Information. [Link]
-
Preparation of 1,4-bis-(difluoromethyl)benzene - European Patent Office - EP 0970938 A1 . European Patent Office. [Link]
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1-bromo-2-fluorobenzene - Organic Syntheses Procedure . Organic Syntheses. [Link]
- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents.
- CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents.
- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents.
- EP2266961B1 - Process for the synthesis of organic compounds - Google Patents.
-
The Versatile Role of 1-Bromo-3-(difluoromethyl)benzene in Modern Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC . National Center for Biotechnology Information. [Link]
-
C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
Sources
An In-Depth Technical Guide to 1-Bromo-2-(difluoromethyl)benzene: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Fluorinated Building Block
In the landscape of modern synthetic and medicinal chemistry, fluorinated organic compounds have established an indispensable role. The strategic incorporation of fluorine atoms or fluoroalkyl groups into molecular scaffolds can profoundly modulate a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the array of fluorinated synthons, 1-Bromo-2-(difluoromethyl)benzene has emerged as a particularly valuable building block. Its structure uniquely combines a reactive bromine atom, a gateway for numerous cross-coupling reactions, with a difluoromethyl (-CHF2) group, a fascinating bioisostere and electronic modulator.
The -CHF2 group has garnered significant attention as it can act as a lipophilic hydrogen bond donor, mimicking the properties of hydroxyl (-OH) or thiol (-SH) groups, which are pivotal in molecular recognition and drug-receptor interactions.[2][3] This guide, intended for the practicing scientist, provides a comprehensive overview of the core physical and chemical properties of this compound, explores its reactivity with mechanistic insights, presents detailed experimental protocols for its key transformations, and discusses its applications, particularly in the realm of drug discovery.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature. Its key physical and chemical identifiers are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrF₂ | |
| Molecular Weight | 207.02 g/mol | |
| CAS Number | 845866-82-2 | |
| Appearance | Liquid | |
| Density | 1.597 g/mL at 25 °C | |
| Refractive Index | n20/D 1.514 | |
| Flash Point | 82.8 °C (181.0 °F) | |
| Synonyms | 2-Bromo-1-(difluoromethyl)benzene |
Spectroscopic Signature: A Predictive Analysis
-
¹H NMR: The proton spectrum is expected to show two main features: the aromatic protons and the methine proton of the difluoromethyl group. The four aromatic protons will appear as a complex multiplet pattern in the range of δ 7.2-7.8 ppm. The proton of the -CHF₂ group will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (¹JHF), likely in the range of δ 6.6-7.3 ppm.
-
¹³C NMR: The carbon spectrum will display seven signals. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the fluorine atoms (¹JCF). The six aromatic carbons will have distinct chemical shifts, with the carbon attached to the bromine (C-Br) and the carbon attached to the difluoromethyl group (C-CHF₂) being the most deshielded and shielded, respectively, relative to the other aromatic carbons.
-
¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds due to its wide chemical shift range and high sensitivity.[4] The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms. This signal will appear as a doublet due to coupling with the methine proton (¹JFH). The chemical shift would likely fall in the region characteristic for difluoromethyl groups attached to an aromatic ring, typically between -90 and -120 ppm relative to CFCl₃.[5][6]
Synthesis and Manufacturing
While specific, detailed industrial synthesis routes for this compound are often proprietary, plausible synthetic pathways can be devised from established organofluorine chemistry. A common strategy for introducing fluorine or fluorinated groups into an aromatic ring involves the modification of pre-existing functional groups. One such established method is a modification of the Schiemann reaction, which proceeds via a diazonium salt intermediate.[7] A potential, albeit not explicitly documented, route could involve the diazotization of 2-(difluoromethyl)aniline followed by a Sandmeyer-type reaction with a bromide source.
Another general approach involves the halogenation and subsequent dehydrohalogenation of fluorinated alicyclic precursors.[8] The direct difluoromethylation of bromobenzene is also a conceptually possible route, leveraging modern photocatalytic or radical-based methods, though this would likely present challenges with regioselectivity.[2]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the interplay between the aryl bromide and the difluoromethyl substituent.
The Role of the Aryl Bromide: A Handle for Cross-Coupling
The carbon-bromine bond is the primary site for synthetic elaboration, serving as an excellent electrophile in a wide array of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, typically to construct biaryl structures.[9][10] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11]
-
Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[12][13] The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[14][15]
The Influence of the Difluoromethyl Group
The -CHF₂ group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This has several important consequences:
-
Electronic Effects on the Ring: The electron-withdrawing nature of the -CHF₂ group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Conversely, it can activate the ring for nucleophilic aromatic substitution (SNAr), although the effect is less pronounced than that of a nitro group.[16] For SNAr to occur on an unactivated ring, typically harsh conditions or specialized photocatalytic methods are required.[17]
-
Bioisosterism and Medicinal Chemistry Applications: The -CHF₂ group is considered a bioisostere of a hydroxyl or thiol group.[3] This is because the polarized C-H bond can act as a hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors. This property, combined with its increased lipophilicity and metabolic stability compared to a hydroxyl group, makes it a highly desirable substituent in drug design.[1][16]
Experimental Protocols: Key Synthetic Transformations
The following protocols are representative examples of how this compound can be utilized in common, high-impact cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with a generic arylboronic acid.
Objective: To synthesize a 2-(difluoromethyl)-substituted biaryl compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or a more specialized ligand like SPhos.
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water mixture (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and the phosphine ligand in a portion of the toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with a secondary amine.
Objective: To synthesize a 2-(difluoromethyl)-N,N-disubstituted aniline derivative.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk flask.
-
Add anhydrous toluene, followed by this compound and the secondary amine.
-
Seal the flask and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Mechanisms
Understanding the catalytic cycles is fundamental to troubleshooting and optimizing these reactions.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Sources
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An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-(difluoromethyl)benzene for Research and Development
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Bromo-2-(difluoromethyl)benzene, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals, this document moves beyond mere compliance, offering a framework for proactive risk mitigation grounded in the specific physicochemical and toxicological properties of the substance. Our focus is on fostering a deep understanding of the causality behind safety measures, ensuring that every protocol is a self-validating system of protection.
Compound Profile and Inherent Hazards
This compound (CAS No. 845866-82-2) is a halogenated aromatic compound.[1] Its utility in synthesis is derived from the reactivity of the bromine substituent and the electronic influence of the difluoromethyl group. However, these same properties necessitate a rigorous approach to handling. The primary hazards associated with this compound are its combustible nature and its irritant properties upon contact or inhalation.[1][2]
Physicochemical Characteristics
Understanding the physical properties of a chemical is the first step in a robust risk assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary engineering controls and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂ | [1] |
| Molecular Weight | 207.02 g/mol | |
| Appearance | Colorless liquid | |
| Density | 1.597 g/mL at 25 °C | |
| Flash Point | 82.8 °C (181.0 °F) | |
| Refractive Index | n20/D 1.514 |
The flash point of 82.8 °C classifies this substance as a combustible liquid, meaning it can ignite when exposed to an ignition source at or above this temperature.[1] While not classified as flammable, its combustibility requires stringent control of ignition sources, particularly during heating operations.
Toxicological Profile and GHS Classification
The toxicological data, derived from Safety Data Sheets (SDS), forms the basis of our handling protocols. The Globally Harmonized System (GHS) provides a universal framework for classifying these hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin or if inhaled |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
Source: Synthesized from multiple SDS.[1][2]
The primary routes of exposure are inhalation, skin contact, and eye contact.[2] The H315 and H319 classifications are critical; they mandate the use of specific personal protective equipment (PPE) to prevent direct contact. The H335 classification underscores the necessity of performing all manipulations in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors which can irritate the respiratory system.[1]
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective safety management relies on the "Hierarchy of Controls," a systematic approach to minimizing risk. This model prioritizes controls from most to least effective. Applying this to this compound provides a robust framework for its safe use.
Caption: The Hierarchy of Safety Controls.
-
Elimination/Substitution: In a research context where this compound is the required reagent, these are often not feasible.
-
Engineering Controls: This is the most critical physical control. All work with this compound must be performed in a certified chemical fume hood.[2][3] This physically removes vapors from the user's breathing zone, directly addressing the respiratory irritation hazard (H335).[1] Eyewash stations and safety showers must be readily accessible.[2]
-
Administrative Controls: These are the procedures and practices that reduce exposure. This includes mandatory training on the specific hazards, adherence to a lab-specific Standard Operating Procedure (SOP), and clear labeling of containers.
-
Personal Protective Equipment (PPE): This is the last line of defense. Its use is non-negotiable but should never be relied upon as the primary safety measure.
Standard Operating Procedure (SOP): Aliquoting and Reaction Setup
This protocol outlines the essential steps for safely handling this compound during a typical laboratory workflow. The causality for each step is explained to reinforce safe practices.
Objective: To safely measure and transfer a specific volume of this compound from the primary container to a reaction vessel within a chemical fume hood.
Required Controls & PPE:
-
Engineering: Certified Chemical Fume Hood.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and dispose of them properly after handling.[4]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.[4]
Methodology:
-
Preparation (The "Why"): Before introducing the chemical, ensure the fume hood sash is at the appropriate height to maximize airflow and protection. Clear the workspace of any unnecessary equipment or ignition sources. This step mitigates the combustible nature of the compound and ensures an uncluttered, safe working environment.
-
Container Inspection: Visually inspect the stock bottle for any signs of damage or leakage. Ensure the cap is securely fastened before moving. This prevents accidental spills during transport.
-
Transport: Carry the bottle with two hands, keeping it low and close to the body, and transport it directly to the fume hood.
-
Dispensing:
-
Place the stock bottle and the receiving flask securely inside the fume hood.
-
Uncap the bottle slowly.
-
Use a clean, dry pipette or syringe to withdraw the required amount of liquid. Perform this action slowly to avoid splashing and aerosol generation. The respiratory irritation hazard (H335) makes minimizing aerosolization critical.
-
Dispense the liquid into the reaction vessel, ensuring the tip of the pipette is below the vessel's rim to prevent splashing.
-
-
Closure and Cleanup:
-
Securely recap the stock bottle immediately after use. This minimizes the release of vapors.
-
Wipe down the exterior of the bottle with a damp cloth if necessary, still within the fume hood.
-
Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.[2]
-
-
Post-Handling: After completing the task, remove gloves using the proper technique (without touching the outer surface) and dispose of them. Wash hands thoroughly with soap and water.[2] This final step prevents inadvertent secondary contamination.
Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Caption: Emergency First Aid Response Flowchart.
-
Skin Contact: As the substance causes skin irritation (H315), immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention if irritation persists.[2]
-
Eye Contact: This is a serious exposure route (H319). Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[5] Immediate medical attention is required.
-
Inhalation: Due to the risk of respiratory irritation (H335), move the affected person to fresh air immediately.[2][5] If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Spill Response:
-
Minor Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand).[2][4] Place the absorbent material into a sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent the spill from entering drains.[4] Do not attempt to clean up a large spill without proper training and equipment.
-
-
Fire Fighting: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[2][4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sparks, open flames, and other ignition sources.[1][4] The storage class is typically 10: Combustible liquids.
-
Disposal: Dispose of waste contents and containers in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain. All waste is considered hazardous.[4]
Conclusion
This compound is a valuable synthetic building block, but its safe use hinges on a comprehensive understanding of its hazards and the implementation of multi-layered control strategies. By adhering to the principles of the Hierarchy of Controls, following detailed SOPs, and being prepared for emergencies, researchers can handle this compound with a high degree of safety and confidence. The causality-based approach outlined in this guide serves as a model for developing robust safety protocols for any chemical used in the modern research and development laboratory.
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Understanding the Properties of 1-Bromo-2-(difluoromethoxy)benzene for Your Synthesis. Autech Industry Co., Limited. [Link]
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1-BROMO-4-FLUOROBENZENE - Sdfine. S D Fine-Chem Limited. [Link]
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1-Bromo-2-(difluoromethoxy)benzene | C7H5BrF2O | CID 2737004 - PubChem. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Sourcing and Utilizing 1-Bromo-2-(difluoromethyl)benzene in Pharmaceutical R&D
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine and fluorinated moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2] Among the arsenal of fluorinated building blocks, compounds bearing the difluoromethyl (CF2H) group are of particular interest. The CF2H moiety can act as a lipophilic hydrogen bond donor and serves as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups, making it a valuable functional group in drug design.[3]
This guide provides an in-depth technical overview of 1-Bromo-2-(difluoromethyl)benzene (CAS No. 845866-82-2), a key intermediate for introducing the 2-(difluoromethyl)phenyl motif into complex molecules. We will explore the supplier landscape, critical quality control parameters, and best practices for procurement and handling, tailored for professionals in pharmaceutical research and development.
The Molecular Profile and Synthetic Utility of this compound
This compound is a halogenated aromatic compound featuring a bromine atom and a difluoromethyl group on a benzene ring. This unique substitution pattern provides two key points of reactivity: the bromine atom is amenable to a wide range of cross-coupling reactions, while the difluoromethyl group imparts the desirable physicochemical properties of fluorine.
A notable synthetic application of this compound is its use in the preparation of pyridazinone derivatives, which have been investigated for their therapeutic potential. For instance, in the synthesis of certain protein kinase inhibitors, this compound serves as a crucial starting material.[4] A common synthetic route to this compound involves the treatment of 2-bromobenzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[4]
Navigating the Supplier Landscape for this compound
The reliable sourcing of high-purity starting materials is a critical first step in any drug discovery program. For a specialized building block like this compound, identifying reputable suppliers who can provide consistent quality and scale-up capabilities is paramount. Below is a comparative overview of notable suppliers.
| Supplier Category | Key Characteristics | Representative Companies |
| Global Catalogue Companies | Extensive portfolios of research chemicals, well-established distribution networks, and readily available technical documentation. Often the first choice for small-scale R&D quantities. | Sigma-Aldrich (Merck), Alfa Aesar (Thermo Fisher Scientific), TCI Chemicals |
| Specialist Fluorine Chemistry Suppliers | Deep expertise in the synthesis and handling of fluorinated compounds, offering a wide range of unique building blocks and custom synthesis services. | Fluorochem, Apollo Scientific |
| Manufacturers and Bulk Suppliers | Focus on larger-scale production, often based in regions with strong chemical manufacturing infrastructure like China and India. They are key partners for process development and commercial scale-up. | SynHet, Hairui Chemical, BLD Pharm |
| Online Marketplaces and Sourcing Platforms | Aggregate listings from numerous suppliers, facilitating price and availability comparisons. | PubChem, ChemScence, Parchem |
The Cornerstone of Procurement: A Framework for Quality Control and Supplier Qualification
In the highly regulated pharmaceutical industry, the quality of raw materials is non-negotiable. A robust quality control and supplier qualification framework is essential to mitigate risks and ensure the reproducibility of research and manufacturing processes.[5][6]
Deciphering the Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document that provides a detailed quality assessment of a specific batch of material. When procuring this compound, the following parameters on the CoA should be meticulously reviewed:
-
Purity (Assay): Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For R&D purposes, a purity of ≥97% is generally acceptable, while for later-stage development, ≥99% is often required.[7]
-
Identity Confirmation: Verified by techniques such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the known structure of this compound.
-
Appearance and Physical Properties: Parameters like color, form (liquid), density, and refractive index should be within the specified ranges.[7]
-
Residual Solvents and Water Content: Important for process consistency and to avoid side reactions.
Key Analytical Techniques for Quality Verification
Given the nature of this compound, specific analytical techniques are indispensable for its characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing the purity of volatile and semi-volatile compounds. A typical GC-MS analysis would involve a non-polar or mid-polarity capillary column to separate the target compound from any impurities, followed by mass spectrometric detection to confirm the molecular weight and fragmentation pattern.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for unambiguous structure elucidation.
-
¹H NMR: Will show the characteristic signals for the aromatic protons and the triplet for the -CHF₂ proton.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[10][11][12] It provides a clear fingerprint of the fluorine environment and can be used to quantify fluorine-containing impurities.
-
A Step-by-Step Protocol for Supplier Qualification
A systematic approach to qualifying suppliers is a critical component of Good Manufacturing Practice (GMP) and sound research practice.[13][14][15]
Caption: A risk-based workflow for qualifying suppliers of critical raw materials.
Strategic Procurement and Best Practices for R&D
Effective procurement in a research and development setting requires a balance of speed, cost-effectiveness, and quality assurance.[16][17]
Caption: An iterative cycle for efficient procurement of R&D chemicals.
Experimental Protocol: Incoming Quality Control of this compound
This protocol outlines a self-validating system for the incoming quality control of a newly received batch of this compound.
1. Documentation Review: 1.1. Verify that the received material matches the purchase order details (Product Name, CAS No., Quantity). 1.2. Scrutinize the supplier's Certificate of Analysis, ensuring it meets the pre-defined specifications for purity, identity, and physical properties. 1.3. Review the Safety Data Sheet (SDS) for appropriate handling and storage procedures.
2. Physical Inspection: 2.1. Visually inspect the container for any signs of damage or leakage. 2.2. Observe the material's appearance (should be a clear, colorless to pale yellow liquid) and note any discrepancies.
3. Analytical Verification (Identity and Purity Confirmation): 3.1. Sample Preparation: Prepare a dilute solution of the material in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis and in a suitable volatile solvent (e.g., dichloromethane) for GC-MS analysis. 3.2. ¹⁹F NMR Analysis:
- Acquire a ¹⁹F NMR spectrum.
- Confirm the presence of the characteristic signal for the -CHF₂ group. The chemical shift and coupling constants should be consistent with literature values or a previously validated internal standard. 3.3. GC-MS Analysis:
- Inject the sample onto a GC-MS system equipped with a suitable capillary column (e.g., a 30 m DB-5ms or equivalent).
- Run a temperature gradient program that allows for the separation of the main component from potential impurities.
- Confirm the retention time and mass spectrum of the major peak against a reference standard or library data. The mass spectrum should show the expected molecular ion peak and fragmentation pattern for C₇H₅BrF₂.
- Integrate the peak areas to determine the purity and identify any significant impurities.
4. Final Disposition: 4.1. If all checks are passed, formally release the material for use in research and update inventory records. 4.2. If any discrepancies are found, quarantine the material and contact the supplier's technical service department to resolve the issue.
Conclusion
This compound is a valuable building block for the synthesis of novel pharmaceutical candidates. Its successful application in drug discovery hinges on a strategic and quality-driven approach to procurement. By understanding the supplier landscape, implementing a robust quality control framework, and adhering to best practices in supplier qualification and procurement, researchers and drug development professionals can ensure a reliable supply of high-purity material, thereby accelerating their research and enhancing the integrity of their scientific outcomes.
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Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved January 12, 2026, from [Link]
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SimplerQMS. (2025, April 30). Supplier Qualification: Definition, Process, and Guidelines. Retrieved January 12, 2026, from [Link]
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Pharmuni. (n.d.). Supplier Qualification for GMP Compliance. Retrieved January 12, 2026, from [Link]
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BioPharm International. (2009, November 2). Qualification of Raw Materials for Biopharmaceutical Use. Retrieved January 12, 2026, from [Link]
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DEV Community. (2025, May 4). Best Practices for Efficient Chemical Procurement. Retrieved January 12, 2026, from [Link]
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PharmOut. (2024, January 23). Supplier Qualification - Ensuring High Quality Suppliers. Retrieved January 12, 2026, from [Link]
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Quality Forward. (2025, May 14). QMS 101: Understanding Supplier Qualification in Life Sciences. Retrieved January 12, 2026, from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 12, 2026, from [Link]
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Hairui Chemical. (n.d.). 1-Bromo-2-(difluoromethyl)benzene_845866-82-2. Retrieved January 12, 2026, from [Link]
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Shanghai ChemSrc Trading Co., Ltd. (2024, July 15). 1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene. Retrieved January 12, 2026, from [Link]
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ChemAdviser. (2023, June 29). The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. Retrieved January 12, 2026, from [Link]
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Agilent. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Retrieved January 12, 2026, from [Link]
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SpendEdge. (n.d.). Chemical Procurement: Best Practices for Distribution & Manufacturing. Retrieved January 12, 2026, from [Link]
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ChemDmart. (2025, September 11). Most Effective Chemical Sourcing Strategies | Core Pillars Every Company Misses. Retrieved January 12, 2026, from [Link]
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Dana Bioscience. (n.d.). 1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene 1g. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-2-(difluoromethoxy)benzene. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2019, March 15). How to detect Halogenated Benzene in crude oil matrix using GC/MS? Retrieved January 12, 2026, from [Link]
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Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved January 12, 2026, from [Link]
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Portland State University. (n.d.). GC/MS Analysis of Benzene in Gasoline. Retrieved January 12, 2026, from [Link]
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AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to 1-Bromo-2-(difluoromethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological profile of lead compounds. Among these, the difluoromethyl (CF₂H) group has emerged as a particularly valuable moiety. Its unique electronic properties and ability to act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities make it a powerful tool for medicinal chemists.[1][2] The CF₂H group can improve metabolic stability, enhance membrane permeability, and modulate the acidity and lipophilicity of a molecule, often leading to improved potency and pharmacokinetic properties.[1][3]
1-Bromo-2-(difluoromethyl)benzene (CAS No. 845866-82-2) is a key building block that provides a versatile platform for the introduction of the difluoromethylphenyl scaffold into complex molecules. Its utility lies in the orthogonal reactivity of the bromine and difluoromethyl groups. The bromine atom serves as a handle for a wide range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the difluoromethyl group imparts its beneficial physicochemical properties to the target molecule. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its practical utility in drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrF₂ | |
| Molecular Weight | 207.02 g/mol | |
| Appearance | Liquid | |
| Density | 1.597 g/mL at 25 °C | |
| Refractive Index | n20/D 1.514 | |
| Flash Point | 82.8 °C (181.0 °F) | |
| CAS Number | 845866-82-2 |
Synthesis of this compound
The most direct and reliable method for the synthesis of this compound is through the Sandmeyer reaction of 2-(difluoromethyl)aniline. This classical transformation provides a robust route to introduce a bromine atom onto the aromatic ring.[4][5][6]
Synthetic Workflow
Caption: Synthetic pathway for this compound via Sandmeyer reaction.
Detailed Experimental Protocol (Adapted from analogous Sandmeyer reactions)
Materials:
-
2-(Difluoromethyl)aniline
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool a solution of hydrobromic acid (2.5-3.0 equivalents) in water to 0-5 °C using an ice-salt bath.
-
Slowly add 2-(difluoromethyl)aniline (1.0 equivalent) to the cold hydrobromic acid with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in water and add it dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution will be observed. The reaction mixture is typically warmed to facilitate the decomposition of the diazonium salt.
-
After the addition is complete and nitrogen evolution has ceased, heat the reaction mixture (e.g., on a steam bath) to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Combine the organic layers and wash successively with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound as a liquid.
-
Self-Validation: The success of the Sandmeyer reaction is critically dependent on maintaining a low temperature during the diazotization step to prevent premature decomposition of the diazonium salt. The use of freshly prepared copper(I) bromide is also recommended for optimal yields. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Key Reactions and Applications in Synthesis
The synthetic utility of this compound stems from its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[7][8][9] this compound can be readily coupled with a wide range of aryl and heteroaryl boronic acids or esters to generate substituted biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[10][11][12][13]
Caption: Suzuki-Miyaura coupling of this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., toluene, 1,4-dioxane, DMF, often with water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2][14][15] This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and their derivatives, which are present in a vast number of pharmaceuticals.[16] this compound can be coupled with a variety of primary and secondary amines, including anilines, alkylamines, and heterocycles, to introduce a nitrogen-containing substituent.[17]
Caption: Buchwald-Hartwig amination of this compound.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water or saturated aqueous ammonium chloride, and extract with an organic solvent.
-
The organic phase is washed, dried, and concentrated, and the product is purified by column chromatography.
Characterization
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would show signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromo and difluoromethyl substituents. A characteristic triplet for the proton of the CF₂H group would be expected in the range of δ 6.5-7.5 ppm, with a large coupling constant to the fluorine atoms (JHF ≈ 50-60 Hz).
-
¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, with the carbon attached to the difluoromethyl group appearing as a triplet due to C-F coupling.
-
¹⁹F NMR: A signal corresponding to the two equivalent fluorine atoms of the CF₂H group would be observed.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its strategic importance lies in the ability to introduce the difluoromethylphenyl moiety, which can confer desirable pharmacological properties to a lead compound. The well-established and robust synthetic route via the Sandmeyer reaction, coupled with its reactivity in powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, makes it an accessible and highly useful tool for medicinal chemists. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the use of strategically fluorinated building blocks such as this compound is expected to play an increasingly significant role in the design and synthesis of the next generation of medicines.
References
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1-Bromo-2-(difluoromethyl)benzene reactivity and stability
An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-2-(difluoromethyl)benzene
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 2-Difluoromethyl Motif
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design.[1] The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a unique bioisostere for hydroxyl, thiol, or amine functionalities, offering a distinct blend of steric and electronic properties.[2] Unlike the more common trifluoromethyl group, the CF₂H moiety possesses a polarized C-H bond, enabling it to act as a hydrogen bond donor, a critical interaction in modulating drug-target binding.[2]
This compound serves as a pivotal building block for introducing this valuable motif. Its structure, featuring an ortho-disubstituted pattern with a reactive bromine atom and the influential difluoromethyl group, presents both opportunities and challenges in synthetic chemistry. The bromine atom is a versatile handle for a wide array of cross-coupling reactions, while the ortho-difluoromethyl group exerts profound steric and electronic effects that dictate the molecule's reactivity and stability. This guide provides a comprehensive technical overview of this compound, grounded in mechanistic principles and field-proven insights to empower researchers in leveraging its full synthetic potential.
Physicochemical Properties at a Glance
A foundational understanding of a reagent's physical properties is paramount for safe handling, reaction design, and scale-up.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrF₂ | |
| Molecular Weight | 207.02 g/mol | |
| CAS Number | 845866-82-2 | |
| Appearance | Liquid | |
| Density | ~1.604 g/mL at 25 °C (for 4-isomer) | |
| Boiling Point | Data not specified; expected to be high | |
| Flash Point | ~87.8 °C (for 4-isomer) |
Part 1: Core Reactivity - Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The ortho-difluoromethyl group, being moderately electron-withdrawing and sterically significant, plays a crucial role in influencing the kinetics and outcomes of these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, a common scaffold in pharmaceuticals.[3][4] The reaction of this compound with various boronic acids or their derivatives proceeds through a well-established catalytic cycle.
Mechanistic Considerations & Causality:
The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[3][5] The ortho-CF₂H group can influence this rate-determining step. Its electron-withdrawing nature can accelerate the oxidative addition, while its steric bulk may hinder the approach of the palladium catalyst. This steric hindrance often necessitates the use of bulky, electron-rich phosphine ligands to promote the reaction efficiently.[6] Following oxidative addition, transmetalation with an activated boronate species and subsequent reductive elimination yield the coupled product and regenerate the Pd(0) catalyst.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 207 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 4.5 mg), and a suitable phosphine ligand, for example, SPhos (0.04 mmol, 16.4 mg). The choice of ligand is critical for coupling sterically hindered substrates.[6]
-
Solvent Addition: Add 5 mL of a suitable solvent system, typically a mixture like dioxane/water (4:1). The use of aqueous environments is common in Suzuki reactions.[5]
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 90 | >85 |
| 3-Pyridinylboronic acid | [Pd(allyl)Cl]₂ / RuPhos | Cs₂CO₃ | THF | 80 | >80 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds that are prevalent in pharmaceuticals.[9][10][11] The reaction couples aryl halides with a vast array of primary and secondary amines.
Mechanistic Considerations & Causality:
The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination.[9][12] For substrates like this compound, the steric bulk of the ortho-substituent is a major consideration. Early-generation catalysts are often ineffective.[9] The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group was a critical breakthrough, allowing for the efficient coupling of ortho-substituted and electron-neutral or -rich aryl halides.[12] The choice of base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to facilitate the deprotonation of the amine or the intermediate palladium-amine complex.[11][12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
This protocol is tailored for the coupling of this compound with a secondary amine.
-
Reaction Setup: In a glovebox, charge a Schlenk tube with sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg). Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and the phosphine ligand if not using a precatalyst.
-
Reagent Addition: Add this compound (1.0 mmol, 207 mg) and the desired amine (1.2 mmol).
-
Solvent Addition: Add 5 mL of an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 90-110 °C. The reaction progress should be monitored by an appropriate chromatographic method.
-
Work-up: After cooling, quench the reaction mixture with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product is then purified via flash chromatography.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[13] This reaction is fundamental for synthesizing conjugated systems used in organic materials and complex natural products.
Mechanistic Considerations & Causality:
The reaction uniquely employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate.[14] This acetylide then undergoes transmetalation with the Ar-Pd(II)-X complex. The base, typically an amine like triethylamine or diisopropylamine, serves both to deprotonate the terminal alkyne and as a solvent. For ortho-substituted substrates, the steric environment around the palladium center is again a key factor, potentially slowing the reaction. However, the linear geometry of the incoming acetylide can mitigate some steric clash compared to the sp²-hybridized nucleophiles in Suzuki or Stille couplings.
Field-Proven Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 207 mg), the terminal alkyne (1.1 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and a copper co-catalyst, copper(I) iodide (CuI, 0.05 mmol, 9.5 mg).
-
Solvent and Base: Add 10 mL of an anhydrous solvent, typically THF or DMF, followed by an amine base such as triethylamine (Et₃N, 2.0 mmol, 0.28 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove catalyst residues and ammonium salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the desired aryl alkyne.
Part 2: Stability Profile
While the reactivity of this compound is its primary asset, understanding its stability is crucial for storage, handling, and reaction compatibility.
Thermal Stability
Based on data for analogous compounds, this compound is expected to be a thermally stable liquid with a relatively high boiling point.[15] Decomposition is likely to initiate at temperatures well above 200 °C.
Hypothetical Decomposition Pathway:
The weakest covalent bond in the molecule is the C-Br bond (bond dissociation energy ~300-330 kJ/mol). Thermal decomposition would likely proceed via initial homolytic cleavage of this bond, generating an aryl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions, including hydrogen abstraction or polymerization, leading to complex product mixtures.
Caption: Hypothetical thermal decomposition pathway for this compound.
Chemical Stability
The difluoromethyl group is generally robust and resistant to many chemical conditions. However, its stability can be compromised under specific circumstances.
-
Strong Basic Conditions: While generally stable, extremely strong bases could potentially deprotonate the C-H bond of the CF₂H group, forming a nucleophilic difluoromethyl anion.[16] This is typically not a concern under standard cross-coupling conditions but should be considered in other contexts.
-
Hydrolytic Stability: The CF₂H group attached to an aromatic ring is highly stable towards hydrolysis under neutral, acidic, or moderately basic conditions. Instability and defluorination are more commonly observed when the CF₂H group is attached to certain nitrogen-containing heteroaromatic rings, a phenomenon not directly applicable here but important contextually.[17][18]
-
Reductive Conditions: The C-Br bond can be susceptible to reduction by strong reducing agents or under certain catalytic hydrogenation conditions, leading to hydrodebromination.
Conclusion
This compound stands as a valuable and versatile reagent for the introduction of the ortho-difluoromethylphenyl moiety into complex molecules. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, where the steric and electronic nature of the difluoromethyl group necessitates the use of modern, sophisticated catalyst systems. By understanding the mechanistic nuances and applying the robust protocols detailed in this guide, researchers can effectively navigate the synthetic challenges and unlock the full potential of this important building block in the pursuit of novel pharmaceuticals and advanced materials.
References
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Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation . Autech. [Link]
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The Dark Side of Fluorine | ACS Medicinal Chemistry Letters . ACS Publications. [Link]
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Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC . National Institutes of Health. [Link]
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Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G . Royal Society of Chemistry. [Link]
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Fluorine reactivity in difluoromethylimidazoles - ResearchGate . ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science . Wiley Analytical Science. [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society . ACS Publications. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing . Royal Society of Chemistry. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group . Harvard University. [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC . National Institutes of Health. [Link]
-
Suzuki reaction - Wikipedia . Wikipedia. [Link]
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Understanding the Properties of 1-Bromo-2-(difluoromethoxy)benzene for Your Synthesis . Autech. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic Chemistry Data. [Link]
-
Sonogashira coupling - Wikipedia . Wikipedia. [Link]
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Introduction: The Role and Physicochemical Profile of 1-Bromo-2-(difluoromethyl)benzene
An In-depth Technical Guide to the Solubility of 1-Bromo-2-(difluoromethyl)benzene
This compound is a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom ortho to a difluoromethyl group, makes it a versatile synthetic building block. The bromine atom serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the difluoromethyl (CHF₂) group is a recognized bioisostere for hydroxyl or thiol groups, capable of modulating the lipophilicity, metabolic stability, and binding interactions of a parent molecule.
A comprehensive understanding of a compound's solubility is paramount for its effective application. For drug development professionals, solubility dictates formulation strategies, bioavailability, and the design of in-vitro assays. For synthetic chemists, it is critical for reaction setup, solvent selection, purification, and crystallization processes. This guide provides a foundational understanding of the solubility characteristics of this compound, grounded in its molecular structure, and presents a definitive protocol for its empirical determination in common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 845866-82-2 | [1] |
| Molecular Formula | C₇H₅BrF₂ | [1] |
| Molecular Weight | 207.02 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.597 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.514 | [1] |
| Flash Point | 82.8 °C (181.0 °F) |[1] |
Theoretical Principles of Solubility: A Molecular Perspective
The solubility of this compound is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent. The molecule's structure presents several key features:
-
Aromatic Benzene Ring: The core is a large, nonpolar, and hydrophobic phenyl ring. This feature suggests good solubility in nonpolar aromatic solvents like toluene and benzene, as well as other nonpolar solvents like hexane, due to favorable van der Waals interactions.
-
Difluoromethyl Group (-CHF₂): While the C-F bonds are highly polar, the overall contribution of the CHF₂ group to molecular polarity is moderate. It can act as a weak hydrogen bond acceptor.
-
Bromo Group (-Br): The bromine atom is polarizable and contributes to dipole-dipole interactions, but it is also large and hydrophobic.
Based on this structure, we can predict a general solubility trend: this compound is expected to be highly soluble in nonpolar and moderately polar aprotic solvents. Its solubility will likely decrease in highly polar aprotic solvents and be significantly lower in polar protic solvents, with which it cannot effectively hydrogen bond.
Experimental Determination of Solubility: The Gold Standard Protocol
While theoretical principles provide a valuable forecast, precise quantitative data must be determined empirically. The shake-flask method is universally recognized as the "gold standard" for thermodynamic solubility determination due to its reliability and direct measurement of equilibrium.[2]
Core Causality of the Shake-Flask Method
This method is designed to create a saturated solution where the dissolved solute is in thermodynamic equilibrium with the excess, undissolved solid (or liquid) phase. By agitating a surplus of the solute in the solvent for an extended period at a constant temperature, we ensure that the solvent is fully saturated. Subsequent analysis of the liquid phase concentration provides the definitive solubility value under those specific conditions.[3] Adequate control over temperature is critical, as solubility is highly temperature-dependent.[4]
Detailed Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of this compound to a series of vials, each containing a precisely measured volume (e.g., 2 mL) of a selected organic solvent (see Table 2 for suggestions). "Excess" ensures that a solid/liquid phase of the solute remains after equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solute settle.
-
To ensure complete removal of undissolved material, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes. This step is crucial for accurate results.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable mobile phase (for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express solubility in standard units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Quantitative Data Presentation
The results from the experimental protocol should be compiled into a clear, structured table to facilitate comparison across different solvent systems.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) |
|---|---|---|---|
| Hexane | Nonpolar | Experimental Data | Calculated Data |
| Toluene | Aromatic | Experimental Data | Calculated Data |
| Dichloromethane (DCM) | Halogenated | Experimental Data | Calculated Data |
| Diethyl Ether | Ether | Experimental Data | Calculated Data |
| Tetrahydrofuran (THF) | Ether | Experimental Data | Calculated Data |
| Ethyl Acetate | Ester | Experimental Data | Calculated Data |
| Acetone | Ketone | Experimental Data | Calculated Data |
| Acetonitrile (ACN) | Nitrile | Experimental Data | Calculated Data |
| Methanol (MeOH) | Polar Protic | Experimental Data | Calculated Data |
| Ethanol (EtOH) | Polar Protic | Experimental Data | Calculated Data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Data | Calculated Data |
| Water | Aqueous | Expected to be very low | Calculated Data |
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting.
-
Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling Precautions: Use only in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[6][7] Avoid breathing vapors or mist.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible liquid.[1]
-
In case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]
-
Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
This self-validating protocol, grounded in established scientific principles, provides a robust framework for researchers, scientists, and drug development professionals to accurately determine the solubility profile of this compound, ensuring both reliable data and safe laboratory practice.
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- 7. angenechemical.com [angenechemical.com]
An In-Depth Technical Guide to 2-Bromo-1-(difluoromethyl)benzene: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-Bromo-1-(difluoromethyl)benzene, a fluorinated aromatic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its strategic importance, synthesis, physicochemical properties, and key synthetic applications, providing field-proven insights and detailed experimental protocols.
Strategic Importance: The Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties. While the trifluoromethyl (-CF₃) group is widely used, the difluoromethyl (-CF₂H) group offers a unique and often advantageous set of characteristics that make it a valuable tool for lead optimization.
The primary driver for incorporating a -CF₂H group is its function as a bioisostere . It can effectively mimic or replace common functional groups like hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) moieties.[1] This substitution can lead to several benefits:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a hydroxymethyl group, which can be oxidized) with a robust difluoromethyl group can block metabolic pathways, increasing the compound's half-life and bioavailability.[1]
-
Modulation of Lipophilicity: The -CF₂H group increases lipophilicity (logP), which can improve a molecule's ability to cross cell membranes. This enhancement is generally less pronounced than that of the -CF₃ group, providing a more nuanced tool for fine-tuning a drug's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Unique Hydrogen Bonding Capability: Unlike the trifluoromethyl group, the -CF₂H group possesses a weakly acidic proton. This allows it to act as a hydrogen bond donor , an interaction that can be crucial for specific and high-affinity binding to a biological target.[1] This capability allows it to mimic the hydrogen-bonding pattern of hydroxyl or thiol groups it may be replacing.
Therefore, a building block like 2-Bromo-1-(difluoromethyl)benzene is not merely an inert scaffold; it is a strategic component for introducing a functionality that can profoundly and positively impact a drug candidate's efficacy and pharmacokinetic profile. The ortho-bromo substituent serves as a versatile synthetic handle for further molecular elaboration, typically through transition-metal-catalyzed cross-coupling reactions.
Compound Identification and Physicochemical Properties
Correctly identifying a chemical reagent is the foundation of reproducible science. 2-Bromo-1-(difluoromethyl)benzene is known by several names and is uniquely identified by its CAS number.
| Identifier | Value | Source |
| Primary Name | 2-Bromo-1-(difluoromethyl)benzene | N/A |
| Synonym | 1-Bromo-2-difluoromethylbenzene | |
| CAS Number | 845866-82-2 | |
| Molecular Formula | C₇H₅BrF₂ | |
| Molecular Weight | 207.02 g/mol | |
| InChI Key | RMYPQIOCZSWSDG-UHFFFAOYSA-N | |
| SMILES | FC(F)c1ccccc1Br |
Table 1: Core Identifiers for 2-Bromo-1-(difluoromethyl)benzene.
The physical properties of this compound are critical for planning reactions, particularly for calculations involving molarity and for ensuring safe handling.
| Property | Value | Source |
| Appearance | Liquid | |
| Density | 1.597 g/mL at 25 °C | |
| Refractive Index | n20/D 1.514 | |
| Flash Point | 82.8 °C (181.0 °F) |
Table 2: Physical Properties.
Synthesis of 2-Bromo-1-(difluoromethyl)benzene
The most direct and common method for synthesizing aryl difluoromethyl compounds is the deoxofluorination of the corresponding benzaldehyde. This transformation replaces the carbonyl oxygen with two fluorine atoms. While diethylaminosulfur trifluoride (DAST) has been traditionally used, it is known for its thermal instability. A more stable and safer alternative is Bis(2-methoxyethyl)aminosulfur trifluoride, often sold under the trade name Deoxo-Fluor®.
The following is a validated, self-validating protocol adapted for the synthesis of the title compound from commercially available 2-bromobenzaldehyde.
Caption: Synthetic workflow for the preparation of the title compound.
Experimental Protocol: Deoxofluorination of 2-Bromobenzaldehyde
Materials:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Setup: To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-bromobenzaldehyde (1.0 equiv). Dissolve it in anhydrous DCM (to a concentration of approx. 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (2.0 equiv) dropwise via syringe to the stirred solution. Causality: Slow addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 12-16 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting aldehyde.
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃. Caution: Quenching is exothermic and will release gas (CO₂). Perform this step slowly to avoid excessive pressure buildup.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness: The washing steps are crucial to remove inorganic salts and any remaining water-soluble impurities, ensuring a cleaner crude product for purification.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a low-polarity eluent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes), to afford the pure 2-Bromo-1-(difluoromethyl)benzene.
Synthetic Applications: A Versatile Cross-Coupling Partner
The primary utility of 2-Bromo-1-(difluoromethyl)benzene in synthesis is as an aryl halide partner in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species (e.g., a boronic acid or ester). This reaction is highly valued for its functional group tolerance and reliable yields.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-1-(difluoromethyl)benzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
Setup: To a flask, add 2-Bromo-1-(difluoromethyl)benzene (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add the solvent mixture (e.g., Toluene:Water 4:1).
-
Degassing: Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This step is critical for ensuring catalytic turnover and achieving a high yield.
-
Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers in a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction has largely replaced older, harsher methods and is indispensable for synthesizing anilines and their derivatives.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials:
-
2-Bromo-1-(difluoromethyl)benzene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Outside the glovebox, add 2-Bromo-1-(difluoromethyl)benzene (1.0 equiv), anhydrous toluene, and finally morpholine (1.2 equiv) under a positive pressure of inert gas. Trustworthiness: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the reductive elimination step, especially with challenging substrates, leading to a more efficient and reliable reaction.
-
Reaction: Heat the sealed reaction vessel to 100 °C for 12-24 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-aryl morpholine product.
Spectral Data Analysis (Predicted)
The key features in the ¹H NMR spectrum are the aromatic protons and the characteristic triplet of the -CF₂H proton. In the ¹³C NMR, the C-F couplings are diagnostic.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | J (Hz) | Assignment | Rationale |
| Aromatic | 7.6 - 7.8 | m | - | 2H | Protons ortho/para to Bromine, deshielded. |
| Aromatic | 7.2 - 7.4 | m | - | 2H | Remaining aromatic protons. |
| Difluoromethyl | 6.6 - 7.0 | t | JHF ≈ 52-58 | 1H | The proton on the difluoromethyl group is split into a triplet by the two equivalent fluorine atoms. Its chemical shift is significantly downfield due to the electronegativity of the attached fluorines and the aromatic ring. |
| ¹³C NMR (Predicted) | δ (ppm) | Multiplicity | J (Hz) | Assignment | Rationale |
| Aromatic | 130 - 140 | m | - | 4C | Aromatic carbons not directly bonded to Br, F, or the CF₂H group. |
| Aromatic (C-Br) | 120 - 125 | s | - | 1C | Carbon bearing the bromine atom. |
| Aromatic (C-CF₂H) | 125 - 135 | t | JCF ≈ 20-25 | 1C | Carbon attached to the CF₂H group, split by the two fluorine atoms. |
| Difluoromethyl | 110 - 118 | t | JCF ≈ 235-245 | 1C | The difluoromethyl carbon exhibits a large one-bond coupling to the two fluorine atoms, resulting in a triplet. |
Table 3 & 4: Predicted ¹H and ¹³C NMR Spectral Data.
Safety and Handling
2-Bromo-1-(difluoromethyl)benzene should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
| Hazard Class | Statement | GHS Code |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Table 5: GHS Hazard Information. [Source: ]
Precautionary Measures:
-
Avoid breathing fumes/vapors (P261).
-
Wash hands thoroughly after handling (P264).
-
Wear protective gloves, eye protection, and face protection (P280).
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
Conclusion
2-Bromo-1-(difluoromethyl)benzene is a highly valuable building block for medicinal chemistry and drug discovery. Its utility stems from the unique properties of the difluoromethyl group, which can enhance metabolic stability and act as a hydrogen-bonding bioisostere, combined with the synthetic versatility of the ortho-bromo substituent for cross-coupling reactions. Understanding its synthesis, reactivity, and spectral characteristics, as outlined in this guide, empowers researchers to effectively incorporate this strategic motif into the next generation of therapeutic agents.
References
Sources
Spectroscopic Characterization of 1-Bromo-2-(difluoromethyl)benzene: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-Bromo-2-(difluoromethyl)benzene (CAS No. 845866-82-2). Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it details the underlying principles and experimental protocols for data acquisition and interpretation, ensuring scientific rigor and reproducibility.
Introduction
This compound is a halogenated aromatic compound with growing interest in medicinal and materials chemistry. The unique electronic properties imparted by the bromo and difluoromethyl substituents make it a valuable building block in organic synthesis. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity. This guide serves as a practical resource for scientists working with this and structurally related molecules.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound, with the chemical formula C₇H₅BrF₂, dictates its characteristic spectroscopic fingerprint. The ortho-substitution pattern on the benzene ring and the presence of the difluoromethyl group will result in distinct signals and coupling patterns in its NMR spectra. The various bond vibrations will be observable in the IR spectrum, and its mass-to-charge ratio will be determined by mass spectrometry.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide crucial information.
¹H NMR Spectroscopy
The proton NMR spectrum will show signals corresponding to the aromatic protons and the proton of the difluoromethyl group.
-
Aromatic Region (δ 7.0-8.0 ppm): The four aromatic protons are chemically non-equivalent and will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atoms of the difluoromethyl group. The proton ortho to the bromine atom is expected to be the most deshielded.
-
Difluoromethyl Proton (δ 6.5-7.5 ppm): The single proton on the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 110-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms (¹JCF).
-
Difluoromethyl Carbon (δ 110-120 ppm): This carbon will also appear as a triplet due to the one-bond coupling to the two fluorine atoms (¹JCF).
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule.
-
Difluoromethyl Fluorines (δ -90 to -130 ppm): A single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be split into a doublet by the adjacent proton (¹JFH). The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated functional groups.[1]
Predicted NMR Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.0 - 8.0 | m | Aromatic-H | |
| ¹H | 6.5 - 7.5 | t | ¹JHF ≈ 50-60 | CHF₂ |
| ¹³C | 110 - 140 | m | Aromatic-C | |
| ¹³C | 110 - 120 | t | ¹JCF ≈ 240-250 | CHF₂ |
| ¹⁹F | -90 to -130 | d | ¹JFH ≈ 50-60 | CHF₂ |
Table 1. Predicted NMR spectroscopic data for this compound.
Figure 2. A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. An FTIR spectrum of this compound is available from SpectraBase.[2]
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.[3]
-
C-H Stretching (Aliphatic): The C-H stretch of the difluoromethyl group will likely appear around 2900-3000 cm⁻¹.
-
C=C Stretching (Aromatic): Characteristic aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[3]
-
C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations of the difluoromethyl group are expected in the 1000-1200 cm⁻¹ region.
-
C-Br Stretching: The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 2900 - 3000 | Aliphatic C-H stretch (CHF₂) | Weak |
| 1450 - 1600 | Aromatic C=C stretch | Medium-Strong |
| 1000 - 1200 | C-F stretch | Strong |
| < 700 | C-Br stretch | Medium |
Table 2. Predicted IR absorption frequencies for this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
For this compound (C₇H₅BrF₂), the molecular weight is approximately 207.02 g/mol .
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, two peaks of almost equal intensity will be observed at m/z values corresponding to [C₇H₅⁷⁹BrF₂]⁺ and [C₇H₅⁸¹BrF₂]⁺.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of bromine, fluorine, or the difluoromethyl group, leading to characteristic fragment ions.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a suitable pulse sequence.
-
-
Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[2]
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates before running the sample.
-
Data Processing: The instrument software will automatically process the data and present the spectrum in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Instrumentation: Employ a mass spectrometer capable of high resolution to confirm the elemental composition.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data (NMR, IR, and MS) for this compound. The provided protocols offer a standardized approach for the acquisition of high-quality data. By understanding the expected spectroscopic features, researchers can confidently identify and characterize this important chemical entity, facilitating its application in various fields of chemical science.
References
-
SpectraBase. This compound. [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
OpenStax. Spectroscopy of Aromatic Compounds. [Link]
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An In-depth Technical Guide to the Research Applications of 1-Bromo-2-(difluoromethyl)benzene
Foreword: Unlocking New Chemical Space with a Versatile Building Block
In the landscape of modern chemical synthesis, particularly within drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The difluoromethyl (CHF₂) group, in particular, has emerged as a uniquely valuable functional group. It acts as a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups, capable of engaging in hydrogen bonding, a rare trait among fluorinated motifs.[1] This dual character allows researchers to fine-tune a molecule's physicochemical properties, influencing everything from metabolic stability to target binding affinity.[2][3]
1-Bromo-2-(difluoromethyl)benzene stands as a pivotal starting material for accessing this valuable chemical space. Its structure is deceptively simple, yet it offers a powerful combination of functionalities: a reactive aryl bromide handle, primed for a multitude of cross-coupling reactions, and the influential ortho-difluoromethyl group. This guide provides an in-depth exploration of this reagent's properties, core reactivity, and potential applications, offering both foundational knowledge and practical, field-proven protocols for the research scientist.
Section 1: Core Compound Profile and Safety Mandates
A comprehensive understanding of a reagent's physical properties and safety requirements is non-negotiable for successful and safe experimentation.
Physicochemical Properties
This compound is a liquid at room temperature with properties that make it amenable to a wide range of reaction conditions.[4] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 845866-82-2 | [4] |
| Molecular Formula | C₇H₅BrF₂ | [4] |
| Molecular Weight | 207.02 g/mol | [4] |
| Appearance | Liquid | [4] |
| Density | 1.597 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.514 | [4] |
| Flash Point | 82.8 °C (181.0 °F) |
Safety & Handling: A Self-Validating Protocol
Adherence to strict safety protocols is paramount. This compound is classified as a warning-level hazardous substance, primarily causing skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical within a certified fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and splash-proof safety goggles.[5]
-
Handling: Avoid breathing vapors or mists.[5] Ensure adequate ventilation. It is a combustible liquid, so keep it away from open flames and heat sources.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The designated storage class is for combustible liquids.
-
First Aid:
-
Eyes: Immediately rinse with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, consult a physician.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Section 2: The Strategic Value of the Difluoromethyl Group
The utility of this compound is fundamentally derived from the unique electronic and steric properties of the CHF₂ group. Its introduction into bioactive molecules is a widely adopted strategy to enhance pharmacological profiles.[6]
The polarized C-H bond allows the CHF₂ group to act as a hydrogen bond donor, mimicking the functionality of hydroxyl or thiol groups, which are often critical for molecular recognition at a biological target.[1][2] Unlike its alcohol or thiol counterparts, however, the CHF₂ group is non-ionizable and significantly more resistant to metabolic oxidation, often leading to improved pharmacokinetic properties.
Caption: Bioisosteric role of the CHF₂ group.
Section 3: Core Reactivity: A Gateway to Molecular Complexity
The primary research application of this compound is as a versatile building block in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a highly reliable reaction site for forming new carbon-carbon and carbon-heteroatom bonds, which are the bedrock of modern organic synthesis.[7][8]
Palladium-catalyzed reactions are particularly prominent. The general catalytic cycle, exemplified by the Suzuki-Miyaura coupling, is a well-understood and robust process.[9][10]
-
Oxidative Addition: The Pd(0) catalyst inserts into the Ar-Br bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.
Caption: Key steps of the Suzuki-Miyaura reaction.
Section 4: Field-Proven Experimental Protocols
The following protocols are representative examples of how this compound can be effectively utilized in common, high-impact transformations.
Protocol: Suzuki-Miyaura C-C Bond Formation
This protocol details the coupling of this compound with a generic arylboronic acid. The choice of a palladium catalyst with a phosphine ligand is standard for achieving high efficiency in coupling aryl bromides.[9]
Objective: To synthesize 2-(difluoromethyl)-1,1'-biphenyl derivatives.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene/Water (4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the Pd(0) catalyst, which forms in situ.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product.
Protocol: Buchwald-Hartwig C-N Bond Formation
This protocol enables the synthesis of N-aryl amines, a common scaffold in pharmaceuticals.
Objective: To synthesize N-aryl-2-(difluoromethyl)aniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
Xantphos (a bulky phosphine ligand) (0.03 eq)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 eq)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, Xantphos, NaOᵗBu, and a stir bar to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound, the amine, and anhydrous toluene.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium residues.
-
Extraction & Purification: Concentrate the filtrate and purify the resulting crude material via flash chromatography to isolate the target N-arylated product.
Caption: Standard experimental workflow.
Section 5: Future Research Trajectories
The true potential of this compound lies in its application toward the synthesis of novel, high-value molecules.
-
Medicinal Chemistry: Researchers can employ the protocols described above to generate libraries of compounds for screening against various biological targets. The ortho-difluoromethyl group can be used to probe steric and electronic interactions within a binding pocket, potentially leading to candidates with enhanced potency and selectivity.
-
Agrochemicals: The development of new herbicides and fungicides often relies on fluorinated scaffolds to improve efficacy and environmental stability.[2] This building block provides a direct route to novel difluoromethylated aromatic structures for agrochemical discovery programs.
-
Materials Science: Aryl-fluorinated compounds are finding use in the creation of advanced materials, such as organic light-emitting diodes (OLEDs) and specialized polymers.[6][7] The defined substitution pattern of this reagent makes it an attractive component for synthesizing materials with tailored electronic and photophysical properties.
By leveraging the robust and predictable reactivity of this compound, research and development professionals are well-equipped to accelerate the discovery of next-generation chemical entities.
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An In-Depth Technical Guide to Difluoromethylated Aromatic Compounds: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The strategic incorporation of the difluoromethyl (CF₂H) group into aromatic scaffolds has emerged as a paramount strategy in modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, unique physicochemical properties, and profound impact of difluoromethylated aromatic compounds. We will delve into the mechanistic underpinnings of various synthetic methodologies, including nucleophilic, electrophilic, and radical pathways, with a special focus on transition-metal-catalyzed reactions. Through an exploration of the CF₂H group's role as a lipophilic hydrogen bond donor and a bioisostere for common functional groups, this document aims to equip the reader with the foundational knowledge and practical insights necessary to leverage difluoromethylation in the design of next-generation pharmaceuticals and functional materials.
The Ascendancy of the Difluoromethyl Group in Molecular Design
The introduction of fluorine-containing moieties into organic molecules is a well-established strategy to modulate their physicochemical and biological properties.[1][2] Among the various fluorinated substituents, the difluoromethyl (CF₂H) group holds a unique position due to its distinct electronic and steric characteristics.[3][4][5] Unlike the more common trifluoromethyl (CF₃) group, the CF₂H group possesses an acidic proton, enabling it to act as a weak hydrogen bond donor.[1][6][7] This capability allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are prevalent in biologically active molecules.[1][2][6][8]
The incorporation of a CF₂H group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby extending its biological half-life.[6][9][10] Furthermore, the lipophilic nature of the CF₂H group can improve membrane permeability and bioavailability, crucial parameters in drug design.[6][7][9][11] These combined properties have led to the widespread use of difluoromethylated compounds in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][6][12][13][14][15]
Physicochemical Properties and Comparative Analysis
The decision to introduce a difluoromethyl group is a strategic one, often weighed against the incorporation of other fluorinated or non-fluorinated isosteres. A clear understanding of its impact on key molecular properties is therefore essential.
| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Difluoromethoxy (-OCF₂H) | Impact of -CF₂H on Aromatic Core |
| Lipophilicity (logP) | Lower | Higher | Intermediate | Generally increases lipophilicity[6][7][9][11] |
| Hydrogen Bond Capability | Acceptor | Acceptor | Donor and Acceptor | Enables novel interactions with biological targets[1][6][7] |
| Metabolic Stability | Prone to O-demethylation | High | High | Blocks metabolic hotspots[6][10] |
| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Electron-withdrawing | Modulates pKa of nearby functional groups[6][10] |
Table 1: Comparative analysis of the physicochemical properties of methoxy, trifluoromethoxy, and difluoromethoxy groups and the general impact of a CF₂H group on an aromatic core.
Synthetic Strategies for the Difluoromethylation of Aromatic Compounds
The efficient installation of the CF₂H group onto aromatic rings has been a significant focus of synthetic chemistry research. Methodologies can be broadly categorized into nucleophilic, electrophilic, and radical approaches, with transition-metal catalysis playing an increasingly pivotal role.[3][6][16][17]
Nucleophilic Difluoromethylation
Nucleophilic difluoromethylation strategies involve the reaction of a difluoromethyl anion equivalent with an electrophilic aromatic substrate. A common precursor for generating the CF₂H⁻ anion is trimethyl(difluoromethyl)silane (TMSCF₂H).[1][6] These reactions often require careful control of reaction conditions due to the inherent instability of the difluoromethyl anion.[6]
Experimental Protocol: Nucleophilic Difluoromethylation of an Aryl Halide
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (1.0 mmol) in a suitable anhydrous solvent (e.g., THF, 5 mL).
-
Addition of Difluoromethylating Agent: Add TMSCF₂H (1.5 mmol) to the solution.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add a suitable base (e.g., t-BuOK, 1.5 mmol) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Conceptual diagram of electrophilic difluoromethylation.
Radical Difluoromethylation
Radical difluoromethylation has emerged as a powerful tool, particularly for the late-stage functionalization of complex molecules. [6][18][19]These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then reacts with the aromatic substrate. [6][20]Photoredox catalysis has significantly advanced this area, enabling the use of mild reaction conditions. [6][13][14][21][22][23] Key Radical Precursors:
-
Bromodifluoromethane (BrCF₂H) [6]* Difluoromethyl sulfones and their derivatives (e.g., Zn(SO₂CF₂H)₂) [6][11][20]* Difluoromethylated peroxides [6] Experimental Protocol: Photocatalytic Radical Difluoromethylation of a Heterocycle
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.5 mmol), the difluoromethyl radical precursor (e.g., NaSO₂CF₂H, 1.0 mmol), and the photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
Solvent and Degassing: Add the appropriate solvent (e.g., DMSO, 2 mL) and degas the mixture by sparging with an inert gas for 15-20 minutes.
-
Irradiation: Place the reaction vial under blue LED irradiation with stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by column chromatography.
Transition-Metal-Catalyzed Difluoromethylation
Transition-metal catalysis has revolutionized the synthesis of difluoromethylated arenes, offering high efficiency, broad substrate scope, and excellent functional group tolerance. [3][4][12][16][17][24][25][26]Copper and palladium are the most commonly employed metals in these transformations. [12][16][24][26] Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions often involve the cross-coupling of aryl halides or arylboronic acids with a difluoromethylating agent. [12][16][27]These methods can proceed through various mechanisms, including those involving Cu(III) intermediates. [1] Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective for the difluoromethylation of aryl (pseudo)halides and arylboronic acids. [1][3][26]The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps.
Caption: Simplified catalytic cycle for palladium-catalyzed difluoromethylation.
Applications in Drug Discovery: Case Studies and Future Outlook
The unique properties of the difluoromethyl group have been successfully leveraged in the design of numerous drug candidates and marketed pharmaceuticals. [2][6][8][15]Its ability to act as a bioisostere for key functional groups while enhancing metabolic stability and membrane permeability makes it a valuable tool for lead optimization. [6][8] The future of difluoromethylation in drug discovery lies in the development of more efficient, selective, and sustainable synthetic methods. [6]Late-stage functionalization, where the CF₂H group is introduced at a late step in the synthesis of a complex molecule, is particularly attractive as it allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. [1][6]Continued innovation in photocatalysis and transition-metal catalysis is expected to further expand the scope and applicability of difluoromethylation in the pharmaceutical industry. [6][13][14]
Conclusion
Difluoromethylated aromatic compounds represent a crucial class of molecules with significant applications in drug discovery and materials science. The CF₂H group's unique ability to act as a lipophilic hydrogen bond donor and a metabolically stable bioisostere provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A deep understanding of the diverse synthetic methodologies available for introducing this group, from classical nucleophilic and electrophilic reactions to modern radical and transition-metal-catalyzed approaches, is essential for its effective implementation. As synthetic methods continue to evolve, the strategic incorporation of the difluoromethyl group is poised to play an even more prominent role in the development of innovative and effective therapeutics.
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The Strategic Imperative of Fluorination in Modern Drug Discovery: A Technical Guide for Medicinal Chemists
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has transcended mere trend to become a cornerstone of rational drug design.[1][2] This guide offers an in-depth exploration of the multifaceted roles of fluorinated compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications that underpin this critical strategy. We will delve into the causal mechanisms by which fluorine substitution profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile, offering field-proven insights to empower your drug discovery programs.
The Foundational Impact of Fluorine: Modulating Core Physicochemical Properties
The strategic substitution of hydrogen with fluorine, its bioisostere, leverages the unique electronic properties of this small, highly electronegative atom to elicit significant changes in a molecule's behavior.[2][3][4] While sterically similar to hydrogen, fluorine's extreme electronegativity and the strength of the carbon-fluorine (C-F) bond are the primary drivers of its transformative effects in medicinal chemistry.[2][5][6]
Enhancing Metabolic Stability: The "Fluorine Shield"
A paramount challenge in drug development is engineering molecules that can withstand metabolic degradation, thereby ensuring sufficient exposure to the target. Fluorination has emerged as a powerful tactic to enhance metabolic stability, primarily by fortifying molecules against oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes.[2][6][7] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage.[2][7] By strategically replacing a hydrogen atom at a metabolically labile position with fluorine, a "metabolic block" can be introduced, effectively shielding the molecule from degradation.[7][8] This often translates to a longer half-life, reduced clearance, and improved oral bioavailability.[1][7]
A compelling example is seen in the development of Ezetimibe, a cholesterol-lowering drug, where para-fluoro substituents on the phenyl rings serve to block aromatic hydroxylation, a common metabolic pathway.[8][9] This strategic fluorination significantly improves the drug's pharmacokinetic profile and overall activity.[8]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a compound in liver microsomes, a key in vitro model for drug metabolism studies.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its fluorinated analogs.
Materials:
-
Test compounds (non-fluorinated and fluorinated analogs)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically between 0.1 and 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to partition into the microsomal membranes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[7]
-
Tuning Lipophilicity and pKa: Keys to Bioavailability and Target Engagement
The judicious use of fluorine allows for the fine-tuning of a molecule's lipophilicity (LogP) and acidity/basicity (pKa), two critical parameters that govern its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the biological target.[1][2][8]
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is highly context-dependent. While the substitution of a hydrogen atom with a single fluorine on an aromatic ring generally increases lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can decrease it.[6][10][11] This ability to modulate lipophilicity is crucial for optimizing a drug's ability to cross cell membranes and reach its site of action.[8][12]
-
Acidity/Basicity (pKa): Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[8][13] This modulation can be leveraged to improve a compound's solubility, reduce off-target effects, and enhance its binding affinity to the target protein.[2][13]
Table 1: Impact of Fluorination on Physicochemical Properties
| Property | General Effect of Fluorination | Rationale | Reference |
| Metabolic Stability | Increased | Stronger C-F bond resists enzymatic cleavage. | [2][7] |
| Lipophilicity (LogP) | Context-dependent increase or decrease | Single aromatic fluorine often increases LogP; multiple fluorines can decrease it. | [6][10][11] |
| pKa | Lowered for nearby acidic/basic groups | Strong inductive effect of fluorine. | [8][13] |
| Conformational Preference | Altered | Gauche effect and other stereoelectronic interactions. | [1][6][13] |
| Binding Affinity | Often increased | Can form favorable dipole-dipole and C-F···H-X interactions with the target. | [2][5][6] |
Conformational Control and Binding Affinity: The Subtle Art of Molecular Design
Beyond its impact on broad physicochemical properties, fluorine can exert subtle yet profound control over a molecule's three-dimensional conformation.[1][13] This is often attributed to the "gauche effect," where the polar C-F bond influences the preferred dihedral angles relative to other polar groups, thereby stabilizing specific bioactive conformations.[6] By locking a molecule into its optimal shape for binding to a target protein, fluorine can significantly enhance potency and selectivity.[1][6]
Furthermore, the polarized C-F bond can participate in favorable dipole-dipole interactions and even form weak hydrogen bonds (C-F···H-X) with the protein target, contributing to increased binding affinity.[6][12]
Synthetic Strategies for the Incorporation of Fluorine
The growing importance of fluorinated compounds has spurred the development of a diverse array of synthetic methodologies for their preparation. These can be broadly categorized into direct fluorination and the introduction of fluorine-containing building blocks.[14]
-
Direct Fluorination: This approach involves the reaction of an organic substrate with a fluorinating agent.
-
Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) are used to introduce a fluorine atom to electron-rich centers.
-
Nucleophilic Fluorination: Sources of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), are employed to displace leaving groups.[14]
-
-
Incorporation of Fluorinated Synthons: This strategy involves the use of readily available building blocks that already contain fluorine, which are then incorporated into the target molecule through standard organic reactions. This is often a more controlled and predictable approach.[15]
Recent advancements in late-stage fluorination techniques have been particularly impactful, allowing for the introduction of fluorine at a later stage in the synthetic sequence, which is highly advantageous for lead optimization.[1]
Case Studies: Fluorine in Action
The successful application of fluorination strategies is evident in numerous approved drugs across various therapeutic areas.
-
Atorvastatin (Lipitor®): This blockbuster cholesterol-lowering drug features a fluorophenyl group. The fluorine atom contributes to both enhanced binding affinity and improved metabolic stability.[16]
-
Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) used to treat depression, fluoxetine contains a trifluoromethyl group that is crucial for its activity and pharmacokinetic profile.[16]
-
Sofosbuvir (Sovaldi®): A key antiviral agent for the treatment of hepatitis C, sofosbuvir incorporates a fluorinated sugar moiety that is essential for its mechanism of action.[12]
-
Vemurafenib (Zelboraf®): An anticancer kinase inhibitor, vemurafenib's structure includes a difluorophenyl group that enhances its potency and selectivity.[12]
The Role of Fluorine-18 in Positron Emission Tomography (PET) Imaging
Beyond its therapeutic applications, the radioisotope fluorine-18 (¹⁸F) has revolutionized medical diagnostics as a key component of positron emission tomography (PET) imaging.[2][17][18] With a convenient half-life of approximately 110 minutes, ¹⁸F can be incorporated into biologically active molecules to create radiotracers.[17][18]
The most widely used PET radiotracer is ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG), a glucose analog.[17][19] Cancer cells exhibit a higher metabolic rate and consequently, a greater uptake of glucose compared to normal cells.[17] When ¹⁸F-FDG is administered, it accumulates in these metabolically active tumors, which can then be visualized by a PET scanner.[17][19] This allows for the early detection, staging, and monitoring of treatment response in cancer patients.[17][20]
Diagram: Workflow for ¹⁸F-FDG PET Imaging
Caption: A generalized workflow for ¹⁸F-FDG PET imaging, from radiotracer production to diagnosis.
Conclusion and Future Perspectives
The strategic incorporation of fluorine has become an indispensable tool in the medicinal chemist's armamentarium.[1] Its ability to modulate a wide range of physicochemical and pharmacological properties in a predictable, albeit context-dependent, manner has led to the development of safer and more effective drugs.[1][2] As our understanding of the subtle interplay between fluorine and biological systems continues to deepen, and as new synthetic methodologies for the precise introduction of fluorine emerge, the impact of fluorinated compounds on the future of medicine is poised to expand even further. The continued rational application of fluorine in drug design will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and patient outcomes.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-2-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Difluoromethyl Group in Modern Drug Discovery
The incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of contemporary medicinal chemistry, offering a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethyl (CF₂H) group has garnered significant attention. It acts as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability, membrane permeability, and binding affinity through its potent electron-withdrawing nature and increased lipophilicity.[3][4][5] Unlike the trifluoromethyl group, the CF₂H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor, which can be crucial for target engagement.[3][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures prevalent in pharmaceuticals.[6][7][8][9] This guide provides a detailed examination of the Suzuki coupling reaction utilizing 1-Bromo-2-(difluoromethyl)benzene, a key building block for introducing the valuable difluoromethylphenyl motif into complex molecules.
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[9][10] A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step in the cycle.[9]
-
Transmetalation: The organoboron reagent (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 2-(Difluoromethyl)biphenyl
This protocol details a representative Suzuki coupling reaction between this compound and phenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >95% | e.g., Sigma-Aldrich | Store under inert atmosphere. |
| Phenylboronic acid | >97% | e.g., Sigma-Aldrich | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | e.g., Sigma-Aldrich | Air and moisture sensitive. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | e.g., Sigma-Aldrich | Store in a desiccator. |
| 1,4-Dioxane | Anhydrous, >99.8% | e.g., Sigma-Aldrich | Use freshly distilled or from a sure-seal bottle. |
| Deionized Water | N/A | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific | For workup and chromatography. |
| Hexanes | ACS Grade | e.g., Fisher Scientific | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | e.g., Fisher Scientific | For drying. |
| Celite® | N/A | e.g., Sigma-Aldrich | For filtration. |
Equipment
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Safety Precautions
-
This compound: Causes skin irritation. Avoid breathing vapors. Use only in a well-ventilated area.[11]
-
Palladium Catalysts: Palladium compounds can be irritants. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organoboron Reagents: While generally less toxic than other organometallics, boronic acids can be irritants. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and potential carcinogen. Handle with care in a fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this reaction.[11]
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.5 mmol, 2.5 equiv).[3]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Reaction Execution:
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature.[4][12]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).[12]
-
Combine the organic layers and wash with brine (2 x 20 mL).[12]
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1][12]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(difluoromethyl)biphenyl.[3]
-
Characterization and Analysis
The identity and purity of the synthesized 2-(difluoromethyl)biphenyl should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic aromatic proton signals. The difluoromethyl proton will appear as a triplet due to coupling with the two fluorine atoms. For biphenyl, signals are expected around 7.3-7.6 ppm.[5][13][14] |
| ¹³C NMR | The spectrum will show aromatic carbon signals. The difluoromethyl carbon will appear as a triplet due to C-F coupling.[13][14] |
| ¹⁹F NMR | A doublet is expected for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group. |
| GC-MS | A single major peak corresponding to the molecular weight of 2-(difluoromethyl)biphenyl (C₁₃H₁₀F₂) should be observed, confirming the product's identity and assessing its purity.[15][16] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, insufficient degassing, impure reagents, incorrect base. | Use a fresh batch of catalyst, ensure thorough degassing of solvents and the reaction mixture, use anhydrous reagents and solvents, and consider screening alternative bases (e.g., K₃PO₄, K₂CO₃).[10] |
| Homocoupling of Boronic Acid | Reaction temperature too high, prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to stop it upon completion of the desired transformation. |
| Protodeborylation | Presence of excess water or protic solvents, strong basic conditions. | Use anhydrous conditions if possible, or minimize the amount of water. A milder base such as K₂CO₃ or KF may be beneficial. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is an effective method for synthesizing 2-(difluoromethyl)biphenyl derivatives, which are valuable scaffolds in drug discovery and materials science. By carefully selecting the catalyst system, base, and solvent, and by adhering to stringent anhydrous and anaerobic conditions, high yields of the desired products can be achieved. The protocol and guidelines presented here offer a robust starting point for researchers aiming to utilize this important transformation.
References
-
MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Sandiego, M. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
-
Li, Z., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
ACS Omega. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]
-
National Center for Biotechnology Information. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]
-
The Suzuki Reaction. (2014, February 6). [Link]
-
PubChem. 2,2'-Difluoro-1,1'-biphenyl. [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube. [Link]
-
Kayan, C., & Biricik, N. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Biological Magnetic Resonance Bank. bmse000506 Biphenyl at BMRB. [Link]
-
NIST WebBook. 2,2'-Difluorobiphenyl. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]
-
Kayan, C., et al. (2011). Aminophosphine ligands: Synthesis, coordination chemistry, and activity of their palladium(II) complexes in Heck and Suzuki cross-coupling reactions. ResearchGate. [Link]
-
NIST WebBook. 2,2'-Difluorobiphenyl. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). [Link]
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- 15. 2,2'-Difluorobiphenyl [webbook.nist.gov]
- 16. rsc.org [rsc.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-2-(difluoromethyl)benzene
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[5] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for drug development professionals and researchers.[1][6]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 1-bromo-2-(difluoromethyl)benzene, an electron-deficient aryl halide. The presence of the electron-withdrawing difluoromethyl group presents unique challenges and considerations for this transformation. We will delve into the mechanistic underpinnings of the reaction, provide guidance on the selection of optimal reaction components, and offer a detailed, step-by-step protocol for its successful execution. Furthermore, we will address common troubleshooting scenarios to ensure robust and reproducible results.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3][7][8]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step is often the rate-determining step of the reaction.[9]
-
Amine Coordination and Deprotonation: The resulting palladium(II) complex then coordinates with the amine nucleophile. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium-amido complex.[3]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2][3][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Components
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the aryl bromide, making careful optimization crucial.
Catalyst and Ligand Selection
The choice of the palladium source and the phosphine ligand is paramount for achieving high catalytic activity and product yields.
-
Palladium Precatalyst: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[5][8] For challenging substrates, using a well-defined precatalyst can offer superior results by ensuring the efficient generation of the active Pd(0) species.[8]
-
Ligand: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps.[1] For the amination of electron-deficient aryl bromides like this compound, biarylphosphine ligands such as XPhos , RuPhos , and BrettPhos are often excellent choices.[10] These ligands possess the steric bulk and electron-donating properties necessary to facilitate the challenging C-N bond formation.
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for a broad range of substrates, including aryl chlorides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Excellent for coupling with a variety of amines and amides. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | Particularly effective for the coupling of primary amines.[2][10] |
Base and Solvent Selection
The choice of base and solvent is critical for facilitating the deprotonation of the amine and maintaining the solubility of the catalytic species.
-
Base: Strong, non-nucleophilic bases are typically employed to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is a commonly used base and is often effective for these transformations.[8] Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be considered, especially when dealing with base-sensitive functional groups.[2][7]
-
Solvent: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[2][8] The solubility of the reactants and the catalyst system should be considered when selecting the solvent.
Experimental Protocol: Amination of this compound with Morpholine
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with morpholine as a representative secondary amine.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 209.02 | 209 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 mg (0.12 mL) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.01 |
| XPhos | 476.65 | 19.1 mg | 0.04 | 0.04 |
| Sodium tert-butoxide | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Stir the mixture for 5 minutes at room temperature.
-
Substrate and Nucleophile Addition: Add this compound (209 mg, 1.0 mmol) followed by morpholine (0.12 mL, 1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-(difluoromethyl)phenyl)morpholine.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of high-purity palladium precatalyst and ligand. Use a precatalyst if available. Ensure rigorous exclusion of air and moisture. |
| Insufficiently strong base | Consider using a stronger base like LHMDS. Ensure the base is fresh and has not been exposed to moisture. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Side Product Formation | Hydrodehalogenation of the aryl bromide | This can occur via a competing β-hydride elimination pathway.[1] Using a more sterically hindered ligand can sometimes suppress this side reaction. |
| Homocoupling of the aryl bromide | This may indicate issues with the catalyst activation or reaction stoichiometry. Re-evaluate catalyst and ligand loading. | |
| Difficulty in Purification | Residual palladium | Treat the crude product with a palladium scavenger. |
| Co-eluting impurities | Optimize the solvent system for column chromatography. Consider alternative purification techniques like preparative HPLC. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and reliable method for the synthesis of valuable N-aryl difluoromethylbenzene derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by following a well-defined experimental protocol, researchers can achieve high yields of the desired products. The insights and procedures outlined in this application note are intended to provide a solid foundation for the successful implementation of this important transformation in both academic and industrial research settings.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
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Optimising a Buchwald-Hartwig amination using the ChemSpeed.. [Link]
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General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications. [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]
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NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. [Link]
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Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions | Research Communities by Springer Nature. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Buchwald-Hartwig coupling - YouTube. [Link]
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Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC. [Link]
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ChemInform Abstract: Synthesis of Trifluoromethyl Aryl Derivatives via Difluorocarbene Precursors and Nitro-Substituted Aryl Chlorides. | Request PDF - ResearchGate. [Link]
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Sonogashira coupling conditions for 1-Bromo-2-(difluoromethyl)benzene
An Application Guide to the Sonogashira Coupling of 1-Bromo-2-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for performing the Sonogashira cross-coupling reaction with this compound. As a foundational carbon-carbon bond-forming reaction, the Sonogashira coupling is indispensable for synthesizing complex molecules in various fields, including pharmaceuticals, natural products, and materials science.[1][2][3] The focus of this guide is on a substrate of increasing importance: aryl halides bearing the difluoromethyl (CHF₂) group. The CHF₂ moiety is a key functional group in modern medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and modulating physicochemical properties like lipophilicity and hydrogen bonding capacity.
This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale behind methodological choices. It offers both classic and copper-free protocols, a systematic approach to reaction optimization, and a comprehensive troubleshooting section to address common challenges encountered in the laboratory.
The Sonogashira Reaction: Mechanism and Core Principles
The Sonogashira reaction couples terminal alkynes with sp²-hybridized carbons, such as those in aryl or vinyl halides, to form substituted alkynes.[4][5] The transformation is typically achieved using a dual catalytic system involving palladium and copper.[1][6]
The reaction mechanism is understood to proceed via two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (this compound). This step forms a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from copper to the Pd(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Each component plays a critical role in the reaction's success:
-
Palladium Catalyst: Often introduced as a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ or a Pd(0) source like Pd(PPh₃)₄. The choice of phosphine ligands is critical, especially for sterically hindered or electronically challenging substrates, where bulky, electron-rich ligands can promote the reaction.[7][9]
-
Copper(I) Co-catalyst: Typically CuI, it accelerates the transmetalation step.[7] However, its presence can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), particularly in the presence of oxygen.[1][4] This side reaction necessitates careful control of the reaction atmosphere or the use of copper-free protocols.
-
Base: An essential component required to deprotonate the terminal alkyne, generating the acetylide anion. Amine bases like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) are common and can also serve as the solvent.[1] Inorganic bases such as K₂CO₃ or Cs₂CO₃ are also effective, particularly in copper-free systems.[10][11]
-
Solvent: The solvent must solubilize all reactants and catalysts. Common choices include THF, DMF, toluene, and N-methylpyrrolidinone (NMP).[1][8][12] The solvent's polarity can significantly influence reaction rates and outcomes.[12]
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.
Protocol A: Classic Copper-Cocatalyzed Coupling
This protocol provides a robust starting point for the Sonogashira coupling of this compound, leveraging the efficiency of the traditional Pd/CuI system. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent Glaser homocoupling and catalyst deactivation.[6][13]
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 207.02 | 207 mg | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 123 mg (128 µL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 3.8 mg | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 420 µL | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | - |
Step-by-Step Methodology
-
Glassware Preparation: Ensure a two-neck round-bottom flask or Schlenk flask equipped with a magnetic stir bar and condenser is oven-dried or flame-dried and allowed to cool under a stream of inert gas.
-
Reaction Setup: To the flask, add this compound (207 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol).
-
Atmosphere Purge: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Using a syringe, add anhydrous THF (10 mL) followed by triethylamine (420 µL, 3.0 mmol). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The ortho-difluoromethyl group is electron-withdrawing, which should facilitate oxidative addition; however, steric hindrance may slow the reaction. If no significant conversion is observed by TLC after 2-4 hours, gently heat the reaction to 50-65 °C.
-
Monitoring: Track the consumption of the aryl bromide starting material using Thin-Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine base, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol B: Copper-Free Sonogashira Coupling
To circumvent the formation of alkyne homocoupling byproducts and simplify purification, a copper-free protocol is highly advantageous.[1][14] These conditions often require a more active palladium catalyst system, potentially with bulky, electron-rich phosphine ligands, and may use a different base/solvent combination.[15][16]
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 207.02 | 207 mg | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 123 mg (128 µL) | 1.2 | 1.2 |
| (AllylPdCl)₂ | 365.95 | 3.7 mg | 0.01 | 0.02 (Pd) |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 202.29 | 8.1 mg | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 mg | 2.0 | 2.0 |
| Anhydrous 1,4-Dioxane | - | 10 mL | - | - |
Step-by-Step Methodology
-
Glassware Preparation: Use an oven-dried or flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial under inert gas, dissolve (AllylPdCl)₂ (3.7 mg, 0.01 mmol) and P(t-Bu)₃ (8.1 mg, 0.04 mmol) in 1 mL of dioxane to form the active Pd(0) catalyst in situ.[16]
-
Reaction Setup: To the main reaction flask, add this compound (207 mg, 1.0 mmol) and Cesium Carbonate (652 mg, 2.0 mmol).
-
Atmosphere Purge: Evacuate and backfill the flask with inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (9 mL), followed by the terminal alkyne (1.2 mmol).
-
Catalyst Addition: Add the pre-formed catalyst solution (1 mL) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature. A recent protocol for aryl bromides suggests that this catalyst system is highly active at ambient temperature.[16] Monitor the reaction for 12-24 hours.
-
Monitoring: Use TLC or GC-MS to monitor the reaction progress.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate (20 mL) and add water (15 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Optimization Workflow
If the initial reaction conditions provide suboptimal results, a logical, stepwise optimization is necessary. The following workflow provides a structured approach to improving reaction yield and efficiency.
Caption: Figure 2: Logical Workflow for Reaction Optimization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Steric hindrance from the ortho-CHF₂ group.[9] | 1. Use a fresh, high-purity catalyst. Consider an alternative Pd source or a more active ligand like P(t-Bu)₃ or cataCXium A.[10][16] 2. Increase the reaction temperature incrementally (e.g., to 80 °C or 100 °C). 3. Switch to a less sterically demanding and more electron-rich phosphine ligand to facilitate oxidative addition. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction vessel. 2. High catalyst loading of CuI. | 1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 2. Reduce the amount of CuI or switch to a copper-free protocol (Protocol B).[1][14] |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Base is too strong or not compatible with functional groups. | 1. Run the reaction at a lower temperature for a longer duration. 2. Switch to a milder base. For example, if using a strong amine base, try an inorganic base like K₂CO₃ or Cs₂CO₃. |
| Formation of Black Precipitate (Palladium Black) | 1. Ligand dissociation and catalyst decomposition. 2. Reaction temperature is too high. | 1. Increase the ligand-to-palladium ratio. Ensure the chosen ligand forms a stable complex with palladium under the reaction conditions. 2. Lower the reaction temperature. |
References
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Sonogashira coupling - Wikipedia. Wikipedia. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). Chemistry LibreTexts. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2011). Chemical Reviews - ACS Publications. [Link]
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Sonogashira Coupling - BYJU'S. BYJU'S. [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20). MDPI. [Link]
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What is the best procedure for Sonogashira coupling? (2014-05-01). ResearchGate. [Link]
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Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. (2005). The Journal of Organic Chemistry - ACS Publications. [Link]
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Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]
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Sonogashira coupling in natural product synthesis. (2025-08-06). ResearchGate. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (2021). PMC - NIH. [Link]
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Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. (2002). Organic Letters - ACS Publications. [Link]
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Sonogashira Coupling | NROChemistry. NROChemistry. [Link]
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Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2018). PubMed Central. [Link]
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Influence of base on the Sonogashira coupling reactiona. ResearchGate. [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025-08-10). ResearchGate. [Link]
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Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. (2020-04-28). Organic Letters. [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. (2016). Organic Letters - ACS Publications. [Link]
-
Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. (2022-10-10). PubMed. [Link]
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Application Notes and Protocols for the Formation of (2-(Difluoromethyl)phenyl)magnesium Bromide
Introduction: Navigating the Synthesis of a Novel Fluorinated Grignard Reagent
The synthesis of organometallic reagents bearing fluorinated motifs is of paramount importance in the development of novel pharmaceuticals, agrochemicals, and materials.[1] The difluoromethyl group (CHF2), in particular, is a valuable functional group in medicinal chemistry, acting as a lipophilic hydrogen bond donor that can enhance metabolic stability and membrane permeability.[1] This document provides a comprehensive guide for the preparation of (2-(difluoromethyl)phenyl)magnesium bromide, a Grignard reagent derived from 1-bromo-2-(difluoromethyl)benzene.
The formation of this specific Grignard reagent presents unique challenges due to the electronic properties and potential reactivity of the ortho-difluoromethyl group. This guide, designed for researchers, scientists, and drug development professionals, offers a detailed protocol grounded in established principles of organometallic chemistry, while also addressing the specific safety and handling considerations required for this novel reagent. We will delve into the mechanistic rationale behind the procedural steps, provide a robust experimental protocol, and offer a troubleshooting guide to ensure successful and safe synthesis.
Scientific Integrity & Logic: Understanding the Reaction Landscape
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[2][3] In the case of this compound, the carbon-bromine bond is the target for magnesium insertion. The reaction is highly exothermic and moisture-sensitive, necessitating strictly anhydrous conditions and careful temperature control.[3][4]
The Challenge of the Difluoromethyl Group
The primary challenge in this synthesis is the stability of the difluoromethyl group in the presence of a highly basic and nucleophilic Grignard reagent. While the C-F bond is generally strong, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring. There is a known risk of decomposition with related trifluoromethyl-substituted Grignard reagents, which can lead to the formation of metal fluorides and potentially explosive side reactions, especially upon concentration.[5][6] Therefore, it is strongly recommended to handle the (2-(difluoromethyl)phenyl)magnesium bromide as a dilute solution and use it in situ whenever possible.
Furthermore, the ortho-position of the difluoromethyl group relative to the bromine could potentially lead to the formation of a benzyne intermediate through elimination of MgBrF, although this is less common with bromides compared to fluorides.[7] The protocol outlined below is designed to minimize these side reactions by employing controlled reaction conditions.
Visualizing the Workflow
Caption: Workflow for the preparation and use of (2-(difluoromethyl)phenyl)magnesium bromide.
Detailed Experimental Protocol
This protocol is designed for the small-scale synthesis of (2-(difluoromethyl)phenyl)magnesium bromide. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Store under inert atmosphere, away from moisture. |
| Magnesium Turnings | High Purity | e.g., Sigma-Aldrich | Must be activated prior to use. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | e.g., EMD Millipore | Freshly distilled from sodium/benzophenone or passed through a solvent purification system. |
| Iodine | Crystal, Reagent Grade | e.g., Sigma-Aldrich | Used as an activator. |
| 1,2-Dibromoethane | Anhydrous | e.g., Sigma-Aldrich | Optional activator. |
| Anhydrous Diethyl Ether | DriSolv® or equivalent | e.g., EMD Millipore | For washing glassware. |
Equipment
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Schlenk line or glovebox
-
Syringes and needles, oven-dried
-
Ice-water bath
Step-by-Step Methodology
1. Glassware and Magnesium Preparation:
-
Glassware: All glassware should be thoroughly dried in an oven at >120 °C for at least 4 hours and assembled hot under a stream of inert gas.[2] Allow to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the three-neck flask. Add a single crystal of iodine.[8][9][10] Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction, which is advantageous as its consumption can be monitored by the evolution of ethylene gas.[2][11] Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings, or until bubbling is observed if using 1,2-dibromoethane.[9][12] Allow the flask to cool to room temperature.
2. Grignard Reagent Formation:
-
Initial Setup: Add anhydrous THF to the flask containing the activated magnesium to cover the turnings.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension.[13]
-
Observation: The reaction mixture may need to be gently warmed with a heat gun or partially submerged in a warm water bath to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the appearance of a cloudy, grayish solution.[9][10] If the reaction does not start, sonication can be employed.[8][11]
-
Controlled Addition: Once the reaction has initiated, place the flask in an ice-water bath to control the exotherm. Add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[14][4] The reaction is highly exothermic, and runaway conditions can occur if the addition is too rapid.[14]
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure complete consumption of the magnesium. The final solution should be a dark, cloudy grey or brown.
Characterization and Quality Control: Titration of the Grignard Reagent
It is crucial to determine the exact concentration of the Grignard reagent before its use in subsequent reactions. Several titration methods are available. A common and reliable method involves titration with a standard solution of an alcohol in the presence of a colorimetric indicator.[15][16]
Titration Protocol using Iodine
A convenient method for titrating Grignard reagents is the use of iodine in the presence of lithium chloride.[17][18]
Materials:
-
Anhydrous LiCl
-
Iodine
-
Anhydrous THF
-
Oven-dried vials and syringes
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.
-
In a flame-dried, argon-flushed vial, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of the 0.5 M LiCl/THF solution.
-
Cool the dark brown iodine solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard solution dropwise via a 1 mL syringe with vigorous stirring.
-
The endpoint is reached when the solution transitions from light yellow to colorless.[18]
-
The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine.
Safety and Handling
Grignard reagents are highly reactive and pose significant hazards.[14][19][20]
-
Flammability: Grignard reagents and the ethereal solvents used in their preparation are highly flammable.[14][19][20] All operations should be conducted in a certified chemical fume hood, away from ignition sources.
-
Reactivity with Water: Grignard reagents react violently with water and other protic sources (e.g., alcohols).[3] Strict anhydrous conditions must be maintained throughout the procedure.
-
Corrosivity: Grignard reagents are corrosive and can cause severe skin and eye burns.[20] Appropriate personal protective equipment (PPE), including safety glasses, a face shield, a flame-resistant lab coat, and chemical-resistant gloves, must be worn.
-
Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the reagent to a stirred, cooled solution of a non-nucleophilic protic solvent, such as isopropanol, followed by the slow addition of saturated aqueous ammonium chloride.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate | - Inactive magnesium (oxide layer) - Wet glassware or solvent - Impure aryl halide | - Re-activate magnesium with fresh iodine or 1,2-dibromoethane.[2][11] - Ensure all glassware is flame-dried and solvents are rigorously anhydrous.[3] - Purify the this compound by distillation. |
| Reaction starts but then stops | - Insufficient mixing - Magnesium turnings are too large | - Increase stirring rate. - Use finer magnesium turnings or crush them in situ with a glass rod (with caution).[12][21] |
| Formation of Wurtz coupling product (biphenyl derivative) | - High local concentration of aryl halide - High reaction temperature | - Ensure slow, controlled addition of the aryl halide solution.[4] - Maintain a low reaction temperature using an ice bath during addition. |
| Low yield of Grignard reagent | - Incomplete reaction - Reaction with atmospheric moisture or CO2 | - Allow for a longer reaction time after the addition is complete. - Ensure a positive pressure of inert gas is maintained throughout the experiment. |
Conclusion
The formation of (2-(difluoromethyl)phenyl)magnesium bromide is a valuable but challenging synthetic transformation. By adhering to the detailed protocol and safety guidelines presented in this application note, researchers can successfully prepare this important reagent. The key to success lies in the meticulous preparation of anhydrous reagents and glassware, effective activation of magnesium, and careful control of the reaction conditions to mitigate potential side reactions and ensure a safe laboratory practice.
References
- The Grignard Reaction. (n.d.).
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- Metal fluoride stability - American Chemical Society: Chemical & Engineering Safety Letters. (1997, March 17).
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- 1-Bromo-2-(difluoromethyl)-3-methoxybenzene | 1261552-65-1 | ChemScene. (n.d.).
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Introduction: The Strategic Value of the Difluoromethyl Group and Nickel Catalysis
An Application Guide to Nickel-Catalyzed Cross-Coupling of Difluoromethyl Bromides
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Among these, the difluoromethyl group (–CF₂H) has garnered significant attention. It serves as a unique bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, capable of acting as a lipophilic hydrogen bond donor.[2][3][4][5] This duality allows it to enhance metabolic stability and membrane permeability while simultaneously engaging in specific hydrogen-bonding interactions that can improve binding affinity to biological targets.[1][3]
The development of robust synthetic methods to install the –CF₂H group is therefore of paramount importance. While various difluoromethylating reagents exist, bromodifluoromethane (BrCF₂H) stands out as a readily available and cost-effective C1 building block.[6] Traditional palladium-catalyzed methods, while effective for many cross-couplings, can be sluggish or inefficient for these transformations. Nickel catalysis has emerged as a powerful alternative, offering distinct advantages due to its lower cost, earth abundance, and unique reactivity profile, often involving single-electron transfer (SET) pathways and the generation of radical intermediates.[2][7] These nickel-catalyzed methods frequently operate under mild conditions, exhibit high functional group tolerance, and avoid the need for pre-formed, sensitive organometallic reagents, making them ideal for the late-stage functionalization of complex molecules.[6][7][8]
This guide provides a detailed overview of the principles and protocols for the nickel-catalyzed cross-coupling of difluoromethyl bromides with various organic partners, designed for researchers and scientists in organic synthesis and drug discovery.
Mechanistic Principles: A Divergence from Traditional Cross-Coupling
While classical cross-coupling reactions proceed via a well-established Ni(0)/Ni(II) catalytic cycle (Oxidative Addition → Transmetalation → Reductive Elimination), the coupling of difluoromethyl bromides often involves a departure into radical pathways. The low-valent nickel catalyst, typically Ni(0), can act as a potent single-electron reductant.
A plausible mechanistic pathway involves the following key steps:
-
Oxidative Addition: The aryl or heteroaryl halide (Ar-X) partner adds to the active Ni(0) species to form an Ar-Ni(II)-X intermediate.
-
Radical Generation: Concurrently, the Ni(0) or another reductant in the system (like zinc or manganese) reduces bromodifluoromethane (BrCF₂H) via a single-electron transfer (SET) process. This generates a difluoromethyl radical (•CF₂H) and a bromide anion.
-
Radical Capture/Recombination: The highly reactive •CF₂H radical is trapped by the Ar-Ni(II)-X complex, potentially forming a high-valent Ar-Ni(III)-(CF₂H)X intermediate.
-
Reductive Elimination: This Ni(III) species then undergoes reductive elimination to form the desired C(sp²)–CF₂H bond and regenerate a Ni(I) species, which is subsequently reduced back to the active Ni(0) catalyst to complete the cycle.
This proposed mechanism explains the high efficiency and broad functional group tolerance, as it avoids the use of basic or highly nucleophilic difluoromethyl organometallics.[7][9][10][11]
Caption: Proposed radical-type catalytic cycle for Ni-catalyzed difluoromethylation.
Key Application: Cross-Electrophile Coupling of (Hetero)aryl Bromides with BrCF₂H
This method is particularly powerful as it couples two electrophiles, avoiding the preparation of organometallic reagents and thus offering excellent functional group compatibility.[6][10] The protocol is broadly applicable to a range of electron-rich and electron-deficient (hetero)aryl bromides.
Comparative Reaction Parameters
| Parameter | Condition | Rationale / Causality |
| Nickel Precatalyst | NiCl₂(DME) (5-10 mol%) | A common, air-stable Ni(II) source that is readily reduced in situ to the active Ni(0) species. |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | Bidentate nitrogen ligands are crucial for stabilizing the nickel center and facilitating the catalytic cycle. |
| Reductant | Zinc dust (2-3 equiv.) | Acts as the stoichiometric reductant to generate and regenerate the active Ni(0) catalyst. |
| Solvent | N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF) | Polar aprotic solvents are effective at solubilizing the catalyst complex and reagents. |
| Temperature | 50-80 °C | Provides sufficient thermal energy to drive the reaction without causing significant decomposition. |
| BrCF₂H Source | Typically bubbled as a gas or added as a solution | Direct use of the gaseous reagent is common; solutions in solvents like DMF can offer better handling. |
Detailed Experimental Protocol: Synthesis of 4-(Difluoromethyl)biphenyl
This protocol is adapted from methodologies described in the literature for the direct difluoromethylation of aryl bromides.[6]
Materials:
-
4-Bromobiphenyl (1.0 mmol, 233 mg)
-
NiCl₂(DME) (0.05 mmol, 11 mg)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 13.4 mg)
-
Zinc dust (<10 micron, activated) (3.0 mmol, 196 mg)
-
N,N-Dimethylacetamide (DMA) (5 mL)
-
Bromodifluoromethane (BrCF₂H) gas
-
Inert atmosphere glovebox or Schlenk line setup
Workflow Diagram:
Caption: General workflow for Ni-catalyzed difluoromethylation of aryl bromides.
Procedure:
-
Reaction Setup (Inert Atmosphere): Inside a nitrogen-filled glovebox, add NiCl₂(DME) (11 mg, 0.05 mmol), dtbbpy (13.4 mg, 0.05 mmol), activated zinc dust (196 mg, 3.0 mmol), and 4-bromobiphenyl (233 mg, 1.0 mmol) to an oven-dried 8 mL vial equipped with a magnetic stir bar.
-
Solvent Addition: Add 5 mL of anhydrous DMA to the vial. Seal the vial with a screw cap containing a PTFE septum.
-
Reagent Addition: Remove the vial from the glovebox and place it in a preheated aluminum block at 60 °C. With vigorous stirring, carefully bubble BrCF₂H gas through the reaction mixture via a long needle for approximately 10-15 minutes. Safety Note: BrCF₂H is a gas and should be handled in a well-ventilated fume hood. After bubbling, quickly replace the needle with a solid screw cap to ensure a closed system.
-
Reaction Monitoring: Allow the reaction to stir at 60 °C for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing them by GC-MS or TLC.
-
Workup: After cooling to room temperature, carefully uncap the vial and quench the reaction by adding 5 mL of 1 M aqueous HCl to dissolve the remaining zinc.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(difluoromethyl)biphenyl product.
Application II: Suzuki-Type Coupling of Aryl Boronic Acids with BrCF₂H
For substrates where an aryl boronic acid is readily available, a Suzuki-type coupling offers a reliable route to difluoromethylated arenes. This approach leverages a different catalytic cycle, more akin to traditional cross-coupling, but still benefits from the unique capabilities of nickel.[12][13]
Comparative Reaction Parameters
| Parameter | Condition | Rationale / Causality |
| Nickel Precatalyst | NiCl₂(PCy₃)₂ (5 mol%) | A pre-formed Ni(II) complex with a phosphine ligand, which is often effective for Suzuki-type reactions. |
| Ligand | Tricyclohexylphosphine (PCy₃) or combination of N/P ligands | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. Sometimes a combination of nitrogen and phosphine ligands is optimal.[12] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | Essential for the transmetalation step, activating the boronic acid. |
| Solvent | Dioxane or Toluene | Less polar solvents are often preferred for Suzuki-type couplings. |
| Temperature | 80-100 °C | Higher temperatures are often required to drive the transmetalation step effectively. |
Detailed Experimental Protocol: Synthesis of 1-(Difluoromethyl)-4-methoxybenzene
This protocol is a representative procedure based on published methods for the nickel-catalyzed difluoromethylation of aryl boronic acids.[12][14]
Materials:
-
4-Methoxyphenylboronic acid (1.0 mmol, 152 mg)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 37 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL)
-
Bromodifluoromethane (BrCF₂H) gas
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox, charge an oven-dried Schlenk tube with 4-methoxyphenylboronic acid (152 mg, 1.0 mmol), NiCl₂(PCy₃)₂ (37 mg, 0.05 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Solvent Addition: Add a magnetic stir bar and 5 mL of anhydrous 1,4-dioxane. Seal the Schlenk tube.
-
Reaction Conditions: Remove the tube from the glovebox, connect it to a Schlenk line, and perform three freeze-pump-thaw cycles to ensure the system is deoxygenated.
-
Reagent Addition: Introduce BrCF₂H gas into the Schlenk tube (typically via a gas-tight syringe or by backfilling from a balloon) until a pressure of ~1.2 atm is reached.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours. Monitor the reaction by GC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in the previous protocol (cooling, quenching, extraction, and column chromatography) to isolate 1-(difluoromethyl)-4-methoxybenzene.
Troubleshooting and Practical Insights
-
Low Yield:
-
Cause: Inefficient reduction of Ni(II) to Ni(0) or catalyst deactivation.
-
Solution: Ensure the reductant (e.g., zinc dust) is highly active. Pre-activation by washing with dilute HCl, water, ethanol, and ether can be beneficial. Check the quality and dryness of the solvent and ligand.
-
-
Formation of Protodehalogenated Byproduct (Ar-H):
-
Cause: The Ar-Ni-X intermediate is intercepted by a proton source before coupling with the •CF₂H radical.
-
Solution: Ensure all reagents and solvents are scrupulously dried. The presence of trace water can be a significant issue.
-
-
Inconsistent Reaction Rates:
-
Cause: Poor mass transfer of gaseous BrCF₂H into the reaction mixture.
-
Solution: Ensure vigorous stirring. For larger-scale reactions, consider using a solution of BrCF₂H in an appropriate solvent (prepared at low temperature) for more controlled and reproducible addition.
-
Conclusion and Future Outlook
Nickel-catalyzed cross-coupling of bromodifluoromethane represents a highly effective and practical strategy for incorporating the valuable difluoromethyl motif into organic molecules.[6] The methodologies, particularly reductive cross-electrophile coupling, offer significant advantages in terms of operational simplicity, cost-effectiveness, and exceptional functional group tolerance, making them suitable for complex substrate modification in drug discovery pipelines.[10]
The field continues to evolve, with emerging trends focusing on photoredox and electrochemical approaches to generate the difluoromethyl radical under even milder conditions.[15][16][17] These dual catalytic systems, which merge nickel catalysis with photoredox or electrochemistry, promise to further expand the scope and applicability of difluoromethylation, enabling new synthetic possibilities with enhanced control and efficiency.
References
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Du, W., Luo, Q., Wei, Z., Wang, X., Ni, C., & Hu, J. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry, 66. Available at: [Link]
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Zafrani, A., Sod-Moriah, G., & Amir, D. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). Available at: [Link]
-
Zhao, X., Wang, C., Yin, L., & Liu, W. (2025). Highly Enantioselective Decarboxylative Difluoromethylation. Synfacts. Available at: [Link]
-
Wang, Z., et al. (2024). Nickel-catalyzed decarboxylative difluoromethylation and alkylation of alkenes. Chinese Chemical Letters. Available at: [Link]
-
Anonymous. (2025). Nickel-Catalyzed Difluoromethylation of (Hetero)aryl Bromides with BrCF2H. Angewandte Chemie International Edition. Available at: [Link]
-
Xu, C., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications. Available at: [Link]
-
He, Z., et al. (2018). Nickel-catalyzed direct difluoromethylation of aryl boronic acids with BrCF2H. Organic Chemistry Frontiers. Available at: [Link]
-
Zafrani, A., Sod-Moriah, G., & Amir, D. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
-
Jeko, J., & Matassova, T. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. Available at: [Link]
-
Xu, C., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications. Available at: [Link]
-
Weix, D. J., et al. (2024). Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Xu, C., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications. Available at: [Link]
-
Weix, D. J., et al. (2024). Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Zhang, X., et al. (2022). Nickel-Catalyzed Markovnikov-Selective Hydrodifluoromethylation of Alkynes Using BrCF2H. Angewandte Chemie International Edition. Available at: [Link]
-
Weix, D. J., et al. (2024). Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Kundu, S. (2022). Photoredox Catalysis in Difluoromethylation. Scribd. Available at: [Link]
-
Amii, H., et al. (2016). Nickel-Catalyzed Negishi Cross-Coupling of Bromodifluoroacetamides. Organic Letters. Available at: [Link]
-
He, Z., et al. (2014). Nickel-catalyzed cross-coupling of functionalized difluoromethyl bromides and chlorides with aryl boronic acids: a general method for difluoroalkylated arenes. Angewandte Chemie International Edition. Available at: [Link]
-
He, Z., et al. (2014). Nickel-catalyzed cross-coupling of functionalized difluoromethyl bromides and chlorides with aryl boronic acids: a general method for difluoroalkylated arenes. Angewandte Chemie International Edition. Available at: [Link]
-
Magnier, E., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters. Available at: [Link]
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Synthesis of Pharmaceutical Intermediates from 1-Bromo-2-(difluoromethyl)benzene: Application Notes and Protocols
Introduction: The Strategic Importance of the 2-(Difluoromethyl)phenyl Moiety in Medicinal Chemistry
The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug discovery. The difluoromethyl group (CHF₂) in particular has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl or thiol groups, often leading to enhanced metabolic stability, improved binding affinity, and better pharmacokinetic profiles of drug candidates.[1] 1-Bromo-2-(difluoromethyl)benzene has emerged as a critical building block for introducing the 2-(difluoromethyl)phenyl moiety into complex pharmaceutical intermediates. Its versatile reactivity, primarily through palladium-catalyzed cross-coupling reactions, allows for the construction of diverse molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key pharmaceutical intermediates from this valuable starting material. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.
Core Synthetic Transformations and Key Intermediates
The bromine atom on the this compound ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex organic molecules. The primary transformations discussed herein are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and palladium-catalyzed cyanation.
I. Suzuki-Miyaura Coupling: Synthesis of 2-(Difluoromethyl)biphenyl Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors and other therapeutic agents.[2][3][4] The reaction of this compound with various arylboronic acids provides access to a wide range of 2-(difluoromethyl)biphenyl derivatives.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or in situ generated catalysts from a palladium(II) source like Pd(OAc)₂ with a phosphine ligand are commonly used. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos often enhance catalytic activity and promote the coupling of sterically hindered substrates.
-
Base: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol: Synthesis of 2-(Difluoromethyl)-4'-methoxybiphenyl
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and (4-methoxyphenyl)boronic acid.
Materials:
-
This compound
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(difluoromethyl)-4'-methoxybiphenyl.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | (4-Methoxyphenyl)boronic acid | 2-(Difluoromethyl)-4'-methoxybiphenyl | 85-95 |
| 2 | Phenylboronic acid | 2-(Difluoromethyl)biphenyl | 80-90 |
| 3 | (3-Aminophenyl)boronic acid | 3'-(2-(Difluoromethyl)phenyl)aniline | 75-85 |
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
II. Buchwald-Hartwig Amination: Synthesis of 2-(Difluoromethyl)aniline Derivatives
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[5][6] These compounds are crucial intermediates in the synthesis of numerous pharmaceuticals, including kinase inhibitors.[4][7]
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos is highly effective.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants.
Detailed Experimental Protocol: Synthesis of N-(2-(Difluoromethyl)phenyl)morpholine
This protocol details the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL), filter through a pad of Celite®, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain N-(2-(difluoromethyl)phenyl)morpholine.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | N-(2-(Difluoromethyl)phenyl)morpholine | 80-90 |
| 2 | Aniline | N-(2-(Difluoromethyl)phenyl)aniline | 75-85 |
| 3 | tert-Butylamine | N-tert-Butyl-2-(difluoromethyl)aniline | 70-80 |
III. Sonogashira Coupling: Synthesis of 2-(Difluoromethyl)phenylacetylene Derivatives
The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[8][9][10][11][12] These intermediates are valuable in the construction of various heterocyclic compounds and as precursors for other functional groups.
Causality of Experimental Choices:
-
Catalyst System: This reaction is typically co-catalyzed by a palladium complex and a copper(I) salt. PdCl₂(PPh₃)₂ and copper(I) iodide (CuI) are a common combination.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to scavenge the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable.
Detailed Experimental Protocol: Synthesis of 1-(Difluoromethyl)-2-(phenylethynyl)benzene
This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexane) to yield 1-(difluoromethyl)-2-(phenylethynyl)benzene.
IV. Palladium-Catalyzed Cyanation: Synthesis of 2-(Difluoromethyl)benzonitrile
The introduction of a nitrile group via palladium-catalyzed cyanation provides a versatile intermediate that can be further transformed into amines, carboxylic acids, or amides.[9][13][14] Zinc cyanide (Zn(CN)₂) is a commonly used, relatively safe source of cyanide.[8]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) catalyst, often generated in situ from Pd₂(dba)₃ and a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), is effective for this transformation.
-
Cyanide Source: Zinc cyanide is often preferred over more toxic alkali metal cyanides.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) is typically used.
Detailed Experimental Protocol: Synthesis of 2-(Difluoromethyl)benzonitrile
This protocol describes the palladium-catalyzed cyanation of this compound.
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), zinc cyanide (0.6 mmol, 1.2 equiv of CN), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and dppf (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 18 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford 2-(difluoromethyl)benzonitrile.
Visualization of Key Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions detailed in this application note provide robust and scalable methods for the construction of key molecular scaffolds containing the 2-(difluoromethyl)phenyl moiety. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively utilize this starting material to accelerate the discovery and development of novel therapeutic agents. The protocols provided herein serve as a practical guide for the synthesis of these important intermediates, enabling further exploration of their potential in medicinal chemistry.
References
- U.S. Patent No. 9,314,464. (2016). Compounds and compositions as protein kinase inhibitors.
-
A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. (2025). ResearchGate. [Link]
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The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). Retrieved from [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
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PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2. [Link]
- Aurora kinase inhibitors and methods of making and using thereof. (n.d.).
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Asquith, C. R. M., & Tizzard, G. J. (2020). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene. [Link]
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Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
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van der Westhuyzen, C. W., et al. (2016). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]
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Gilmour, R., et al. (2021). Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. PubMed Central. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Gray Lab, Stanford University. (n.d.). Patents. [Link]
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Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]
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Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
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Parra, K., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]
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Flow Chemistry: Sonogashira Coupling. (n.d.). Retrieved from [Link]
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Wang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. National Institutes of Health. [Link]
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Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Buchwald, S. L., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central. [Link]
-
Gouverneur, V., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PubMed Central. [Link]
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Palladium-Catalyzed Cyanation of Porphyrins Utilizing Cyanoethylzinc Bromide As an Efficient Cyanide Ion Source. (n.d.). Retrieved from [Link]
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Kim, et al. (2011). Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. PubMed. [Link]
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Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. [Link]
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Ananikov, V. P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
-
Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (n.d.). ResearchGate. [Link]
-
Gouverneur, V., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. MDPI. [Link]
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Journal of Medicinal and Medical Chemistry. (n.d.). Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]
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Knapp, S., et al. (2013). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PubMed Central. [Link]
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Hu, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central. [Link]
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An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). SpringerLink. [Link]
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Application Notes & Protocols: The Strategic Use of 1-Bromo-2-(difluoromethyl)benzene in Modern Agrochemical Synthesis
Introduction: The Significance of the Difluoromethyl Group in Agrochemical Design
In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of molecular design. The difluoromethyl (–CF₂H) group, in particular, has emerged as a critical bioisostere, offering a nuanced approach to optimizing a molecule's physicochemical and biological properties.[1][2] Unlike the more electron-withdrawing trifluoromethyl (–CF₃) group, the –CF₂H moiety provides a unique balance of lipophilicity, metabolic stability, and hydrogen bond-donating capability.[3][4] This subtle modulation can significantly enhance a compound's bioavailability, binding affinity to target enzymes, and overall efficacy, making it a highly sought-after functional group in the development of next-generation fungicides, herbicides, and insecticides.[1][5]
1-Bromo-2-(difluoromethyl)benzene stands out as a pivotal starting material for introducing this valuable moiety. Its structure offers two distinct points for chemical modification: the bromine atom, which is primed for a variety of cross-coupling reactions, and the aromatic ring, which can undergo further functionalization. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of high-value agrochemicals, particularly pyrazole carboxamide fungicides.
Core Synthetic Transformations: Leveraging this compound
The reactivity of this compound is dominated by the carbon-bromine bond, which serves as a versatile handle for constructing complex molecular architectures. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust and highly efficient method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6][7] For this compound, this reaction is the preferred method for coupling the difluoromethylphenyl fragment with various heterocyclic partners, which often form the core of the final active ingredient.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of catalyst can influence reaction efficiency and tolerance to other functional groups.
-
Ligand: Phosphine ligands (e.g., PPh₃, PCy₃, SPhos) are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The ligand's steric and electronic properties must be matched to the substrates to optimize yield and prevent side reactions.[8]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and is often substrate-dependent.
The general catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
Application Note: Synthesis of a Model Pyrazole Carboxamide Fungicide
Many modern fungicides, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHIs), are based on a pyrazole carboxamide scaffold.[1][9] this compound is a key building block for the synthesis of several commercial SDHIs. The following protocols outline a representative workflow for the synthesis of a model fungicide, N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a structure analogous to several potent agrochemicals.[10]
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details the palladium-catalyzed coupling of this compound with a pyrazole boronic ester to form the core structure of the target fungicide.
Materials & Reagents
| Reagent | CAS Number | Molecular Wt. | Amount (mmol) | Equivalents |
| This compound | 401-83-2 | 207.02 | 10.0 | 1.0 |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 269410-08-4 | 222.08 | 11.0 | 1.1 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 3375-31-3 | 224.50 | 0.1 | 0.01 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.50 | 0.2 | 0.02 |
| K₃PO₄ (Potassium Phosphate) | 7778-53-2 | 212.27 | 20.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
Experimental Procedure
-
Inert Atmosphere: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (10.0 mmol), the pyrazole boronic ester (11.0 mmol), Pd(OAc)₂ (0.1 mmol), SPhos (0.2 mmol), and K₃PO₄ (20.0 mmol).
-
Expert Insight: The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the Pd(0) catalyst, which would lead to catalyst deactivation and significantly lower yields. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for this type of cross-coupling, promoting efficient oxidative addition and reductive elimination steps.[8]
-
-
Solvent Addition: Degas the solvents by bubbling nitrogen through them for 15-20 minutes. Add 1,4-Dioxane (40 mL) and Water (10 mL) to the flask via syringe.
-
Expert Insight: A mixed solvent system like Dioxane/Water is common for Suzuki couplings. Water is necessary to dissolve the inorganic base (K₃PO₄), while the organic solvent solubilizes the substrates and catalyst. Degassing removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic layer with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure coupled product (Intermediate A).
Protocol 2: Amide Bond Formation to Yield Final Product
This protocol describes the conversion of the coupled pyrazole intermediate into the final N-aryl carboxamide fungicide. This involves hydrolysis of the ester (if the starting pyrazole was an ester), conversion to an acyl chloride, and subsequent reaction with an aniline.[11][12] For this example, we assume the starting pyrazole was an acid or has been hydrolyzed.
Materials & Reagents
| Reagent | CAS Number | Molecular Wt. | Amount (mmol) | Equivalents |
| 3-(2-(Difluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (from Protocol 1 after hydrolysis) | N/A | ~252.22 | 5.0 | 1.0 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 7.5 | 1.5 |
| 2-Isopropylaniline | 643-28-7 | 135.21 | 5.5 | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 10.0 | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
Experimental Procedure
-
Acyl Chloride Formation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend the pyrazole carboxylic acid (5.0 mmol) in dichloromethane (25 mL). Add thionyl chloride (7.5 mmol) dropwise at 0 °C.
-
Expert Insight: This step converts the carboxylic acid into a more reactive acyl chloride, which is necessary for efficient amide bond formation with the aniline. A slight excess of thionyl chloride ensures complete conversion. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The completion of this step is often indicated by the solution becoming clear.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. Re-dissolve the resulting crude acyl chloride (Intermediate B) in fresh, dry dichloromethane (25 mL).
-
Amide Coupling: In a separate flask, dissolve 2-isopropylaniline (5.5 mmol) and triethylamine (10.0 mmol) in dichloromethane (25 mL). Cool this solution to 0 °C.
-
Expert Insight: Triethylamine acts as a base to neutralize the HCl gas that is generated during the amide formation, driving the reaction to completion. Using a slight excess of the aniline can also help ensure the complete consumption of the valuable acyl chloride intermediate.
-
-
Addition: Add the solution of the acyl chloride dropwise to the aniline solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up & Purification: Upon completion, wash the reaction mixture with 1M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally brine (1 x 25 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.
Conclusion
This compound is an indispensable building block in the synthesis of advanced agrochemicals. Its utility is primarily demonstrated through robust and versatile palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of complex active ingredients. The protocols provided herein offer a validated framework for synthesizing a model pyrazole carboxamide fungicide, highlighting the key chemical principles and experimental considerations that researchers and development professionals must navigate. The continued exploration of reactions involving this and similar fluorinated intermediates will undoubtedly pave the way for the discovery of even more effective and environmentally sound crop protection solutions.
References
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry.
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Boosting Agrochemical Efficacy: The Role of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. NINGBO INNO PHARMCHEM CO.,LTD.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical and Clinical Research.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
- Proton Guru Practice V.
Sources
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- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. jocpr.com [jocpr.com]
Application Note: Protocol for the Lithiation of 1-Bromo-2-(difluoromethyl)benzene
Abstract
This document provides a comprehensive guide for the efficient generation of 2-(difluoromethyl)phenyllithium via a lithium-halogen exchange reaction on 1-bromo-2-(difluoromethyl)benzene. The resulting aryllithium species is a highly valuable and versatile intermediate for introducing the 2-(difluoromethyl)phenyl motif into complex molecules, a feature of growing importance in pharmaceutical and agrochemical development. This application note details the underlying mechanistic principles, offers a robust, step-by-step experimental protocol, outlines critical safety procedures for handling organolithium reagents, and provides a guide for troubleshooting.
Introduction: Strategic Importance and Synthetic Challenge
The difluoromethyl (CF₂H) group has emerged as a critical substituent in modern medicinal chemistry. Its unique properties, including the ability to act as a lipophilic hydrogen bond donor and serve as a bioisostere for hydroxyl or thiol groups, can significantly enhance the potency, selectivity, and pharmacokinetic profile of drug candidates[1]. Consequently, robust and regioselective methods for introducing the difluoromethylphenyl scaffold are in high demand.
Direct functionalization of an aromatic ring bearing a difluoromethyl group can be challenging. While the CF₂H group can act as a weak ortho-directing group in Directed ortho-Metalation (DoM), the presence of other functional groups, such as a halogen, introduces competing reaction pathways[2][3]. For substrates like this compound, two primary lithiation pathways exist: direct deprotonation (ortho to the CF₂H group) or lithium-halogen exchange. Understanding and controlling this reactivity is paramount for synthetic success.
Mechanistic Considerations: Halogen-Metal Exchange vs. Directed ortho-Metalation
The reaction of an aryl halide with a strong organolithium base, such as n-butyllithium (n-BuLi), can proceed via two distinct mechanisms.
2.1. Directed ortho-Metalation (DoM)
In a typical DoM reaction, a Directed Metalation Group (DMG) containing a heteroatom coordinates to the Lewis acidic lithium ion of the organolithium reagent. This coordination, known as a complex-induced proximity effect (CIPE), increases the kinetic acidity of the protons at the ortho position, facilitating their removal by the base[2][4][5]. The result is a regioselectively formed aryllithium species adjacent to the DMG. While the CF₂H group possesses fluorine atoms that can act as Lewis bases, its directing ability is considered moderate compared to stronger DMGs like amides or carbamates[3].
2.2. Lithium-Halogen Exchange
Alternatively, the organolithium reagent can react with the aryl halide in a metal-halogen exchange. This process is particularly rapid for aryl bromides and iodides[6][7]. The reaction is believed to proceed through an "ate" complex, where the nucleophilic alkyl group of the organolithium attacks the bromine atom, leading to the exchange[8]. For aryl bromides, this pathway is almost always kinetically favored over proton abstraction (DoM)[6].
Given the high rate of lithium-halogen exchange for aryl bromides, the reaction of this compound with n-BuLi is expected to proceed exclusively via this pathway to generate the target intermediate, 2-(difluoromethyl)phenyllithium . The competing DoM pathway, which would yield 2-bromo-6-(difluoromethyl)phenyllithium, is not significantly observed under standard conditions.
Caption: Dominant reaction pathway for the lithiation of this compound.
Experimental Protocol
This protocol describes the generation of 2-(difluoromethyl)phenyllithium and its subsequent trapping with a generic electrophile.
3.1. Materials and Equipment
-
Reagents:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Selected electrophile (e.g., N,N-Dimethylformamide (DMF), benzaldehyde, CO₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Gases:
-
Argon or Nitrogen gas (high purity)
-
-
Equipment:
-
Schlenk line or glovebox for maintaining an inert atmosphere[9]
-
Flame-dried or oven-dried glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bar
-
Syringes and needles for reagent transfer
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
3.2. Reaction Setup and Procedure
-
Glassware Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a low-temperature thermometer under a positive pressure of argon.[10]
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF to achieve a concentration of approximately 0.2–0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the solution is stirring.
-
Lithiation: Slowly add n-butyllithium (1.05–1.1 eq) dropwise to the stirred solution via syringe over 15–20 minutes. It is critical to ensure the internal temperature does not rise above -70 °C. The formation of the aryllithium species may be accompanied by a slight color change.
-
Reaction Time: Stir the reaction mixture at -78 °C for 30–60 minutes to ensure the lithium-halogen exchange is complete.
-
Electrophilic Quench:
-
Prepare a solution of the chosen electrophile (1.2 eq) in a minimal amount of anhydrous THF.
-
Slowly add the electrophile solution to the aryllithium solution at -78 °C. The rate of addition should be controlled to maintain the low temperature.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours, or until reaction completion is indicated by TLC or other analysis.
-
-
Work-up:
-
While still at -78 °C, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by standard techniques such as flash column chromatography on silica gel or recrystallization.
-
Data Presentation: Reaction Parameter Summary
The following table summarizes key parameters for the successful lithiation of this compound.
| Parameter | Recommended Condition | Rationale |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Highly effective for rapid lithium-halogen exchange with aryl bromides.[6] |
| Equivalents | 1.05 - 1.1 eq | A slight excess ensures complete consumption of the starting material. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Solubilizes the aryllithium intermediate and promotes the reaction.[6] Ether can also be used. |
| Temperature | -78 °C | Critical for maintaining the stability of the aryllithium intermediate and preventing side reactions.[11] |
| Reaction Time | 30 - 60 minutes | Lithium-halogen exchange is typically very fast at this temperature. |
| Quenching | Add electrophile at -78 °C, then warm | Ensures the electrophile reacts with the desired aryllithium before any potential decomposition occurs. |
Critical Safety Precautions
WARNING: Organolithium reagents such as n-butyllithium are highly pyrophoric, reacting violently with air and moisture. All manipulations must be performed by trained personnel under a strict inert atmosphere.[10][12]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate gloves (nitrile gloves are common, but check compatibility).[13]
-
Inert Atmosphere: Use a well-maintained Schlenk line or an inert atmosphere glovebox. All glassware must be rigorously dried before use.[9][10]
-
Reagent Transfer: Use proper syringe or cannula transfer techniques. Never draw air into a syringe containing an organolithium reagent.[10]
-
Quenching: Never add water directly to an organolithium reagent. For destroying residual or waste reagents, use a multi-step quenching procedure: dilute with an inert solvent like heptane, cool in an ice bath, and slowly add a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally water.[12][14]
-
Spill Response: Keep a container of sand or other non-combustible absorbent material nearby to smother small spills. A Class D fire extinguisher should be available.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Recovery of Starting Material | 1. Inactive n-BuLi (degraded by air/moisture).2. Insufficient reaction time/temp. | 1. Titrate the n-BuLi solution before use. Use a fresh bottle if necessary.2. Ensure the reaction stirs for the full time at -78 °C. Consider a slightly higher temperature (-70 °C to -60 °C) if solubility is an issue, but monitor for decomposition. |
| Low Yield of Desired Product | 1. Moisture in glassware or solvent.2. Aryllithium decomposition (temp too high). | 1. Rigorously dry all glassware (flame-dry under vacuum). Use freshly distilled, anhydrous solvent.2. Maintain the temperature strictly at or below -78 °C throughout the addition and reaction phases. |
| Formation of Butylbenzene Derivative | The aryllithium acts as a base, deprotonating the electrophile, followed by attack from n-BuLi. | This is rare but can occur with certain acidic electrophiles. Ensure slow addition of the electrophile to a stirred solution of the aryllithium to maintain a low concentration of the electrophile. |
| Reaction does not initiate | Poor solubility of starting material at -78 °C.[15] | Add a small amount of the n-BuLi to initiate, then add the rest of the starting material as a solution in THF. Alternatively, use a co-solvent system if compatible. |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the lithiation and quenching reaction.
References
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University of Rochester. Directed (ortho) Metallation. [Link]
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Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 625-634. [Link]
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Narasimhan, N. S., & Joshi, R. R. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
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Krawczuk, P. Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. [Link]
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Wikipedia. Directed ortho metalation. [Link]
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Nagaki, A., et al. (2015). Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach. Chemical Communications. [Link]
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Reich, H. J., et al. (1998). Aggregation and Reactivity of Phenyllithium Solutions. Journal of the American Chemical Society, 120(28), 7201-7210. [Link]
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Loh, C. C., et al. (2015). High-yield lithiation of azobenzenes by tin-lithium exchange. Organic & Biomolecular Chemistry, 13(34), 9018-9023. [Link]
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Mettler Toledo. Lithiation and Organolithium Reactions. [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
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Collum, D. B., et al. (2011). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Journal of the American Chemical Society, 133(18), 7135-7151. [Link]
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Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [Link]
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Reddit. (2023). Ortho-lithiation with n-BuLi. r/Chempros. [Link]
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Smith, K. M., & Smith, R. C. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54644. [Link]
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Strohmann, C., et al. (2017). The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures. Angewandte Chemie International Edition, 56(22), 6232-6235. [Link]
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Schwindeman, J. A., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(10), 1162-1188. [Link]
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Cembellín, S., et al. (2016). Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents. Nature Communications, 7, 11698. [Link]
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Insights in Advanced Organic Chemistry 11. (2024, February 21). Mechanism of the Lithiation. YouTube. [Link]
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Organic Syntheses. Difluoromethylation of Phenols. [Link]
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University of Arkansas Environmental Health & Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
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Clark, R. D. (1991). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions, 1-119. [Link]
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Chemistry the Mystery of Molecules. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. [Link]
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Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned. [Link]
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Organic Syntheses. Trifluoromethylation of 4-Bromo-3-oxo-Δ4-steroids. [Link]
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Knochel, P., et al. (2015). Expedient Preparation of Aryllithium and Arylzinc Reagents from Aryl Chlorides Using Lithium 4,4′-Di-tert-Butylbiphenylide and Zinc(II) Chloride. Synthesis, 47(17), 2578-2593. [Link]
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Gouverneur, V., et al. (2021). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Journal of the American Chemical Society, 143(35), 14435-14442. [Link]
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Sarpong, R. (2016). Quenching of Pyrophoric Materials. [Link]
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Application Note: Palladium-Catalyzed Stille Cross-Coupling with 1-Bromo-2-(difluoromethyl)benzene for the Synthesis of Novel Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to performing a Stille cross-coupling reaction using 1-Bromo-2-(difluoromethyl)benzene as the electrophilic partner. The introduction of the difluoromethyl (CHF2) group into organic molecules is of significant interest in medicinal chemistry, as it can modulate key drug properties such as lipophilicity, metabolic stability, and binding interactions. The Stille coupling offers a robust and versatile method for constructing carbon-carbon bonds with excellent functional group tolerance.[1] This document details a reliable experimental protocol, discusses the underlying reaction mechanism, and offers insights into reaction optimization and the critical aspects of handling toxic organotin reagents.
Introduction: The Strategic Importance of the Difluoromethyl Group
The difluoromethyl group is increasingly recognized as a valuable substituent in the design of novel pharmaceuticals and agrochemicals. It can act as a bioisostere for hydroxyl or thiol groups and can serve as a lipophilic hydrogen bond donor.[2] The Stille cross-coupling reaction is a powerful tool for creating C(sp²)–C(sp²) bonds, making it an ideal choice for synthesizing complex biaryl structures containing the CHF2 moiety.[3] This reaction utilizes a palladium catalyst to couple an organohalide with an organostannane reagent.[4] Key advantages of the Stille coupling include its compatibility with a wide range of functional groups and the relative stability of organotin reagents to air and moisture.[5][6]
However, the primary drawback of this methodology is the high toxicity of organotin compounds and their byproducts.[3] Therefore, this guide emphasizes not only the synthetic procedure but also the stringent safety precautions and effective purification methods required to mitigate these risks.
Reaction Principle: The Stille Catalytic Cycle
The Stille reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5] The mechanism can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[5]
-
Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step of the cycle.[3]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Protocol
This protocol provides a general procedure for the Stille coupling of this compound with a generic organostannane, such as tributyl(phenyl)stannane. Optimization may be required for different organotin reagents.
Materials and Equipment
-
This compound
-
Tributyl(phenyl)stannane (or other desired organostannane)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed toluene
-
Schlenk flask or microwave vial
-
Reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Saturated aqueous potassium fluoride (KF) solution
Safety Precautions
WARNING: Organotin compounds are highly toxic by inhalation, ingestion, and skin contact.[7] They can affect the central nervous system.[7] All manipulations involving organotin reagents and the reaction mixture must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, must be worn at all times. All tin-containing waste must be collected and disposed of according to institutional hazardous waste guidelines.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution) via syringe. Stir the mixture until all solids have dissolved.
-
Reagent Addition: Add the organostannane reagent (e.g., tributyl(phenyl)stannane, 1.1 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Workup - Tin Removal: Dilute the reaction mixture with diethyl ether or ethyl acetate. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[5] A precipitate of tributyltin fluoride will form.
-
Filtration: Filter the mixture through a pad of Celite®, washing thoroughly with the organic solvent used for dilution.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Data Summary and Optimization
The following table outlines typical reaction parameters. Researchers should consider these as a starting point and optimize as necessary for their specific substrate and desired outcome.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Electrophile | This compound | Aryl bromides are generally good substrates for Stille coupling.[3] |
| Organostannane | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common and effective catalyst. Other Pd(0) or Pd(II) precursors can be used.[8] |
| Solvent | Toluene, Dioxane, or DMF | Toluene is often a good starting point. The solvent choice can impact reaction rates. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |
| Additives | CuI (optional, 10 mol%) | Copper(I) iodide can accelerate the transmetalation step, especially for slow reactions.[1] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS to determine the point of completion. |
Troubleshooting
-
Low or No Conversion:
-
Ensure the catalyst is active and the reaction is under a strict inert atmosphere.
-
Increase the reaction temperature or consider a more polar solvent like DMF.
-
The addition of CuI may be beneficial.
-
-
Formation of Homocoupled Byproducts:
-
This can arise from side reactions of the organostannane.[5] Ensure the reaction is thoroughly degassed to remove oxygen.
-
-
Difficulties in Removing Tin Byproducts:
-
Increase the stirring time with the KF solution.
-
Multiple KF washes may be necessary.
-
Alternatively, chromatography on silica gel treated with a small amount of triethylamine can aid in the removal of tin residues.[5]
-
Conclusion
The Stille cross-coupling provides an effective and reliable method for the synthesis of 2-(difluoromethyl)biaryl derivatives. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can successfully employ this powerful reaction in the development of novel compounds for the pharmaceutical and materials science industries. The key to success lies in careful experimental setup under inert conditions and meticulous purification to remove toxic tin byproducts.
References
-
NROChemistry. Stille Coupling. Available at: [Link]
-
Chemistry LibreTexts. Stille Coupling. (2023-06-30). Available at: [Link]
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Macmillan Group, Princeton University. Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Available at: [Link]
-
Myers, A. The Stille Reaction - Chem 115. Available at: [Link]
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ACS Publications. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. (2005). Available at: [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. (2025-03-23). Available at: [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Available at: [Link]
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ResearchGate. Stille reactions with ionic liquid supported tin reagents. Available at: [Link]
-
YouTube. Stille Coupling. (2020-07-18). Available at: [Link]
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The Versatile Precursor: Application Notes for 1-Bromo-2-(difluoromethyl)benzene in Advanced Materials Science
Introduction: In the landscape of materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven methodology for fine-tuning material properties. The difluoromethyl (-CHF₂) group, in particular, offers a unique balance of electronic effects and hydrogen-bonding capabilities, making it a desirable substituent for the rational design of advanced materials.[1] 1-Bromo-2-(difluoromethyl)benzene emerges as a pivotal building block in this context, providing a reactive handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry, while embedding the influential -CHF₂ moiety into the target material's architecture.
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. It elucidates the application of this compound in the synthesis of high-performance polymers, liquid crystals, and components for organic electronics, grounded in established chemical principles and supported by detailed experimental protocols.
The Strategic Advantage of the 2-(Difluoromethyl)phenyl Moiety
The ortho-positioning of the difluoromethyl group relative to the bromine atom in this compound is not incidental; it imparts specific steric and electronic characteristics that are advantageous in materials synthesis:
-
Modulation of Electronic Properties: The -CHF₂ group is strongly electron-withdrawing, influencing the electron density of the aromatic ring. This electronic perturbation can be harnessed to tune the HOMO and LUMO energy levels of conjugated polymers and organic semiconductors, which is critical for optimizing charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs).[2][3]
-
Intermolecular Interactions: Unlike the trifluoromethyl (-CF₃) group, the difluoromethyl group can act as a hydrogen bond donor. This capability can be exploited to induce specific intermolecular packing in the solid state, influencing the morphology of thin films and the phase behavior of liquid crystals.[1]
-
Enhanced Stability: The high bond energy of the C-F bond contributes to the overall thermal and chemical stability of materials incorporating this moiety, a crucial attribute for long-lasting electronic devices.
-
Solubility and Processability: The introduction of fluorine can modify the solubility of polymers and small molecules, often improving their processability for device fabrication.
Core Applications and Synthetic Strategies
This compound is a versatile precursor for a range of advanced materials, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the precise construction of complex molecular architectures.
Synthesis of Conjugated Polymers
Conjugated polymers are at the heart of flexible electronics, sensors, and organic photovoltaics. The introduction of the 2-(difluoromethyl)phenyl unit into a polymer backbone can significantly impact its optoelectronic properties. The primary synthetic routes to such polymers are Suzuki-Miyaura and Stille couplings, which facilitate the formation of C-C bonds between aromatic units.[4][5]
Conceptual Polymer Structure:
A representative conjugated polymer could be synthesized by the Suzuki-Miyaura polycondensation of a diboronic ester derivative of a comonomer with a dibromoarene. While direct polymerization of a bifunctionalized 2-(difluoromethyl)benzene monomer is conceivable, it is more commonly incorporated as a side-chain or as part of a larger monomer unit to fine-tune the polymer's properties.
Fabrication of Liquid Crystals
Fluorinated liquid crystals are integral to modern display technologies due to their favorable dielectric anisotropy and viscosity.[6] The polarity and steric profile of the 2-(difluoromethyl)phenyl group can be leveraged to control the mesophase behavior and transition temperatures of liquid crystalline materials.[7] Sonogashira and Suzuki couplings are instrumental in synthesizing the rigid, rod-like molecules characteristic of calamitic liquid crystals.[5][6]
Illustrative Liquid Crystal Synthesis:
A potential liquid crystal molecule could be assembled via a Sonogashira coupling between this compound and a terminal alkyne-substituted aromatic core, followed by further functionalization. The difluoromethyl group's dipole moment would contribute significantly to the overall dielectric anisotropy of the molecule.
Development of OLED Materials
In the field of Organic Light-Emitting Diodes (OLEDs), the design of host and emitter materials with tailored electronic properties is paramount for achieving high efficiency and color purity.[8] this compound can serve as a precursor for synthesizing hole-transporting, electron-transporting, or emissive materials. The Buchwald-Hartwig amination is a key reaction for creating the arylamine structures often found in hole-transporting materials, while Suzuki and Sonogashira couplings are employed to build the conjugated systems of host and emitter molecules.[9][10]
Hypothetical OLED Host Material Synthesis:
An OLED host material could be synthesized by coupling this compound with a carbazole or other electron-donating moiety via a Suzuki or Buchwald-Hartwig reaction to create a bipolar host material with balanced charge transport characteristics.[2][3]
Experimental Protocols
The following protocols are generalized procedures for key cross-coupling reactions involving aryl bromides like this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic acid or ester.
Reaction Scheme:
Where Ar' is the 2-(difluoromethyl)phenyl moiety.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality Behind Choices: The choice of catalyst, base, and solvent is crucial and substrate-dependent. For electron-deficient aryl bromides, more electron-rich and bulky phosphine ligands on the palladium catalyst can be beneficial. The base is essential for the transmetalation step.[8][11]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne, a key reaction for synthesizing liquid crystals and conjugated materials.[12][13]
Reaction Scheme:
Where Ar' is the 2-(difluoromethyl)phenyl moiety.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), often used as solvent)
-
Solvent (e.g., THF, DMF if the base is not the solvent)
Procedure:
-
To a Schlenk flask, add this compound and the terminal alkyne.
-
Add the solvent (e.g., THF) and the amine base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst and CuI.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the ammonium salt and catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices: The copper(I) cocatalyst is crucial for the activation of the alkyne. The amine base neutralizes the HBr formed during the reaction and also serves as a solvent in many cases. The choice of phosphine ligand on the palladium catalyst can influence the reaction rate and yield, especially with sterically hindered substrates.[14]
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified Sonogashira Catalytic Cycle.
Data Presentation
The successful synthesis of materials derived from this compound requires careful characterization. Below is a template table for summarizing key data for a hypothetical polymer synthesized using this precursor.
Table 1: Properties of a Hypothetical Polymer P1 Synthesized via Suzuki Polycondensation
| Property | Value | Method of Analysis |
| Monomer Feed Ratio | 1:1 (Di-bromo:Di-boronic ester) | - |
| Number Average MW (Mₙ) | 35,000 g/mol | GPC |
| Weight Average MW (Mₙ) | 75,000 g/mol | GPC |
| Polydispersity Index (PDI) | 2.14 | GPC |
| Glass Transition Temp (T₉) | 135 °C | DSC |
| Decomposition Temp (Tₔ) | 410 °C (5% weight loss) | TGA |
| Absorption Max (λₘₐₓ) | 450 nm (in thin film) | UV-Vis Spec. |
| Emission Max (λₑₘ) | 530 nm (in thin film) | PL Spec. |
| HOMO Level | -5.4 eV | Cyclic Voltammetry |
| LUMO Level | -3.0 eV | Cyclic Voltammetry |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental results.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of advanced functional materials. Its unique combination of a reactive bromine handle and a property-modulating difluoromethyl group allows for the creation of novel polymers, liquid crystals, and OLED materials with tailored characteristics. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for incorporating this important precursor into complex molecular architectures. As the demand for high-performance materials in electronics and displays continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly critical role in the innovation of next-generation technologies.
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Application Notes and Protocols for the Strategic Incorporation of the Difluoromethyl Group into Aromatic Scaffolds Using 1-Bromo-2-(difluoromethyl)benzene
Abstract
This comprehensive guide details the strategic application of 1-bromo-2-(difluoromethyl)benzene as a versatile building block in modern synthetic chemistry, particularly for the introduction of the valuable 2-(difluoromethyl)phenyl motif into complex molecular architectures. Rather than acting as a direct difluoromethylating agent, this substrate leverages the reactivity of its aryl bromide functionality in a suite of palladium-catalyzed cross-coupling reactions. This note provides researchers, medicinal chemists, and drug development professionals with the foundational principles, detailed experimental protocols, and mechanistic insights for employing this reagent in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] The difluoromethyl (–CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups. Its unique electronic properties allow it to act as a lipophilic hydrogen bond donor, enhancing target-binding interactions while simultaneously improving metabolic stability and membrane permeability.[5] The deliberate installation of this moiety is a key strategy in the design of novel therapeutics across a range of disease areas.
While numerous methods for direct difluoromethylation exist, the use of pre-functionalized building blocks offers a robust and predictable route to complex difluoromethylated arenes. This compound has emerged as a particularly useful scaffold, providing a reactive handle for carbon-carbon and carbon-nitrogen bond formation via well-established and reliable palladium-catalyzed cross-coupling methodologies.
This compound: A Versatile Building Block
This compound is a liquid at room temperature with the following key properties:
| Property | Value |
| Chemical Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| CAS Number | 845866-82-2 |
| Density | 1.597 g/mL at 25 °C |
| Boiling Point | Not specified |
| Refractive Index | n20/D 1.514 |
The true synthetic utility of this compound lies in the strategic disconnection it enables. The C(sp²)-Br bond is a prime site for palladium-catalyzed cross-coupling, allowing for the reliable and modular construction of complex molecules containing the 2-(difluoromethyl)phenyl substructure. The following sections will detail its application in several key transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Core Applications
Palladium-catalyzed reactions are fundamental tools for C-C and C-N bond formation.[6][7][8][9][10] this compound is an excellent substrate for these transformations, enabling the synthesis of diverse classes of compounds.
Logical Workflow for Cross-Coupling Applications
Caption: Synthetic pathways using this compound.
Suzuki-Miyaura Coupling: Synthesis of Difluoromethylated Biaryls
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[7][9][11][12] Using this compound, a wide array of 2-(difluoromethyl)-1,1'-biphenyls can be synthesized, which are important scaffolds in materials science and medicinal chemistry.[13][14][15]
Reaction Principle
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][9]
Catalytic Cycle Diagram
Caption: Simplified Suzuki-Miyaura catalytic cycle.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Tetrakis is a reliable choice; Buchwald ligands (SPhos) can improve efficiency for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for activating the boronic acid for transmetalation. Cs₂CO₃ is often more effective.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | The aqueous phase is crucial for dissolving the inorganic base and facilitating the catalytic cycle.[7][9] |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially the oxidative addition step. |
Sonogashira Coupling: Access to Difluoromethylated Aryl-Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[16][17] This reaction provides a direct route to 1-(alkyn-1-yl)-2-(difluoromethyl)benzene derivatives.
General Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine, neat or as a co-solvent)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add the solvent (e.g., THF) followed by the amine base (e.g., Triethylamine, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature to 60 °C until completion (monitored by TLC/GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, commercially available, and effective catalysts for this transformation. |
| Co-catalyst | Copper(I) Iodide (CuI) | Forms a copper acetylide intermediate, which facilitates the transmetalation to the palladium center.[16][17] |
| Base | Et₃N, i-Pr₂NH | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[16] |
| Temperature | 25-60 °C | The reaction is often efficient at or slightly above room temperature.[17] |
Heck Reaction: Synthesis of Difluoromethylated Styrenyl Compounds
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[8][10] With this compound, this provides access to various 1-(difluoromethyl)-2-vinylbenzene derivatives, which are versatile intermediates for further functionalization.
General Protocol for the Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene, Butyl acrylate, 1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Solvent (e.g., DMF, Acetonitrile, Toluene)
Procedure:
-
In a sealed tube or pressure vessel, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Add the base (e.g., Et₃N, 2.0 equiv) and the solvent (e.g., Acetonitrile).
-
Add the alkene (1.5 equiv).
-
Seal the vessel and heat to 80-120 °C. Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[6][18][19][20] This reaction allows for the synthesis of N-aryl amines, where the aryl group is 2-(difluoromethyl)phenyl.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.5-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a Schlenk tube.
-
Add the anhydrous solvent (e.g., Toluene).
-
Add this compound (1.0 equiv) followed by the amine (1.2 equiv).
-
Seal the tube and heat to 80-110 °C until the starting material is consumed (TLC/GC-MS monitoring).
-
Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify via column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos or BINAP | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination steps.[6][20] |
| Base | NaOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling.[19][20] |
| Atmosphere | Inert (Argon/Nitrogen) | The Pd(0) active catalyst and some ligands are sensitive to oxygen. |
| Temperature | 80-110 °C | Necessary to overcome the activation barriers in the catalytic cycle. |
Conclusion and Future Outlook
This compound is not a direct difluoromethylating agent but serves as a highly effective and versatile building block for the synthesis of complex molecules bearing the 2-(difluoromethyl)phenyl moiety. Its utility in cornerstone palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—provides medicinal and materials chemists with reliable and modular access to a diverse range of valuable compounds. The protocols and principles outlined in this guide offer a solid foundation for researchers to leverage this reagent in their synthetic campaigns, accelerating the discovery and development of next-generation pharmaceuticals and functional materials.
References
-
Site-selective sonogashira reactions of 1,4-dibromo-2-(trifluoromethyl) benzene: Synthesis and properties of fluorinated alkynylbenzenes. King Fahd University of Petroleum & Minerals. Available at: [Link]
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. Available at: [Link]
-
Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. PMC - NIH. Available at: [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. Chemical Science (RSC Publishing). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Palladium-mediated heck-type reactions of [(Bromodifluoromethyl)sulfonyl] benzene: Synthesis of α-alkenyl- and α-heteroaryl-substituted α,α-difluoromethyl phenyl sulfones. Mahidol University Institutional Repository. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
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Heck Reaction. Chemistry LibreTexts. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Electrooxidative Dearomatization of Biaryls: Synthesis of Tri- and Difluoromethylated Spiro[5.5]trienones. ResearchGate. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journals. Available at: [Link]
-
Synthesis of trifluoromethylated biaryl compounds. ResearchGate. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]
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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 1-Bromo-2-(difluoromethyl)benzene
Abstract
The difluoromethyl (CF₂H) group has emerged as a critical structural motif in modern medicinal chemistry, primarily due to its unique ability to act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amine functionalities.[1] This dual character can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. 1-Bromo-2-(difluoromethyl)benzene is a versatile and powerful building block for the synthesis of novel heterocyclic compounds bearing this valuable moiety. Its strategic placement of a bromine atom ortho to the difluoromethyl group provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex, drug-like scaffolds. This guide provides an in-depth exploration of key synthetic strategies, detailed experimental protocols, and mechanistic insights for leveraging this reagent in the synthesis of diverse heterocyclic systems, aimed at researchers and professionals in drug discovery and development.
Introduction: The Strategic Value of the Difluoromethyl Group
The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate physicochemical and biological properties.[2] While the trifluoromethyl group has been extensively used, the difluoromethyl (CF₂H) group offers distinct advantages. The C-H bond in the CF₂H group can participate in hydrogen bonding, a feature absent in the CF₃ group, allowing it to mimic the functionality of groups like alcohols (-OH) and thiols (-SH).[1] This property makes this compound an invaluable precursor for creating novel pharmacophores. The primary challenge lies in the controlled and efficient construction of heterocyclic rings using this starting material. This guide focuses on three robust and widely applicable palladium-catalyzed cross-coupling methodologies: Buchwald-Hartwig Amination, Sonogashira Coupling, and Suzuki Coupling.
Reactivity Profile of this compound
The synthetic utility of this compound stems from its dual reactivity points.
-
The C(sp²)-Br Bond: This is the primary site for functionalization. It is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to building heterocyclic cores.
-
The ortho-CF₂H Group: This group exerts a significant electronic and steric influence. Its electron-withdrawing nature can affect the reactivity of the C-Br bond. Furthermore, its steric bulk can influence the regioselectivity of subsequent cyclization steps and the conformational preferences of the final products.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 401-75-2 |
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| Boiling Point | 178-180 °C |
| Density | 1.65 g/cm³ |
Core Synthetic Strategies & Mechanistic Rationale
Palladium-catalyzed cross-coupling reactions are the cornerstone for building complex molecules from aryl halides.[3][4][5] The choice of catalyst, ligand, and base is critical for achieving high efficiency and selectivity.
Strategy A: Buchwald-Hartwig Amination for N-Aryl Heterocycles
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[3][6] By coupling this compound with N-H containing heterocycles (e.g., carbazole, indole, phenothiazine), one can directly synthesize N-arylated products that are common motifs in materials science and medicinal chemistry.[7][8]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[6] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is crucial as they promote both the oxidative addition and the final reductive elimination steps, preventing side reactions like β-hydride elimination.
Caption: Workflow for N-Aryl Heterocycle Synthesis.
Strategy B: Sonogashira Coupling for Alkynyl Arenes & Fused Heterocycles
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction is exceptionally powerful for creating precursors that can undergo subsequent intramolecular cyclization to form a variety of fused heterocycles, such as benzofurans or indoles.[9][10][11]
Mechanistic Insight: This reaction uniquely involves a dual catalytic cycle with palladium and copper(I).[4] The palladium cycle mirrors other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The choice of a phosphine ligand like PPh₃ is common, and an amine base (e.g., Et₃N) serves both as a base and a solvent.[11] Copper-free versions have also been developed to avoid potential issues with copper contamination in pharmaceutical intermediates.[12]
Caption: Tandem Sonogashira/Cyclization Pathway.
Strategy C: Suzuki Coupling for Biaryl Scaffolds & Annulation
The Suzuki-Miyaura coupling is one of the most versatile methods for C-C bond formation, reacting an aryl halide with an organoboron compound.[13][14][15] This strategy can be used to synthesize complex biaryl systems or to introduce a functionalized aryl group that facilitates a subsequent ring-closing reaction to form heterocycles like dibenzofurans.[16]
Mechanistic Insight: The key step in the Suzuki reaction is the transmetalation of the organic group from the boron atom to the palladium center.[15] This process is activated by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a boronate complex ("ate" complex), making the organic group more nucleophilic and facilitating its transfer to the electrophilic Pd(II) center.[5] Ligands like Pd(dppf)Cl₂ are highly effective as they are both electron-rich and have a large bite angle, promoting the reductive elimination step.[17]
Detailed Application Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 1: Synthesis of 9-(2-(Difluoromethyl)phenyl)-9H-carbazole via Buchwald-Hartwig Amination
Principle: This protocol details the direct N-arylation of carbazole using this compound, catalyzed by a palladium/XPhos system.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol |
| This compound | 401-75-2 | 207.02 | 207 mg | 1.0 |
| Carbazole | 86-74-8 | 167.21 | 201 mg | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 18.3 mg | 0.02 (2 mol%) |
| XPhos | 564483-18-7 | 476.65 | 38.1 mg | 0.08 (8 mol%) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 135 mg | 1.4 |
| Anhydrous Toluene | 108-88-3 | - | 5 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add this compound, carbazole, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.
-
Evacuate and backfill the tube with argon or nitrogen gas (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the title compound.
Expected Outcome: A white to off-white solid. Yields typically range from 75-90%. Characterization by ¹H NMR, ¹³C NMR, and HRMS should confirm the structure.
Protocol 2: Synthesis of 1-(Difluoromethyl)dibenzofuran via Sonogashira Coupling and Cyclization
Principle: A two-step, one-pot procedure involving an initial Sonogashira coupling of this compound with 2-ethynylphenol, followed by a copper-catalyzed intramolecular cyclization to form the dibenzofuran scaffold.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol |
| This compound | 401-75-2 | 207.02 | 207 mg | 1.0 |
| 2-Ethynylphenol | 935-00-2 | 118.13 | 130 mg | 1.1 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 14 mg | 0.02 (2 mol%) |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 7.6 mg | 0.04 (4 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 652 mg | 2.0 |
| Anhydrous DMF | 68-12-2 | - | 5 mL | - |
| Triethylamine (Et₃N) | 121-44-8 | - | 0.5 mL | - |
Step-by-Step Procedure:
-
Sonogashira Coupling: To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon (3x).
-
Add anhydrous DMF, triethylamine, and finally 2-ethynylphenol via syringe.
-
Stir the mixture at 60 °C for 4 hours. Monitor the consumption of the starting bromide by TLC.
-
Intramolecular Cyclization: After the coupling is complete, add Cesium Carbonate to the reaction mixture.
-
Increase the temperature to 120 °C and stir for an additional 8-12 hours.[9]
-
Cool the reaction to room temperature.
-
Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography (Hexane/DCM gradient) to afford the desired dibenzofuran.
Expected Outcome: A pale yellow solid. Yields can vary (50-70%) depending on the purity of reagents and reaction conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or properly stored base (e.g., NaOtBu). |
| Formation of Side Products | Debromination: Reductive dehalogenation of starting material. | Use a less reactive base or lower the reaction temperature. Ensure the reaction is under a strictly inert atmosphere. |
| Homocoupling: Formation of biaryl from starting material or boronic acid. | Add reagents slowly. Ensure the palladium catalyst is not degraded. Use a slightly larger excess of the coupling partner. | |
| Difficult Purification | Co-elution of product with ligand or starting materials. | Optimize the eluent system for column chromatography. A trituration or recrystallization step may be necessary before chromatography. |
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile reagent for accessing novel heterocyclic structures. The palladium-catalyzed methodologies outlined in this guide—Buchwald-Hartwig, Sonogashira, and Suzuki couplings—provide reliable and adaptable pathways for drug development professionals to expand their chemical libraries. The continued development of more active and robust catalyst systems will further enhance the utility of this building block, enabling its application in increasingly complex late-stage functionalization and the synthesis of next-generation therapeutics.
References
-
Shi, L., An, D., & Mei, G. (2019). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances. Available at: [Link]
-
Gule, N. P. (2023). Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals. American Chemical Society. Available at: [Link]
-
Xavier, F. H., et al. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry. Available at: [Link]
-
Xavier, F. H., et al. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. PubMed. Available at: [Link]
-
Liu, Y., et al. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Advances. Available at: [Link]
-
Feofanov, M., et al. (2021). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry. Available at: [Link]
-
Feofanov, M., et al. (2021). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. PubMed. Available at: [Link]
-
Dong, X., et al. (2021). Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. Organic Chemistry Frontiers. Available at: [Link]
-
Feofanov, M., et al. (2021). Transition-metal free synthesis of N-Aryl carbazoles and their extended analogs. The Royal Society of Chemistry. Available at: [Link]
-
Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. Available at: [Link]
-
Langer, P., et al. (2012). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. ResearchGate. Available at: [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]
-
Feofanov, M., et al. (2021). Transition-metal free synthesis of N-Aryl carbazoles and their extended analogs. ResearchGate. Available at: [Link]
-
Hagenmaier, H., et al. (1993). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Lledó, A., et al. (2016). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI. Available at: [Link]
-
Procter, D. J., et al. (2014). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. ResearchGate. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Hu, J., et al. (2011). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Angewandte Chemie. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. Available at: [Link]
-
Mitchell, C. A., & Balskus, E. P. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Publications. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. researchgate.net [researchgate.net]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals [morressier.com]
- 11. scirp.org [scirp.org]
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- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for C-H Activation Reactions Involving 1-Bromo-2-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Aromatics in Modern Chemistry
The incorporation of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethyl (CF₂H) group, in particular, is of significant interest due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl and thiol groups, often enhancing metabolic stability and binding affinity.[1] 1-Bromo-2-(difluoromethyl)benzene is a key building block, possessing three distinct sites for potential functionalization: the bromine atom, the aromatic C-H bonds, and the difluoromethyl group itself. The direct activation and functionalization of the seemingly inert C-H bonds on the aromatic ring offer a powerful and atom-economical strategy for the synthesis of complex, high-value molecules, bypassing the need for pre-functionalized starting materials.
This guide provides a comprehensive overview and detailed protocols for the C-H activation of this compound, with a focus on iridium-catalyzed ortho-selective borylation, a versatile transformation that opens the door to a wide array of subsequent cross-coupling reactions.
Mechanistic Insights: The Engine of C-H Activation
Transition metal-catalyzed C-H activation is a sophisticated process that transforms a stable C-H bond into a more reactive carbon-metal bond, which can then be further functionalized. While various metals like palladium and rhodium are effective, iridium has emerged as a particularly robust catalyst for C-H borylation reactions.[2][3][4]
The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle with Ir(III) and Ir(V) intermediates. The regioselectivity of these reactions is typically governed by steric factors, favoring functionalization at the less hindered positions of the aromatic ring. However, recent advances have demonstrated that specific ligands can override these steric effects, enabling highly selective ortho-borylation.[5]
The Catalytic Cycle of Iridium-Catalyzed C-H Borylation
The catalytic cycle for the ortho-selective C-H borylation of a difluoromethyl arene, such as this compound, can be visualized as follows:
Caption: Iridium-catalyzed ortho-C-H borylation cycle.
The key to achieving high ortho-selectivity lies in the design of the ligand coordinated to the iridium center. Specialized ligands can create a specific steric and electronic environment that favors the activation of the C-H bond positioned ortho to the difluoromethyl group.
Experimental Protocols: A Step-by-Step Guide
The following protocol is adapted from established procedures for the iridium-catalyzed ortho-selective C-H borylation of difluoromethyl arenes and is tailored for the specific substrate, this compound.[1]
Protocol 1: Iridium-Catalyzed Ortho-Selective C-H Borylation
This protocol details the synthesis of 2-(1-bromo-2-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Scheme:
Caption: Synthesis of the ortho-borylated product.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(COD)]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous cyclohexane
-
Schlenk tube or oven-dried vial with a screw cap and septum
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add this compound (0.2 mmol, 1.0 equiv.), bis(pinacolato)diboron (0.3 mmol, 1.5 equiv.), [Ir(OMe)(COD)]₂ (0.003 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.006 mmol, 3.0 mol%) to a Schlenk tube or vial containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous cyclohexane (2.0 mL) to the reaction vessel.
-
Reaction Setup: Seal the Schlenk tube or vial and remove it from the glovebox (if used).
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at 80 °C.
-
Reaction Time: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to isolate the desired ortho-borylated product.
-
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the ortho-selective C-H borylation of this compound based on reported results for structurally similar substrates.[1]
| Substrate | Catalyst System | Product | Expected Yield | Regioselectivity (ortho:meta:para) |
| This compound | [Ir(OMe)(COD)]₂ / dtbpy | 2-(1-Bromo-2-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Good to Excellent | High (predominantly ortho) |
| 1-Chloro-3-(difluoromethyl)benzene | [Ir(OMe)(COD)]₂ / dtbpy | 2-(1-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85% | >20:1 (ortho to CF₂H) |
| 1-Bromo-3-fluorobenzene | [Ir(OMe)(COD)]₂ / dtbpy | 2-(1-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 92% | >20:1 (ortho to F) |
Troubleshooting and Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst.
-
Thoroughly degas the reaction mixture to remove oxygen, which can also interfere with the catalytic cycle.
-
Optimize the reaction time and temperature.
-
-
Poor Regioselectivity:
-
The choice of ligand is crucial. While dtbpy is effective, other bipyridine or phenanthroline ligands may offer improved selectivity for specific substrates.[5]
-
The solvent can influence selectivity. Less polar solvents like cyclohexane or n-hexane are often preferred for these reactions.
-
-
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Iridium catalysts and boronic esters should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction is performed under an inert atmosphere, so proper Schlenk line or glovebox techniques are necessary.
-
Future Directions and Applications
The ortho-borylated derivative of this compound is a versatile intermediate for further synthetic transformations. The boronic ester can readily participate in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aryl or vinyl groups. The bromine atom can be targeted in subsequent cross-coupling reactions, such as Buchwald-Hartwig amination or Sonogashira coupling. This sequential functionalization allows for the rapid and efficient construction of complex molecular architectures, which is highly valuable in the development of new pharmaceuticals and advanced materials.
References
-
Liskey, C. W., & Hartwig, J. F. (2013). Iridium-Catalyzed C–H Borylation of Quinolines and Ir-Catalyzed Borylation of Arenes with N-Aryl- and N-Alkyl-2-aminopyridine Directing Groups. Journal of the American Chemical Society, 135(9), 3401–3404. Available at: [Link]
-
Bidal, Y. D., & Glorius, F. (2015). Iridium-Catalyzed ortho-Selective Borylation of Aromatic Amides Enabled by 5-Trifluoromethylated Bipyridine Ligands. Angewandte Chemie International Edition, 54(38), 11149–11153. Available at: [Link]
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes: High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. Available at: [Link]
-
Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka, R. E., Jr, & Smith, M. R., III. (2016). A Practical and General Protocol for the Iridium-Catalyzed C–H Borylation of Aromatic and Heteroaromatic Amines. Organic Letters, 18(15), 3786–3789. Available at: [Link]
-
Wang, D., Nimmagadda, A., & Li, G. (2023). Ir-Catalyzed Ortho-Selective C–H Borylation of Difluoromethyl Arenes. Organic Letters, 25(40), 7278–7282. Available at: [Link]
Sources
- 1. Ir-Catalyzed Ortho-Selective C-H Borylation of Difluoromethyl Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 1-Bromo-2-(difluoromethyl)benzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-2-(difluoromethyl)benzene. The incorporation of the difluoromethyl (CF₂H) group is a key strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity.[1][2] However, the electron-withdrawing nature of the CF₂H group introduces specific challenges to this otherwise robust C-C bond-forming reaction. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and reproducibility.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the primary factors to investigate?
A1: Low or incomplete conversion in the Suzuki coupling of this compound is a common issue that typically points to suboptimal reaction parameters. The electron-withdrawing CF₂H group makes the aryl bromide electron-deficient, which generally facilitates the initial oxidative addition step but can complicate subsequent steps in the catalytic cycle.[3] A systematic review of your catalyst system, base, and solvent is the most effective troubleshooting approach.
The choice of palladium catalyst and its coordinating ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle.[4]
-
The Problem: Standard or older catalyst systems like Pd(PPh₃)₄ may be inefficient for this challenging substrate.[5] The catalytic cycle can stall, leading to low turnover.
-
The Scientific Rationale: Electron-deficient aryl bromides require highly active catalysts. Modern dialkylbiaryl phosphine ligands, which are both bulky and electron-rich, have proven highly effective.[6] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl bromide.[3][7]
-
Solution:
-
Upgrade Your Ligand: Employ modern, sterically hindered, and electron-rich phosphine ligands. SPhos and XPhos are excellent starting points that have demonstrated broad utility and high reactivity, even at low catalyst loadings.[1][6][8]
-
Use a Pre-catalyst: Palladium pre-catalysts (e.g., XPhos Pd G3/G4) are often more stable and reliably generate the active Pd(0) species in situ, leading to more reproducible results compared to mixing Pd(OAc)₂ or Pd₂(dba)₃ with a ligand separately.[1][8]
-
The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[9]
-
The Problem: The chosen base may be too weak, too strong, or poorly soluble in the reaction medium.
-
The Scientific Rationale: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for efficient transmetalation.[9] Base strength and solubility are critical; a base that is insoluble will have limited effectiveness, while one that is too strong can promote unwanted side reactions.[4]
-
Solution:
-
Potassium Phosphate (K₃PO₄): This is often an excellent first choice. It has moderate strength and sufficient solubility in the aqueous phase of common biphasic solvent systems.[1][7]
-
Cesium Carbonate (Cs₂CO₃): A stronger and often more effective base, particularly for difficult couplings.[9][10] Its higher solubility can accelerate the reaction.
-
Avoid Very Strong Bases (e.g., NaOH, KOtBu) Initially: While sometimes necessary, strong bases can promote the degradation of sensitive functional groups and accelerate the protodeboronation of the boronic acid coupling partner.[11]
-
The solvent system must dissolve the organic substrates, the inorganic base (typically in a water co-solvent), and stabilize the palladium catalyst.[12][13]
-
The Problem: Poor reagent solubility or catalyst deactivation due to an inappropriate solvent.
-
The Scientific Rationale: Suzuki reactions are often run in biphasic systems (e.g., organic solvent/water) to accommodate both the organic-soluble substrates and the water-soluble inorganic base.[9][14] The choice of organic solvent can influence catalyst activity and stability.[12]
-
Solution:
-
Recommended Solvents: Toluene, Dioxane, or THF are excellent primary organic solvents.[1][15]
-
Use a Biphasic System: A mixture of the organic solvent with water (e.g., Toluene/H₂O or Dioxane/H₂O in ratios from 4:1 to 10:1) is standard practice to dissolve the base.[10][14][16]
-
Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to reaction failure and promoting homocoupling side reactions.[17] Always degas the solvent mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[10][16]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Q2: I'm observing significant side products like homocoupling and protodeboronation. How can I minimize them?
A2: The formation of byproducts is a common cause of reduced yield. The two most prevalent are the homocoupling of the boronic acid partner and protodeboronation of the starting materials.[11][17][18]
-
Observation: You detect a symmetrical biaryl (Ar-Ar) derived from your boronic acid partner.
-
The Scientific Rationale: This side reaction is often catalyzed by Pd(II) species and is exacerbated by the presence of oxygen.[17] If the initial Pd(0) catalyst is oxidized or if a Pd(II) pre-catalyst is not efficiently reduced, it can promote the unwanted coupling of two boronic acid molecules.
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure your reaction vessel and solvents are thoroughly purged with an inert gas (Ar or N₂) to remove all traces of oxygen.[10]
-
Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that cleanly generates Pd(0) can be advantageous over some Pd(II) sources.[16]
-
-
Observation: You detect arene (Ar-H) corresponding to your boronic acid starting material.
-
The Scientific Rationale: Protodeboronation is the hydrolysis of the C-B bond, replacing it with a C-H bond.[11][17] This is a base-catalyzed process and is particularly problematic for electron-rich or heteroaryl boronic acids, but it can occur with any boronic acid under harsh conditions (high temperature, high water concentration, or strongly basic pH).[11]
-
Solutions:
-
Use a Milder Base: If protodeboronation is significant, switch from a strong base like Cs₂CO₃ to a milder one like K₃PO₄ or even K₂CO₃.[15]
-
Use a Boronic Ester: Boronic esters (e.g., pinacol esters, MIDA esters) are more stable towards hydrolysis than boronic acids.[11][19] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[20][21] This "slow release" strategy is highly effective.[20][21]
-
Minimize Water: Reduce the amount of water in your solvent system, but ensure there is enough to solubilize the base.
-
Q3: My purification is difficult due to co-eluting byproducts. What are some effective purification strategies?
A3: The desired 2-(difluoromethyl)biphenyl product is relatively non-polar. It can often co-elute with non-polar byproducts, especially the homocoupled product from the boronic acid partner.
-
The Problem: Standard column chromatography fails to provide pure material.
-
The Scientific Rationale: The polarity of the target compound and key impurities may be very similar, making separation by silica gel chromatography challenging.[8][22]
-
Solutions:
-
Optimize Chromatography:
-
Solvent System: Start with a very non-polar mobile phase (e.g., pure hexanes or heptane) and gradually increase the polarity with small amounts of ethyl acetate or dichloromethane.[22] Using a shallow gradient can improve separation.
-
TLC Analysis: Before running a column, carefully develop a TLC system that shows clear separation between your product spot and any impurities.[22][23]
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Try screening different solvent systems (e.g., ethanol, isopropanol, or a co-solvent system like ethyl acetate/hexanes).[22]
-
Prevent Byproduct Formation: The most effective purification strategy is to optimize the reaction to minimize the formation of hard-to-remove impurities in the first place.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst-ligand combination for coupling with this compound?
A1: There is no single "best" system for all substrates, but for an electron-deficient aryl bromide like this, a highly active catalyst is required. A reliable starting point is a palladium pre-catalyst incorporating a bulky, electron-rich dialkylbiaryl phosphine ligand.
| Catalyst/Ligand System | Key Advantages | Recommended Loading |
| Pd₂(dba)₃ / SPhos | High activity, good for many systems.[1][6] | 1-2 mol% Pd, 2-4 mol% SPhos |
| XPhos Pd G3/G4 | Excellent pre-catalyst, high stability and activity, good for challenging couplings.[8] | 1-2 mol% |
| Pd(OAc)₂ / Buchwald Ligands | Versatile, allows for ligand screening.[7] | 1-2 mol% Pd, 2-4 mol% Ligand |
Q2: How critical is the quality of my boronic acid/ester, and how should I handle it?
A2: The quality is extremely critical. Boronic acids can degrade upon storage, especially if exposed to air and moisture, leading to the formation of boroxines (anhydride trimers) and other inactive species.[17] This is a frequent cause of poor reaction reproducibility.[16]
-
Best Practices:
Q3: What are the essential steps for setting up the reaction to ensure reproducibility?
A3: Reproducibility issues often stem from small variations in setup that introduce oxygen or moisture.[16]
-
Setup Checklist:
-
Flame-Dry Glassware: Ensure all glassware is free of moisture.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of Argon or Nitrogen. Use a manifold or balloon.
-
Degas Solvents: Sparge the solvent/water mixture with an inert gas for at least 30 minutes.[10]
-
Order of Addition: Add the aryl bromide, boronic acid/ester, and base to the flask. Purge the flask with inert gas again (vacuum/backfill cycles are effective). Add the degassed solvent, and finally, add the catalyst under positive inert gas pressure.
-
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Degassed Deionized Water (10:1 v/v)
-
Schlenk tube or round-bottom flask with condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the tube with a rubber septum, and purge with Argon for 10 minutes (or perform three vacuum/backfill cycles).
-
Prepare a 10:1 mixture of Toluene and DI water. Degas this solvent mixture by sparging with Argon for 30-60 minutes.
-
Using a syringe, add the degassed solvent mixture to the Schlenk tube under a positive pressure of Argon.
-
Briefly remove the septum to add the XPhos Pd G3 catalyst in one portion under a strong counterflow of Argon. Reseal the tube immediately.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid - Benchchem.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchG
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal.
- Palladium catalysed Suzuki reactions of fluoroarenes - ResearchG
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides - Benchchem.
- Technical Support Center: Purification of 4-Fluoro-4'-methyl-1,1'-biphenyl - Benchchem.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchG
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Solvent Effects on the Selectivity of Palladium-C
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction...
- Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Difluoromethylation of Phenols - Organic Syntheses Procedure.
- Difluoromethyl
- Struggling with Suzuki Reaction : r/Chempros - Reddit.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central.
- Difluoromethylated Difunctionalization of Alkenes under Visible Light | The Journal of Organic Chemistry - ACS Public
- The Suzuki Reaction - Andrew G Myers Research Group.
- Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-Bromo-2-(difluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1-Bromo-2-(difluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. By understanding the causality behind these issues, you can optimize your synthetic protocols, improve yield and purity, and troubleshoot effectively.
Troubleshooting Workflow: A General Overview
Before diving into specific issues, it's helpful to have a logical workflow for diagnosing problems in the synthesis. The following diagram outlines a systematic approach to troubleshooting, from initial reaction monitoring to final product characterization.
Caption: General troubleshooting workflow for synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems organized by the most common synthetic routes.
Route 1: Deoxofluorination of 2-Bromobenzaldehyde
This is a direct and common method involving the conversion of an aldehyde to a gem-difluoride using reagents like DAST or Deoxo-Fluor®.
Question 1: My reaction is sluggish and stalls, leaving significant amounts of 2-bromobenzaldehyde starting material. What's going wrong?
Answer:
This is a frequent issue in deoxofluorination, especially with less reactive aromatic aldehydes.
-
Causality & Mechanism: Deoxofluorination reagents like DAST and Deoxo-Fluor® react with the carbonyl oxygen to form an intermediate alkoxyaminosulfur difluoride. Subsequent nucleophilic attack by fluoride displaces the sulfur-oxygen group.[1] The electron-withdrawing nature of the bromine atom on the aromatic ring can slightly deactivate the aldehyde, making the initial attack by the fluorinating agent less favorable. Furthermore, the reagent itself can degrade over time or upon exposure to moisture, reducing its potency.
-
Troubleshooting & Solutions:
-
Reagent Quality: Ensure your fluorinating agent (DAST, Deoxo-Fluor®) is fresh and has been stored under anhydrous conditions. Using a newly opened bottle is recommended.
-
Stoichiometry: While a slight excess of the fluorinating agent is common, simply adding more to a stalled reaction is often inefficient.[2] A second, planned addition after several hours may be more effective than one large initial excess.
-
Temperature Control: While Deoxo-Fluor® is more thermally stable than DAST, excessive heat can cause decomposition of the reagent, not an increase in reaction rate.[2] For DAST, maintain temperatures strictly, often starting at -78 °C and slowly warming. For Deoxo-Fluor®, a moderately elevated temperature (e.g., 80-90 °C) can be beneficial, but it must be carefully controlled.[2]
-
Solvent Choice: The reaction is typically run in a non-polar, aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE). Ensure the solvent is rigorously dried before use.
-
Question 2: My crude NMR shows the desired product, but after aqueous workup and purification, I see 2-bromobenzaldehyde again. Why is my product reverting?
Answer:
This indicates hydrolysis of the difluoromethyl group.
-
Causality & Mechanism: The C-F bonds in the difluoromethyl group, while generally robust, are susceptible to hydrolysis under certain conditions, particularly acidic or strongly basic environments. The presence of substituents on the aromatic ring can influence this lability.[3][4] The workup procedure, if not carefully controlled, can introduce conditions that facilitate the conversion of the -CHF₂ group back to a -CHO group.
-
Troubleshooting & Solutions:
-
Neutral Workup: Quench the reaction carefully with a saturated, neutral aqueous solution like sodium bicarbonate (NaHCO₃), avoiding strong acids or bases. Ensure the quenching is done at a low temperature (0 °C).
-
Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous phase for extended periods. Separate the layers promptly after extraction.
-
Anhydrous Drying: Dry the organic layer thoroughly with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation. Residual water or acid can cause hydrolysis upon heating during solvent removal.
-
Purification Conditions: If using silica gel chromatography, be aware that standard silica can be slightly acidic. To mitigate hydrolysis, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
Route 2: Sandmeyer Reaction of 2-(difluoromethyl)aniline
This classic transformation involves diazotization of an aniline followed by a copper(I)-catalyzed substitution with bromide.
Question 3: My final product is contaminated with a significant amount of 2-(difluoromethyl)phenol. How can I prevent this?
Answer:
The formation of a phenol is a classic side reaction in Sandmeyer chemistry.
-
Causality & Mechanism: The intermediate aryl diazonium salt is highly reactive. In the presence of water, it can decompose to form a phenol, releasing nitrogen gas.[5][6] This reaction is often competitive with the desired copper-catalyzed halogenation and is accelerated by higher temperatures.
-
Troubleshooting & Solutions:
-
Strict Temperature Control: The diazotization step must be performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. Do not allow the reaction temperature to rise.
-
Controlled Addition: Add the solution of the diazonium salt slowly to the hot solution of copper(I) bromide. This ensures that the concentration of the diazonium salt is always low in the reaction mixture, favoring the reaction with the copper reagent over the reaction with water.
-
Acid Choice: Use hydrobromic acid (HBr) for the diazotization step. This ensures that bromide is the most abundant nucleophile available, competitively inhibiting the attack of water. Using a different acid (like HCl) while using a copper bromide salt can lead to mixed halide products.[6]
-
Question 4: I'm observing a high-molecular-weight impurity that is difficult to remove. What could it be?
Answer:
You are likely observing biaryl coupling products.
-
Causality & Mechanism: The Sandmeyer reaction proceeds via a radical mechanism.[5][6] An electron transfer from Cu(I) to the diazonium salt generates an aryl radical. While this radical is intended to react with the halide from a Cu(II) species, it can also dimerize with another aryl radical, leading to the formation of a substituted biphenyl byproduct (in this case, 2,2'-bis(difluoromethyl)biphenyl).
-
Troubleshooting & Solutions:
-
Catalyst Concentration: Ensure an adequate catalytic amount of Cu(I)Br is present and active. The catalyst is crucial for efficiently trapping the aryl radical before it can dimerize.
-
Reaction Conditions: Running the reaction under more dilute conditions may disfavor the bimolecular dimerization side reaction.
-
Purification: These non-polar byproducts are often difficult to separate from the desired product by chromatography due to similar polarities. Fractional distillation under reduced pressure can sometimes be more effective if the boiling points are sufficiently different.
-
Route 3: Radical Difluoromethylation of 1-Bromobenzene
This modern approach uses a radical source to introduce the -CHF₂ group directly onto the bromobenzene ring.
Question 5: My product is a mixture of isomers, primarily this compound and 1-Bromo-4-(difluoromethyl)benzene. How can I improve the regioselectivity?
Answer:
Poor regioselectivity is the principal challenge of this route.
-
Causality & Mechanism: Radical aromatic substitution reactions are often less selective than their electrophilic or nucleophilic counterparts.[7] The incoming difluoromethyl radical (•CHF₂) can attack any position on the bromobenzene ring. While the bromine atom has some directing influence, it is not as strong or predictable as in ionic reactions, often leading to a mixture of ortho and para isomers, with some meta isomer possible as well.[8]
-
Troubleshooting & Solutions:
-
Reagent Choice: The choice of difluoromethylating agent and the radical initiation method can influence selectivity. Some modern, bulky radical sources may offer slightly improved steric control. However, achieving perfect ortho-selectivity is highly challenging.
-
Alternative Strategy: This route is generally not preferred if high isomeric purity of the 1,2-product is required. The deoxofluorination of 2-bromobenzaldehyde is a much more direct and regiochemically unambiguous pathway.
-
Advanced Purification: Separating these regioisomers is extremely difficult due to their very similar physical properties (boiling point, polarity). Preparative HPLC or specialized crystallization techniques might be required but are often not practical on a large scale.
-
Summary of Key Parameters
| Synthetic Route | Key Parameter | Potential Side Product | Recommended Action |
| Deoxofluorination | Reagent Quality/Stoichiometry | Unreacted Aldehyde | Use fresh, dry reagent; consider staged addition. |
| Workup pH | 2-Bromobenzaldehyde (from hydrolysis) | Use neutral quench (NaHCO₃); minimize aqueous contact. | |
| Sandmeyer Reaction | Reaction Temperature | 2-(Difluoromethyl)phenol | Maintain 0–5 °C during diazotization. |
| Radical Trapping | 2,2'-Bis(difluoromethyl)biphenyl | Ensure active Cu(I) catalyst; consider dilution. | |
| Radical Difluoromethylation | Inherent Selectivity | 1-Bromo-4-(difluoromethyl)benzene | Route not recommended for isomeric purity; consider alternative synthesis. |
References
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. [Link]
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles | Request PDF. ResearchGate. [Link]
-
1-bromo-2-fluorobenzene. Organic Syntheses. [Link]
-
Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. National Institutes of Health (NIH). [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
4,4'-DIFLUOROBENZOPHENONE. Organic Syntheses. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]
-
Sandmeyer Reaction. J&K Scientific LLC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Bromo-2-(difluoromethyl)benzene
Welcome to the technical support guide for the purification of 1-Bromo-2-(difluoromethyl)benzene (CAS No. 845866-82-2). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key building block with the requisite purity for downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound from typical reaction mixtures.
Question 1: My final product is contaminated with the starting material (e.g., 2-bromobenzaldehyde). How can I effectively remove it?
Diagnosis:
Residual starting material is a common issue, particularly in reactions that do not go to completion. 2-Bromobenzaldehyde, a frequent precursor, has a significantly different chemical profile from the target product, which can be exploited for separation. The aldehyde group is reactive towards bisulfite and has a different polarity compared to the difluoromethyl group.
Solutions:
-
Aqueous Bisulfite Wash (for Aldehyde Precursors): This is the most effective method for removing residual aldehydes.
-
Principle: Sodium bisulfite reacts with the aldehyde to form a water-soluble adduct, which is then easily separated from the organic phase containing your product.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Transfer the organic solution to a separatory funnel and wash it three times with the saturated NaHSO₃ solution. Stir vigorously for 10-15 minutes during each wash to ensure complete reaction.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and bisulfite.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
-
-
Flash Column Chromatography: If the bisulfite wash is insufficient or if the starting material is not an aldehyde, chromatography is the next logical step.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. This compound is less polar than 2-bromobenzaldehyde.
-
Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A typical starting gradient would be 98:2 Hexanes:Ethyl Acetate.
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute with the chosen solvent system, gradually increasing polarity if necessary.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the pure product.
-
-
-
Workflow for Removing Aldehyde Impurities
Caption: Decision workflow for removing aldehyde starting material.
Question 2: My purified product is a pale yellow or brown color. What causes this and how can I decolorize it?
Diagnosis:
Color in the final product often indicates the presence of minor, highly conjugated impurities or oxidation byproducts. These may be present in such small quantities that they are not easily detected by NMR but can be problematic for certain applications.
Solutions:
-
Activated Carbon Treatment: This is a classic and effective method for removing colored impurities.
-
Principle: Activated carbon has a high surface area and can adsorb large, colored molecules.
-
Protocol:
-
Dissolve the colored product in a suitable organic solvent (e.g., dichloromethane or hexanes).
-
Add a small amount of activated carbon (typically 1-2% by weight of your product).
-
Stir the mixture at room temperature for 15-30 minutes. Avoid heating, as this can sometimes cause other side reactions.
-
Filter the mixture through a pad of Celite® to remove the fine carbon particles. A standard filter paper may not be sufficient.
-
Wash the Celite® pad with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
-
Short-Path Distillation: If the colored impurities are non-volatile, distillation can leave them behind.
-
Principle: Purification is achieved by separating the volatile product from non-volatile or high-boiling point impurities.
-
Protocol:
-
Set up a short-path distillation apparatus.
-
Heat the flask containing the crude product under vacuum.
-
Collect the distillate at the appropriate boiling point and pressure. The boiling point of this compound is not well-documented in readily available literature, but similar compounds suggest it will be in the range of 60-90°C under moderate vacuum (e.g., <10 mmHg).
-
The colored impurities should remain in the distillation flask.
-
-
Question 3: GC-MS analysis shows multiple peaks close to my product's retention time. Could these be isomers, and how do I separate them?
Diagnosis:
Depending on the synthetic route, isomeric byproducts can be formed. For instance, if the synthesis involves electrophilic aromatic substitution, ortho-, meta-, and para-isomers might be generated. Separating these can be challenging due to their similar physical properties.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers much higher resolution than standard flash chromatography.
-
Principle: HPLC uses smaller stationary phase particles and high pressure, leading to superior separation efficiency.
-
Protocol:
-
Column: A C18 reverse-phase column is a good starting point.[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.[1]
-
Detection: A UV detector is suitable, as the benzene ring is a chromophore.
-
This method is often used for analytical assessment but can be scaled to semi-preparative or preparative HPLC for purification of small to medium quantities.
-
-
-
Fractional Distillation: If the isomers have a sufficient difference in boiling points (typically >5-10 °C), fractional distillation under reduced pressure can be effective. This requires a column with high theoretical plates (e.g., a Vigreux or packed column).
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for assessing the purity of this compound?
Purity assessment should ideally involve a combination of techniques to get a complete picture.[]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and isomers. The mass spectrum provides definitive structural information.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment and can be used to quantify impurities if a known internal standard is used (qNMR).
-
¹⁹F NMR: Crucial for fluorinated compounds. The difluoromethyl group (CHF₂) will have a characteristic signal, and fluorine-containing impurities will be readily apparent.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): Best for quantifying non-volatile impurities and separating challenging mixtures.[1]
| Technique | Primary Use | Strengths | Limitations |
| GC-MS | Identification of volatile impurities | High sensitivity, structural info from MS | Not suitable for non-volatile compounds |
| ¹H & ¹⁹F NMR | Structural confirmation, quantification | Fast, non-destructive, quantitative | May not detect trace impurities |
| HPLC | Quantification of non-volatile impurities | High resolution, quantitative | Can be more time-consuming to develop methods |
Q2: What are the key physical properties I need to know for purification?
Understanding the physical properties is essential for planning purification steps like distillation and extraction.
| Property | Value | Significance for Purification | Source |
| Molecular Formula | C₇H₅BrF₂ | - | |
| Molecular Weight | 207.02 g/mol | - | |
| Appearance | Liquid | - | |
| Density | 1.597 g/mL at 25 °C | Heavier than water, will be the bottom layer in aqueous extractions. | |
| Refractive Index | n20/D 1.514 | Useful for quick purity checks of distilled fractions. | |
| Flash Point | 82.8 °C (181.0 °F) | Indicates flammability; requires careful heating. |
Q3: What are the essential safety precautions for handling this compound?
This compound is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling.[4][5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]
-
Ventilation: Handle only in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4]
-
Hazards: The compound is classified as causing skin and serious eye irritation. It may also be harmful if inhaled.[4]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[4]
Safety Protocol Workflow
Caption: Standard safety workflow for handling hazardous chemicals.
Q4: How should I properly store the purified this compound?
Proper storage is crucial to maintain the purity of the compound over time.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to prevent oxidation.
-
Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6] The material is a combustible liquid.
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Section 3: References
-
Organic Syntheses. (1963). 1-bromo-2-fluorobenzene. Org. Synth. 1963, 43, 12. [Link]
-
S D Fine-Chem Limited. SAFETY DATA SHEET: 1-BROMO-4-FLUOROBENZENE. [Link]
-
Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
Ningbo Inno Pharmchem Co., Ltd. (2023). 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. [Link]
-
Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
PubChem. Benzene, 1-bromo-2-(trifluoromethyl)-. [Link]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev., 2021, 50, 8424-8447. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Benzene - Chapter 7: Analytical Methods. [Link]
-
Royal Society of Chemistry. Supporting Information for: A general and practical palladium-catalyzed trifluoromethylation of aryl chlorides. [Link]
Sources
Technical Support Center: Catalyst Selection for Efficient Coupling with 1-Bromo-2-(difluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing cross-coupling reactions with the versatile yet challenging substrate, 1-bromo-2-(difluoromethyl)benzene. The presence of the electron-withdrawing difluoromethyl group significantly influences the reactivity of the aryl bromide, necessitating careful selection of the catalyst system to achieve high yields and minimize side reactions.
This resource is designed to be a practical, field-proven guide. We will move beyond simple protocol listings to explain the why behind catalyst and reagent choices, empowering you to troubleshoot your reactions effectively.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds. However, the electronic properties of this compound can make this transformation non-trivial.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki coupling with this compound is giving low to no yield. What are the most common culprits?
A1: Low yields with this substrate are often traced back to a few key issues:
-
Inefficient Oxidative Addition: While the electron-withdrawing difluoromethyl group can facilitate this step, a suboptimal catalyst may still struggle.
-
Slow Transmetalation: This is a frequent bottleneck, especially with electron-deficient boronic acids.[1]
-
Protodeboronation of the Boronic Acid: This side reaction consumes your coupling partner and is often exacerbated by the reaction conditions.[2]
-
Catalyst Deactivation: The product itself or impurities can sometimes poison the palladium catalyst.
Q2: Which palladium catalyst and ligand combination is a good starting point for this substrate?
A2: For electron-deficient aryl bromides like this compound, a catalyst system with bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the palladium(0) species and promote both oxidative addition and reductive elimination.[1][2] A robust starting point is a pre-catalyst like XPhos Pd G3 or a combination of a palladium source like Pd₂(dba)₃ with a ligand like SPhos or XPhos .[3]
Q3: I'm observing significant homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling is often a sign of oxygen in your reaction. Ensure you are using properly degassed solvents and maintaining a rigorously inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[1] Using a pre-catalyst, which doesn't require an in-situ reduction step, can also sometimes mitigate this issue.
Q4: What is the best base to use for this coupling?
A4: The choice of base is critical. For challenging couplings, a stronger, non-nucleophilic base is often required to facilitate the transmetalation step.[2] Potassium phosphate (K₃PO₄) is an excellent choice.[2] Cesium carbonate (Cs₂CO₃) can also be very effective, though it is a more expensive option.[2]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Inefficient catalyst system. | Switch to a more electron-rich and bulky ligand such as XPhos, SPhos, or BrettPhos.[4] Consider using a pre-catalyst like a palladacycle.[1] |
| Low reaction temperature. | Increase the reaction temperature in 10-20 °C increments. Common solvents are dioxane or toluene with a small amount of water.[2] | |
| Significant Protodeboronation | Base is too harsh or reaction has excess water. | Use anhydrous solvents. Switch to a base like K₃PO₄.[2] |
| Boronic acid instability. | Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[5] | |
| Formation of Dehalogenated Byproduct | Reductive dehalogenation. | This can occur if the transmetalation is slow. Optimize the base and consider a more electron-rich ligand to accelerate the catalytic cycle. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point and may require optimization for your specific boronic acid.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The choice of ligand is paramount for successfully coupling amines with this compound.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is sluggish. What are the key parameters to adjust?
A1: The primary factors to consider are the ligand, base, and temperature. The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] Each step can be influenced by the reaction conditions.
Q2: Which ligands are most effective for coupling with this electron-deficient aryl bromide?
A2: Sterically hindered, electron-rich dialkylbiaryl phosphine ligands are the gold standard. Ligands like BrettPhos and RuPhos are excellent choices.[7][8] These ligands facilitate the rate-limiting reductive elimination step. For sterically demanding substrates, diphosphinoamine ligands have also shown great efficacy.[9][10]
Q3: What is the optimal base for this transformation?
A3: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Q4: Can I use aqueous ammonia to synthesize the primary aniline?
A4: Yes, specialized ligand systems have been developed that allow for the direct use of aqueous ammonia or ammonium salts as the amine source.[11] This can be a more convenient alternative to using ammonia equivalents.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Reductive elimination is the rate-limiting step. | Switch to a more sterically hindered and electron-donating ligand like BrettPhos.[7][8] |
| Base is not strong enough. | Use a stronger base such as NaOtBu or LHMDS. | |
| Side Product Formation (Hydrodehalogenation) | Beta-hydride elimination from the amide intermediate. | This can compete with reductive elimination. Using a bulkier ligand can disfavor this pathway.[6] |
| Difficulty with Hindered Amines | Steric clash is inhibiting the reaction. | Diphosphinoamine ligands have proven effective for coupling sterically encumbered substrates.[9][10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with a palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv) dissolved in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress using an appropriate analytical technique (GC-MS or LC-MS).
-
Workup: After the reaction is complete, cool to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the residue via column chromatography.
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, but often requires careful optimization, especially when dealing with electron-deficient aryl halides.
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: My Sonogashira reaction is not working. Should I use a copper co-catalyst?
A1: The classic Sonogashira reaction employs a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate.[12][13] However, copper can also lead to alkyne homocoupling (Glaser coupling). Modern methods often utilize copper-free conditions, which can be advantageous for sensitive substrates.[14][15]
Q2: What are the best conditions for a copper-free Sonogashira coupling with this compound?
A2: For copper-free conditions, a palladium catalyst with a bulky, electron-rich phosphine ligand is essential. A combination like Pd(OAc)₂ with a ligand such as P(t-Bu)₃ is a good starting point.[13] A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent.
Q3: How can I prevent the homocoupling of my terminal alkyne?
A3: Alkyne homocoupling is often promoted by the presence of oxygen and a copper catalyst.[16] To minimize this, ensure your reaction is run under strictly anaerobic conditions. If homocoupling is still a major issue, switching to a copper-free protocol is highly recommended.[15]
Q4: The reaction is very slow. What can I do to speed it up?
A4: The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl.[12][13] Since you are using a bromide, which is less reactive than an iodide, higher temperatures may be necessary. Increasing the catalyst loading or switching to a more active pre-catalyst can also improve the reaction rate.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Yield | Catalyst system is not active enough. | For copper-catalyzed reactions, ensure the quality of your CuI. For copper-free systems, use a bulky, electron-rich phosphine ligand.[13] Consider a pre-catalyst. |
| Base is not effective. | Ensure the amine base is dry and of high purity. | |
| Significant Alkyne Homocoupling | Oxygen contamination, especially with a copper co-catalyst. | Rigorously degas all solvents and reagents. Run the reaction under a positive pressure of inert gas. Switch to a copper-free protocol.[14][15] |
| Catalyst Decomposition (black precipitate) | Reaction temperature is too high, or the ligand is not robust enough. | This is likely palladium black. Lower the temperature or switch to a more thermally stable ligand. |
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv). Then, add an anhydrous, degassed amine base such as triethylamine or diisopropylethylamine.
-
Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C, with vigorous stirring.
-
Monitoring: Monitor the consumption of the starting materials by GC-MS or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with 1-Bromo-2-(difluoromethyl)benzene
Welcome to the technical support center for reactions involving 1-Bromo-2-(difluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction temperature and time. The unique electronic properties of the difluoromethyl group present both opportunities and challenges in synthesis, and this resource aims to equip you with the knowledge to navigate these effectively.
I. Frequently Asked Questions (FAQs)
Here we address common questions regarding the reactivity of this compound and the general optimization of its reactions.
Q1: How does the ortho-(difluoromethyl) group affect the reactivity of the C-Br bond in this compound?
A1: The difluoromethyl (CHF₂) group is strongly electron-withdrawing due to the presence of two fluorine atoms. This has a significant impact on the reactivity of the adjacent carbon-bromine bond. The electron-withdrawing nature of the CHF₂ group makes the aromatic ring electron-deficient, which generally accelerates the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1][2] However, this electronic effect can also influence other steps in the catalytic cycle, such as reductive elimination, and may require careful optimization of ligands and reaction conditions to achieve high yields.[3]
Q2: What are the most common side reactions to be aware of when working with this compound, and how can they be minimized?
A2: Common side reactions include:
-
Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 1-(difluoromethyl)benzene. This can be promoted by certain solvents (like alcohols) or impurities that can act as hydride sources. To minimize this, use anhydrous, aprotic solvents and carefully select the base.[1]
-
Homocoupling: This results in the formation of a biaryl product from the coupling of two molecules of the starting material. This is often observed in Suzuki-Miyaura reactions and can be influenced by the presence of oxygen.[4] Thoroughly degassing the reaction mixture is crucial.
-
Protodeboronation (in Suzuki reactions): The boronic acid coupling partner can be replaced by a proton, especially in the presence of strong bases and excess water.[2] Careful control of the amount of water and the choice of a suitable base can mitigate this.
Q3: For palladium-catalyzed reactions, what is a good starting point for choosing a catalyst system (palladium source and ligand)?
A3: For many cross-coupling reactions with electron-deficient aryl bromides like this compound, a robust starting point is a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precursor like Pd(OAc)₂ that can be reduced in situ. The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective as they promote both oxidative addition and reductive elimination.[2][5] For specific reactions, other ligands may be more suitable (see specific reaction sections below).
II. Troubleshooting Guides for Common Reactions
This section provides troubleshooting advice for specific reactions involving this compound in a question-and-answer format.
A. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental for C-C and C-N bond formation.
Q: My Suzuki-Miyaura reaction with this compound is sluggish and gives low yields. What should I try?
A: A sluggish reaction is often due to sub-optimal temperature, catalyst activity, or issues with the transmetalation step.
-
Temperature: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition and side reactions. A typical starting range is 80-110 °C.[6] If the reaction is slow, a modest increase in temperature (e.g., in 10 °C increments) can be beneficial.
-
Catalyst and Ligand: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system with a bulky, electron-rich ligand like SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃.[2]
-
Base and Solvent: The choice of base is critical for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃. The solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water, should be optimized.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the ligand (e.g., SPhos, 0.02-0.04 mmol).
-
Add the anhydrous, degassed solvent (e.g., dioxane or toluene, 5-10 mL) and a small amount of degassed water (if required).
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup. Purify the product by column chromatography.
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Range/Conditions | Rationale |
| Temperature | 80 - 110 °C | Balances reaction rate and catalyst stability. |
| Time | 2 - 24 hours | Dependent on substrate reactivity and temperature. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands facilitate oxidative addition. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases often improve transmetalation. |
| Solvent | Dioxane, Toluene, THF/H₂O | Aprotic solvents are generally preferred. |
Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing significant amounts of starting material even after prolonged heating. What can I do?
A: Incomplete conversion in Buchwald-Hartwig amination often points to issues with the base, ligand, or temperature.
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[7][8] Ensure the base is fresh and handled under anhydrous conditions.
-
Ligand: The choice of ligand is highly dependent on the amine. For primary amines, bidentate ligands like BINAP or DPPF can be effective.[7][9] For more challenging couplings, sterically hindered ligands may be necessary.
-
Temperature: Reaction temperatures typically range from room temperature to over 100 °C.[7] For an electron-deficient aryl bromide, starting at a moderate temperature (e.g., 80 °C) and increasing if necessary is a good strategy.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.025 mmol), the appropriate ligand (e.g., BINAP, 0.02-0.05 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool, quench, and purify.
Data Presentation: General Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Range/Conditions | Rationale |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive amines. |
| Time | 4 - 24 hours | Varies with the nucleophilicity of the amine. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Reliable palladium sources for generating the active catalyst. |
| Ligand | BINAP, DPPF, XPhos | Ligand choice is critical and depends on the amine substrate. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is essential. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are standard. |
Q: My copper-free Sonogashira coupling of this compound is not proceeding to completion. What are the key parameters to optimize?
A: For copper-free Sonogashira reactions, the base, solvent, and temperature are critical for success.
-
Base: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[10][11] It acts as both a base and a solvent in some cases.
-
Solvent: Aprotic polar solvents like DMF or ethereal solvents like THF are common choices.[12]
-
Temperature: These reactions can often be run at moderate temperatures, from room temperature to around 80 °C.[12][13]
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., Et₃N, 2-3 mmol).
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or GC-MS.
-
After completion, perform a standard aqueous workup and purify the product.
Data Presentation: Typical Conditions for Copper-Free Sonogashira Coupling
| Parameter | Recommended Range/Conditions | Rationale |
| Temperature | 25 - 80 °C | Milder conditions are often sufficient. |
| Time | 2 - 12 hours | Generally faster than other cross-coupling reactions. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard palladium catalysts are often effective. |
| Base | Et₃N, DIPEA | Organic amine bases are crucial for the catalytic cycle. |
| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are commonly used. |
Q: I am trying to perform a Heck reaction with this compound and an acrylate, but I am getting a mixture of products and low yield. How can I improve the selectivity and conversion?
A: The Heck reaction's outcome is sensitive to the base, ligand, and temperature.
-
Base: An organic base like triethylamine or an inorganic base like K₂CO₃ is typically used.[14] The choice of base can influence the regioselectivity of the alkene insertion.
-
Ligand: Phosphine ligands are commonly employed to stabilize the palladium catalyst.[15] The choice of ligand can affect the rate and selectivity.
-
Temperature: Heck reactions are often run at elevated temperatures, typically in the range of 80-140 °C.[14]
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.01-0.05 mmol), a ligand (if necessary, e.g., PPh₃), and a base (e.g., Et₃N, 1.5 mmol).
-
Add a high-boiling aprotic solvent like DMF or NMP (5 mL).
-
Heat the reaction to 100-140 °C and monitor its progress.
-
After completion, cool the reaction, perform a workup, and purify the product.
Data Presentation: General Parameters for Heck Reaction
| Parameter | Recommended Range/Conditions | Rationale |
| Temperature | 100 - 140 °C | Higher temperatures are generally required. |
| Time | 12 - 48 hours | Can be a slower reaction depending on the substrates. |
| Catalyst | Pd(OAc)₂, PdCl₂ | Simple palladium salts are often used. |
| Base | Et₃N, K₂CO₃ | Base is required to regenerate the active catalyst. |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are preferred. |
Q: My Ullmann condensation to form a diaryl ether with this compound is not working well, requiring very high temperatures and giving low yields. Are there milder conditions?
A: Traditional Ullmann reactions require harsh conditions.[15][16] However, modern ligand-accelerated protocols allow for milder temperatures.
-
Catalyst and Ligand: Using a copper(I) source like CuI in the presence of a ligand such as a diamine or an amino acid can significantly lower the required reaction temperature.[1]
-
Base: A strong base like K₂CO₃ or Cs₂CO₃ is needed to deprotonate the alcohol or phenol.
-
Temperature: While classic Ullmann reactions can require temperatures above 200 °C, ligand-assisted versions can often be run in the 100-150 °C range.[15][16]
Experimental Protocol: General Procedure for Ligand-Accelerated Ullmann Condensation
-
To a reaction vessel, add this compound (1.0 mmol), the alcohol or phenol (1.2 mmol), a copper(I) salt (e.g., CuI, 0.05-0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.1-0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a high-boiling polar solvent like DMF or DMSO.
-
Heat the mixture to 110-150 °C and stir until the reaction is complete.
-
Cool the reaction, perform a workup, and purify the product.
Data Presentation: Typical Conditions for Ligand-Accelerated Ullmann Condensation
| Parameter | Recommended Range/Conditions | Rationale |
| Temperature | 110 - 150 °C | Milder than traditional Ullmann conditions. |
| Time | 12 - 36 hours | Reaction times can still be lengthy. |
| Catalyst | CuI, Cu₂O | Copper(I) salts are the active catalysts. |
| Ligand | 1,10-Phenanthroline, L-Proline | Ligands accelerate the reaction and allow for lower temperatures. |
| Base | K₂CO₃, Cs₂CO₃ | A strong base is required to generate the nucleophile. |
| Solvent | DMF, DMSO, NMP | High-boiling polar solvents are necessary. |
B. Organometallic Intermediate Formation
Q: I am trying to perform a lithium-halogen exchange on this compound at -78 °C, but the reaction is not going to completion. Should I increase the temperature?
A: Lithium-halogen exchange is typically very fast, even at low temperatures.[17] Incomplete reaction may be due to other factors.
-
Reagent Quality: Ensure your organolithium reagent (e.g., n-BuLi) is properly titrated and active.
-
Temperature Control: While the exchange is fast, it is crucial to maintain a very low temperature (typically -78 °C) to prevent side reactions, such as reaction with the difluoromethyl group or elimination.[17][18] Do not warm the reaction mixture until the exchange is complete.
-
Addition Time: Add the organolithium reagent slowly to the solution of the aryl bromide to maintain good temperature control.
Experimental Protocol: General Procedure for Lithiation and Quenching
-
To a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (e.g., DMF, an aldehyde, or a borate ester) at -78 °C.
-
Allow the reaction to warm to room temperature before quenching with a saturated aqueous solution of NH₄Cl.
-
Perform a standard workup and purification.
Data Presentation: Key Parameters for Lithiation
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C | Critical for the stability of the aryllithium intermediate. |
| Time | 30 - 60 minutes | Sufficient for complete lithium-halogen exchange. |
| Reagent | n-BuLi, s-BuLi, t-BuLi | n-BuLi is a common and effective choice. |
| Solvent | THF, Diethyl ether | Anhydrous ethereal solvents are required. |
Q: I am having trouble initiating the Grignard reaction with this compound and magnesium turnings. What can I do to start the reaction?
A: Grignard reagent formation can be notoriously difficult to initiate due to a passivating oxide layer on the magnesium surface.[19][20]
-
Magnesium Activation: Use of chemical activators like a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.[21][22] Mechanical activation by crushing the magnesium turnings under an inert atmosphere can also be effective.
-
Temperature: While initiation may require gentle heating, the reaction is exothermic. Once initiated, it may be necessary to cool the reaction to maintain a gentle reflux and prevent side reactions. Low-temperature protocols (-20 to 0 °C) can sometimes improve yields by minimizing side reactions.[21]
Experimental Protocol: General Procedure for Grignard Reagent Formation
-
Flame-dry all glassware and assemble under an inert atmosphere.
-
Add magnesium turnings (1.2 eq) to the flask.
-
Activate the magnesium with a crystal of iodine and gentle heating until the iodine vapor is visible.
-
Add a small amount of a solution of this compound in anhydrous THF to the magnesium.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir until the magnesium is consumed. The Grignard reagent is now ready for use.
Data Presentation: Optimizing Grignard Reagent Formation
| Parameter | Recommended Condition | Rationale |
| Initiation Temperature | Gentle heating may be required | To overcome the activation energy barrier. |
| Reaction Temperature | Maintain gentle reflux (or lower for sensitive substrates) | To control the exothermic reaction. |
| Time | 1 - 3 hours | Until magnesium is fully consumed. |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential to stabilize the Grignard reagent. |
III. Visualization of Key Processes
To aid in understanding the fundamental steps of these reactions, the following diagrams illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a workflow for optimizing reaction temperature.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A workflow for optimizing reaction temperature.
IV. References
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. URL: [Link]
-
Recent Advances in Difluoromethylation Reaction. ResearchGate. URL: [Link]
-
Buchwald–Hartwig amination. Wikipedia. URL: [Link]
-
Ullmann condensation. Wikipedia. URL: [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. URL: [Link]
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. URL: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. URL: [Link]
-
Supporting Information. The Royal Society of Chemistry. URL: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. URL: [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH. URL: [Link]
-
Grignard Reaction. URL: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. URL: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. URL: [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC - PubMed Central. URL: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. URL: [Link]
-
Grignard reagent formation. URL: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. URL: [Link]
-
Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews - ACS Publications. URL: [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters - ACS Publications. URL: [Link]
-
-
The Grignard Reaction. URL: [Link]
-
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. URL: [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. URL: [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. URL: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. URL: [Link]
-
Intro to Organometallics: The Heck Reaction. Odinity. URL: [Link]
-
Ortho-lithiation with n-BuLi. Reddit. URL: [Link]
-
Am I overlooking something in n-BuLi reactions?. ResearchGate. URL: [Link]
-
Time conversion plot for the Suzuki reaction of bromobenzene and.... ResearchGate. URL: [Link]
-
Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. PubMed. URL: [Link]
-
The Intramolecular Heck Reaction. Macmillan Group. URL: [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. URL: [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. URL: [Link]
-
Pd-Catalyzed 1,4-Carboamination of Bromoarenes with Diazo Compounds and Amines. ChemRxiv. URL: [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. URL: [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 11. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Grignard Formation with 1-Bromo-2-(difluoromethyl)benzene
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For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting the formation of the Grignard reagent from 1-bromo-2-(difluoromethyl)benzene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this specific organometallic synthesis. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you achieve a successful reaction.
Introduction: The Challenge of Electron-Withdrawing Groups
The synthesis of Grignard reagents, compounds with the general formula R-Mg-X, is a cornerstone of organic synthesis for creating new carbon-carbon bonds.[1][2][3] Typically, these reagents are prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1][2][4] However, the formation of 2-(difluoromethyl)phenylmagnesium bromide presents a unique challenge due to the presence of the electron-withdrawing difluoromethyl (-CF2H) group on the aromatic ring. This group deactivates the aryl bromide, making the insertion of magnesium more difficult compared to simple aryl bromides.
This guide will walk you through common issues, from reaction initiation failure to managing side reactions, providing you with the necessary tools and knowledge to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound not starting?
A: Failure to initiate is the most common problem. Several factors can contribute to this:
-
Magnesium Passivation: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[1] This layer must be disrupted for the reaction to begin.
-
Presence of Moisture: Grignard reagents are highly reactive towards protic compounds and will be rapidly destroyed by water.[1][2][5][6] Any moisture in the glassware or solvent will prevent the reaction from starting.
-
Poor Quality Reagents: Old or improperly stored this compound or magnesium can inhibit the reaction.
-
Deactivating Effect of the -CF2H Group: The electron-withdrawing nature of the difluoromethyl group reduces the electron density of the C-Br bond, making the oxidative insertion of magnesium more challenging.
Q2: My reaction mixture is turning cloudy and then black. Is this normal?
A: A cloudy or milky appearance is a positive sign, indicating the formation of the Grignard reagent.[6][7] However, a black color may suggest decomposition.[7][8] This can be caused by overheating or impurities, leading to side reactions. It is crucial to maintain careful temperature control.
Q3: What are the primary side reactions to be concerned about?
A: The main side reaction is Wurtz-type coupling, where the formed Grignard reagent reacts with the starting aryl bromide to form a biphenyl derivative.[9][10] This is more prevalent at higher concentrations and temperatures.[9]
Q4: Can I use diethyl ether instead of THF?
A: While diethyl ether is a common solvent for Grignard reactions, THF is often preferred for less reactive halides.[4][11][12] THF has a higher boiling point, allowing for higher reaction temperatures if needed, and it is better at solvating and stabilizing the Grignard reagent.[8]
Troubleshooting Guide
This table provides a quick reference for common problems and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | Magnesium oxide layer | Activate the magnesium using mechanical or chemical methods.[1][5][13] |
| Presence of moisture | Flame-dry all glassware and use anhydrous solvents.[14][15] | |
| Poor reagent quality | Use fresh, high-purity magnesium turnings and distilled this compound. | |
| Reaction starts but then stops | Insufficient activation | Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][7][16] |
| Low temperature | Gently warm the reaction mixture.[7][13] | |
| Formation of a black precipitate | Overheating/Decomposition | Maintain a controlled reaction temperature. Add the aryl halide dropwise to manage the exotherm.[6][7] |
| Low yield of the desired product | Wurtz coupling side reaction | Use dilute solutions and maintain a lower reaction temperature.[9] |
| Incomplete reaction | Ensure all the magnesium has been consumed.[6] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Grignard reaction initiation.
Caption: Troubleshooting workflow for Grignard reaction initiation.
Detailed Experimental Protocols
Protocol 1: Magnesium Activation
Activating the magnesium is often the key to a successful reaction.[1] Here are three common methods:
A. Mechanical Activation
-
Crushing: Before adding the solvent, use a glass stirring rod to crush some of the magnesium turnings against the bottom of the flask.[9][13] This exposes a fresh, unoxidized metal surface.
-
Stirring: Dry stirring the magnesium turnings under an inert atmosphere for several hours can also be effective.[3][13][17]
B. Chemical Activation with Iodine
-
Place the magnesium turnings in the flame-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Gently warm the flask with a heat gun until the purple iodine vapor is visible and coats the surface of the magnesium.
-
Allow the flask to cool to room temperature before adding the solvent.
C. Chemical Activation with 1,2-Dibromoethane
-
To the magnesium turnings in the flask under an inert atmosphere, add a small amount of anhydrous THF.
-
Gentle warming may be required to initiate the reaction, which will be evident by the formation of ethylene gas bubbles.[1][16] This indicates the magnesium is now active.
Protocol 2: Grignard Reagent Formation
-
Setup: Assemble a three-necked round-bottom flask that has been flame-dried and cooled under a stream of dry nitrogen or argon. Equip the flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.[7]
-
Magnesium Addition: Place 1.2 equivalents of magnesium turnings into the flask.
-
Activation: Activate the magnesium using one of the methods described in Protocol 1.
-
Solvent Addition: Add anhydrous THF to the flask to cover the magnesium.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound in anhydrous THF to the magnesium suspension.[7]
-
Observe for signs of reaction initiation: gentle bubbling, a slight exotherm, and the mixture turning cloudy.[6][10] If no reaction occurs, gently warm the mixture or add another small crystal of iodine.
-
Addition of Aryl Bromide: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[6]
-
Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be necessary to ensure all the magnesium has reacted.[6] The final Grignard reagent should be a cloudy, grayish-brown solution.
Visualizing the Reaction Pathway and Potential Side Reaction
This diagram illustrates the desired Grignard formation and the competing Wurtz coupling side reaction.
Caption: Competing pathways in Grignard synthesis.
References
-
Grignard reagent - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- Tilstam, U., & Weinmann, H. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 5(5), 484-485.
-
Does anyone know the best way to activate magnesium for the grignard reagent? (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
-
List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Study.com. Retrieved January 12, 2026, from [Link]
-
Grignard reagent - Sciencemadness Wiki. (2019). Retrieved January 12, 2026, from [Link]
-
Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. (n.d.). Lookchem. Retrieved January 12, 2026, from [Link]
-
Preparation of Grignard reagents. (2019, October 23). YouTube. Retrieved January 12, 2026, from [Link]
-
Activation of Grignard reagent. (2021). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
-
A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]
-
What is the best solvent for making a Grignard Reagent? (2022). Quora. Retrieved January 12, 2026, from [Link]
-
Which method is the best to conduct the Grignard reaction? (2022). Reddit. Retrieved January 12, 2026, from [Link]
-
-
The Grignard Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
-
-
7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Grignard Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved January 12, 2026, from [Link]
-
Grignard successes and failures. (2016). Sciencemadness Discussion Board. Retrieved January 12, 2026, from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
The Grignard Reagents. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. Retrieved January 12, 2026, from [Link]
-
Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. Retrieved January 12, 2026, from [Link]
-
Phenylmagnesium bromide. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
Why does alkyl group withdraw electrons in Grignard reagent? (2017). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
-
Why don't Alkyl Fluorides form Grignard Reagents. (2023). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
In Grignard reagent, there is a negative charge partially on the R group and not on halogen... (2020). Quora. Retrieved January 12, 2026, from [Link]
-
Phenylmagnesium bromide. (n.d.). chemeurope.com. Retrieved January 12, 2026, from [Link]
-
Synthesis of Phenylmagnesium bromide. (2008). Sciencemadness.org. Retrieved January 12, 2026, from [Link]
-
Synthesis of Phenyl magnesium bromide. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved January 12, 2026, from [Link]
Sources
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- 17. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
Navigating the Stability of 1-Bromo-2-(difluoromethyl)benzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-Bromo-2-(difluoromethyl)benzene. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your experiments involving this versatile building block. This resource is structured in a question-and-answer format to directly address the stability concerns you may encounter under various chemical environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under typical laboratory conditions?
While this compound is a relatively stable compound under standard storage conditions (cool, dry, dark), its stability can be compromised by exposure to strong acidic or basic media, particularly at elevated temperatures. The two primary sites of potential degradation are the difluoromethyl (-CF₂H) group and the carbon-bromine (C-Br) bond. The electron-withdrawing nature of both the bromine atom and the difluoromethyl group influences the reactivity of the benzene ring.
Q2: How does the difluoromethyl group behave in acidic conditions?
The difluoromethyl group is generally resistant to hydrolysis under mild acidic conditions. However, under strongly acidic conditions and with heat, there is a potential for the C-F bonds to undergo hydrolysis. This is a stepwise process that would likely lead to the formation of a formyl group (-CHO) and subsequently a carboxylic acid group (-COOH) on the benzene ring. The proposed mechanism involves the protonation of a fluorine atom, followed by the loss of hydrogen fluoride and subsequent attack by water.
Q3: What is the expected stability of this compound in the presence of a strong base?
Strong bases, especially in protic solvents, can promote the hydrolysis of the difluoromethyl group, similar to the reaction under strong acidic conditions, to ultimately yield a carboxylic acid. Additionally, very strong bases could potentially deprotonate the carbon of the difluoromethyl group, forming a transient carbanion. This carbanion could then participate in various reactions, but this typically requires anhydrous conditions and very strong, non-nucleophilic bases.
Furthermore, under harsh basic conditions, there is a possibility of nucleophilic aromatic substitution, where the bromine atom is displaced by the base (e.g., hydroxide) to form 2-(difluoromethyl)phenol. However, this reaction generally requires high temperatures and pressures.
Q4: Can the Carbon-Bromine bond cleave under acidic or basic conditions?
The C-Br bond on the aromatic ring is generally stable under many acidic and basic conditions. However, it can be susceptible to cleavage under certain circumstances:
-
Strongly Basic Conditions: With potent nucleophiles or under conditions that favor elimination-addition (benzyne formation), the C-Br bond can be cleaved.
-
Reductive Conditions: In the presence of reducing agents, reductive dehalogenation can occur, replacing the bromine with a hydrogen atom.
-
Catalytic Conditions: The C-Br bond is a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), where it is intentionally cleaved and replaced with other functional groups. While not a stability issue in the traditional sense, it's a key aspect of its reactivity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected peaks in LC-MS or NMR after reaction in acidic media. | Hydrolysis of the difluoromethyl group. | 1. Analyze for expected byproducts: Look for masses corresponding to 2-bromo-benzaldehyde and 2-bromo-benzoic acid in your LC-MS data. In ¹H NMR, the appearance of a singlet around 10 ppm would indicate an aldehyde, and a broad singlet above 10 ppm would suggest a carboxylic acid.2. Modify reaction conditions: If hydrolysis is undesired, consider running the reaction at a lower temperature or using a less concentrated acid. The kinetics of hydrolysis are often highly temperature-dependent. |
| Low yield or formation of phenolic byproducts in a basic reaction. | Hydrolysis of the difluoromethyl group or nucleophilic aromatic substitution. | 1. Characterize byproducts: Use LC-MS to check for the mass of 2-(difluoromethyl)phenol. ¹H NMR would show a characteristic phenolic proton signal.2. Use a non-nucleophilic base: If the base is intended only as a proton scavenger, switch to a bulkier, non-nucleophilic base (e.g., DBU, Proton-Sponge®) to minimize nucleophilic attack on the aromatic ring.3. Employ anhydrous conditions: If deprotonation of the -CF₂H group is the goal, ensure strictly anhydrous conditions to prevent hydrolysis. |
| Loss of bromine from the starting material. | Reductive dehalogenation or unintended cross-coupling. | 1. Check for reducing agents: Ensure that no unintended reducing agents are present in your reaction mixture.2. Screen for metal contamination: Trace metals can catalyze dehalogenation or coupling reactions. Consider using metal scavengers or purifying your reagents.3. Analyze for debrominated product: Look for the mass of (difluoromethyl)benzene in your GC-MS or LC-MS analysis. |
Experimental Protocols
For researchers needing to definitively assess the stability of this compound under their specific experimental conditions, a forced degradation study is recommended.
Protocol: Forced Degradation Study
Objective: To determine the stability of this compound under specific acidic and basic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC or UPLC system with UV and MS detectors
-
NMR Spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
-
Control: Mix an aliquot of the stock solution with an equal volume of purified water.
-
-
Incubation: Incubate all three solutions at a set temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). It is advisable to take time points (e.g., 0, 4, 8, 24 hours) to monitor the degradation rate.
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (e.g., acid sample with NaOH, basic sample with HCl), and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating LC-MS method. This method should be able to separate the parent compound from any degradation products.
-
For structural elucidation of major degradation products, larger scale degradation experiments may be necessary to isolate sufficient material for NMR analysis.
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point under each condition.
-
Identify potential degradation products by their mass-to-charge ratio (m/z) in the mass spectrometer.
-
Propose structures for the degradation products based on their mass and fragmentation patterns.
-
Confirm the structure of major degradation products using NMR spectroscopy if possible.
Visualizing Potential Degradation Pathways
Acid-Catalyzed Hydrolysis
Caption: Proposed pathway for acid-catalyzed hydrolysis.
Base-Mediated Hydrolysis
Caption: Proposed pathway for base-mediated hydrolysis.
References
-
Forced Degradation Studies: International Council for Harmonisation (ICH) Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
- Hydrolysis of Fluorinated Compounds: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
- Nucleophilic Aromatic Substitution: Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Analytical Techniques for Degradation Studies: Ahuja, S., & Alsante, K. M. (Eds.). (2003). Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. Academic Press.
Technical Support Center: Work-up Procedures for Reactions Containing 1-Bromo-2-(difluoromethyl)benzene
Introduction
1-Bromo-2-(difluoromethyl)benzene is a valuable building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The difluoromethyl group (CHF₂) is a bioisostere of hydroxyl or thiol groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the unique electronic properties and physical characteristics of this fluorinated reagent can present challenges during reaction work-up and product purification. This guide is designed to be your first point of reference for navigating these challenges, providing clear, actionable solutions to common problems encountered in the lab.
Safety First: Handling this compound
Before beginning any experiment, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is classified as a combustible liquid and an irritant.
Core Safety Requirements:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2]
-
Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.[3][4]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[2]
-
Disposal: Dispose of all waste, including contaminated materials, in accordance with local, state, and federal regulations.[3]
Key Hazard Information:
| Property | Value | Source |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Physical Form | Liquid | |
| Density | 1.597 g/mL at 25 °C | |
| Boiling Point | Not specified | |
| Flash Point | 82.8 °C (181.0 °F) |
Standard Aqueous Work-up Protocol
This protocol outlines a general procedure for quenching a reaction and extracting the desired product. It serves as a foundational workflow that can be adapted based on the specific reaction chemistry.
Experimental Workflow: General Work-up
Caption: General workflow for aqueous work-up.
Detailed Steps:
-
Reaction Quench:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice-water bath.
-
Slowly add the quenching solution (e.g., deionized water, saturated aqueous NH₄Cl) to neutralize any reactive reagents. The choice of quench depends on the reaction; for instance, NH₄Cl is often used for reactions involving organometallics.[5]
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel of appropriate size.[6]
-
Add an organic extraction solvent. Common choices include ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O). The choice depends on the polarity of your product.
-
Stopper the funnel, invert, and vent to release any pressure. Shake vigorously for 30-60 seconds.
-
Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain the lower layer. Pro-Tip: Not sure which layer is which? Add a few drops of water; the layer it joins is the aqueous phase.
-
Repeat the extraction of the aqueous layer 2-3 more times with fresh organic solvent to maximize product recovery.[6]
-
-
Washing the Combined Organic Layers:
-
Combine all organic extracts in the separatory funnel.
-
Wash sequentially with:
-
Saturated aqueous NaHCO₃: To neutralize any residual acid.
-
Deionized Water: To remove water-soluble impurities.
-
Saturated aqueous NaCl (Brine): To remove the bulk of dissolved water from the organic layer and help prevent emulsion formation.[6]
-
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), and swirl. Add more until the agent no longer clumps together.
-
Filter the solution through a cotton plug or filter paper into a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound, particularly in the context of common cross-coupling reactions.
Q1: I've formed a persistent emulsion during extraction that won't separate. What should I do?
Answer: Emulsion formation is common, especially when reactions are run in solvents like benzene or when basic aqueous solutions are used.[7] The difluoromethyl group can also impart surfactant-like properties to certain molecules, exacerbating the issue.
Solutions, in order of preference:
-
Add Brine: The first and simplest solution is to add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often forces the separation.
-
Patience and Gentle Swirling: Allow the funnel to sit undisturbed for an extended period (15-30 minutes). Gentle swirling, rather than vigorous shaking, can sometimes help the layers coalesce.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes resolve the issue. In difficult cases, a solvent mixture like 3:1 CHCl₃/isopropanol can be effective at extracting polar products from an aqueous phase.[7]
Troubleshooting: Emulsion Resolution
Caption: Decision tree for resolving emulsions.
Q2: My Buchwald-Hartwig amination reaction is incomplete or has failed. How should the work-up be adjusted to diagnose the problem?
Answer: Buchwald-Hartwig aminations can be sensitive to reaction conditions, and a failed reaction requires careful analysis.[8][9] The work-up itself can help identify the cause.
Diagnostic Work-up Steps:
-
Take a Crude Sample: Before quenching, take a small aliquot of the reaction mixture. Dilute it with your extraction solvent and filter through a small plug of silica into a vial for a crude ¹H and ¹⁹F NMR. This provides an unbiased snapshot of the reaction.
-
Check for Starting Material: In the crude NMR, look for the characteristic signals of this compound and your amine coupling partner. If both are present in high amounts, it points to catalyst deactivation or poor reaction conditions (e.g., insufficient degassing, wrong base).[10]
-
Look for Byproducts:
-
Hydrodehalogenation: Look for signals corresponding to difluoromethylbenzene (where the bromine has been replaced by hydrogen). This suggests a problem with the catalytic cycle.
-
Homocoupling: Check for symmetrical biaryl products, which can sometimes form.[11]
-
-
Work-up Considerations:
-
Base Removal: The strong bases used (e.g., NaOtBu) must be thoroughly quenched and removed.[12] Multiple washes with water and brine are critical.
-
Ligand/Catalyst Residues: Palladium catalysts and phosphine ligands can complicate purification. Filtering the crude organic solution through a plug of silica gel after drying can remove a significant portion of the palladium black and some polar byproducts like phosphine oxides.[5]
-
Q3: After a Suzuki coupling, I'm struggling to remove boron impurities during the work-up. What is the best method?
Answer: Boronic acid and boronate ester residues are common impurities in Suzuki couplings.[13][14]
Effective Removal Strategies:
-
Basic Wash: A wash with a mild base like 1M NaOH or K₂CO₃ can help convert boronic acids into their more water-soluble boronate salts, which are then extracted into the aqueous layer.
-
Oxidative Work-up: If simple washing is insufficient, treat the organic layer with a small amount of an oxidizing agent like aqueous hydrogen peroxide (H₂O₂) under basic conditions. This oxidizes the boron species, making them more easily removable. Use with caution as this may affect other functional groups.
-
Azeotropic Removal with Methanol: This is a highly effective technique. After the initial aqueous work-up, concentrate the crude product. Then, add methanol (MeOH) and re-concentrate on the rotary evaporator. Repeating this process 2-3 times forms the volatile trimethyl borate, which is removed with the solvent.[5]
Frequently Asked Questions (FAQs)
Q: Is this compound stable to common acidic and basic work-up conditions? A: Generally, yes. The aryl-bromide bond is robust, and the difluoromethyl group is stable to typical aqueous acid/base washes (e.g., sat. NaHCO₃, dil. HCl). However, prolonged exposure to very strong bases at high temperatures could potentially lead to side reactions.
Q: My product containing the difluoromethylbenzene moiety is more nonpolar than expected and moves quickly on the TLC plate. Is this normal? A: Yes, this is a common observation. The introduction of fluorine atoms often increases the lipophilicity of a molecule, which translates to lower polarity. This can cause the compound to have a higher Rf value on silica gel TLC and elute earlier during column chromatography than a non-fluorinated analogue.
Q: How can I best monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is standard, but co-elution of starting material and product can be an issue. Staining with potassium permanganate can help visualize spots. For a more definitive analysis, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. The disappearance of the ¹⁹F NMR signal for this compound and the appearance of a new signal for the product provides a clear and unambiguous measure of conversion.
Guide to Purification
If the crude product is not pure after the work-up, further purification is necessary.
Purification by Column Chromatography
Protocol:
-
Adsorb the Crude Product: Dissolve your crude material in a minimal amount of a strong solvent (like DCM or EtOAc). Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution.
-
Dry Load: Remove the solvent completely on a rotary evaporator until a free-flowing powder is obtained. This "dry loading" method generally results in better separation than loading the sample as a liquid ("wet load").[15]
-
Prepare the Column: Pack a glass column with silica gel using your chosen eluent system. A typical starting eluent for nonpolar compounds like derivatives of this compound is a mixture of hexanes (or heptane) and ethyl acetate (e.g., 95:5 Hex:EtOAc).
-
Run the Column: Carefully add the dry-loaded silica to the top of the column. Elute with your solvent system, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification by Crystallization
If your final product is a solid, crystallization can be an excellent and scalable purification method.[16]
-
Choose a Solvent System: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, hexanes, or mixtures like EtOAc/hexanes.
-
Dissolve: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry: Dry the crystals under high vacuum to remove any residual solvent.
References
-
SDFine. (n.d.). Safety Data Sheet: 1-BROMO-4-FLUOROBENZENE. [Link]
-
Angene Chemical. (2023). Safety Data Sheet. [Link]
-
Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Reddit r/Chempros. (2023). Problems with Suzuki coupling. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
-
PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
National Institutes of Health (NIH). (2023). Development of a standardized adsorbable organofluorine screening method for wastewaters with detection by combustion ion chromatography. [Link]
-
National Institutes of Health (NIH). (2024). Defluorinative functionalization approach led by difluoromethyl anion chemistry. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
PubChem. (n.d.). 1-Bromo-2-(difluoromethoxy)benzene. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]
-
Reddit r/Chempros. (2022). Struggling with Suzuki Reaction. [Link]
-
Chemistry LibreTexts. (2023). 3.2: Purification of Products. [Link]
-
Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Fuse School. (2017). Workup. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
-
MedSchoolCoach. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. [Link]
-
NIST WebBook. (n.d.). Benzene, 1-bromo-2,4-difluoro-. [Link]
-
Chemistry Stack Exchange. (2020). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)-. [Link]
-
Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
-
ResearchGate. (2010). Three Step Procedure for the Preparation of Aromatic and Aliphatic Difluoromethyl Ethers from Phenols and Alcohols Using a Chlorine/Fluorine Exchange Methodology. [Link]
-
National Institutes of Health (NIH). (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Technical Support Center: Troubleshooting Impurities in 1-Bromo-2-(difluoromethyl)benzene
Welcome to the technical support center for 1-Bromo-2-(difluoromethyl)benzene (CAS: 845866-82-2). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Given that commercial grades of this reagent typically have a purity of around 97%, understanding the nature of the remaining 3% is critical for experimental success, reproducibility, and avoiding costly troubleshooting cycles.[1][2]
This document provides in-depth, field-proven insights into identifying, understanding, and mitigating issues arising from common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial this compound?
The impurity profile of this compound is intrinsically linked to its synthetic route. While manufacturers do not typically disclose their exact processes, we can infer the most probable impurities by examining common synthetic strategies for halogenated and fluorinated aromatic compounds.
These impurities can be categorized as follows:
-
Isomeric Impurities: These are the most common and often most problematic impurities. Due to the directing effects of the substituents on the aromatic ring during synthesis, bromination of (difluoromethyl)benzene or difluoromethylation of bromobenzene can lead to a mixture of isomers.[3] You may find significant amounts of 1-Bromo-3-(difluoromethyl)benzene and 1-Bromo-4-(difluoromethyl)benzene .
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as (difluoromethyl)benzene or a precursor like 2-bromoaniline could be present if the reaction did not go to completion.
-
Reaction Byproducts: Side reactions can generate various impurities. For instance, if a Sandmeyer-type reaction is employed (a common method for introducing bromine), byproducts could include 2-(difluoromethyl)phenol (from reaction of the diazonium salt with water) or (difluoromethyl)benzene (from hydro-dehalogenation).[4][5]
-
Over-Brominated Species: A small percentage of dibromo-(difluoromethyl)benzene isomers may be formed if the bromination conditions are not perfectly controlled.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., THF, dichloromethane, toluene) may be present in trace amounts.
Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low yields or multiple side products. Could impurities in this compound be the cause?
Absolutely. This is a classic scenario where impurities can significantly impact reactivity. The aryl bromide functional group is the reactive site for many metal-catalyzed cross-coupling reactions.[6]
-
Causality: Isomeric impurities, such as 1-Bromo-4-(difluoromethyl)benzene, will also participate in the cross-coupling reaction. This leads to the formation of an isomeric final product that may be difficult to separate from your target compound, ultimately reducing the isolated yield of the desired product and complicating downstream purification.
-
Catalyst Poisoning: Certain impurities, particularly those derived from aniline or sulfur-containing reagents, can coordinate to the metal center (e.g., Palladium) of your catalyst, leading to deactivation and a stalled or sluggish reaction.
Q3: How can I definitively identify the impurities in my batch of reagent?
A multi-technique analytical approach is the most robust method for characterizing your material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile impurities. Isomers will often have slightly different retention times, and their mass spectra will show the characteristic isotopic pattern for a single bromine atom. The molecular ion peak (m/z 206/208) will be identical for all isomers.
-
¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is invaluable for structural elucidation.
-
¹H NMR: The aromatic region (typically ~7.0-7.8 ppm) will show a distinct splitting pattern for the desired ortho-substituted product. Isomeric impurities will present different, often more symmetrical, splitting patterns.
-
¹⁹F NMR: This technique is highly sensitive to the fluorine environment. While the chemical shift of the -CHF₂ group will be similar across isomers, you may observe small satellite peaks corresponding to the impurities.
-
Data Presentation: Common Impurities and Their Characteristics
| Impurity Name | Probable Origin | Analytical Signature (GC-MS & NMR) | Impact on Reactions |
| 1-Bromo-3-(difluoromethyl)benzene | Isomerization during synthesis | Same m/z as product. Different GC retention time and distinct aromatic ¹H NMR splitting pattern. | Competes in cross-coupling reactions, leading to isomeric products. |
| 1-Bromo-4-(difluoromethyl)benzene | Isomerization during synthesis | Same m/z as product. Different GC retention time and simpler, more symmetric ¹H NMR pattern. | Competes in cross-coupling reactions, leading to isomeric products. |
| (Difluoromethyl)benzene | Incomplete bromination or side reaction | Lower boiling point and molecular weight (m/z 128). | Non-reactive under cross-coupling conditions; acts as a solvent. |
| Dibromo-(difluoromethyl)benzene | Over-bromination | Higher boiling point and molecular weight (m/z 284/286/288). | Can lead to double-addition products in some reactions. |
| 2-(Difluoromethyl)phenol | Hydrolysis of diazonium salt intermediate | Can be detected by GC-MS. The acidic proton may be visible in ¹H NMR. | May interfere with base-sensitive reactions or coordinate to metal catalysts. |
Q4: What are the signs of degradation, and what is the proper storage procedure?
While generally stable, brominated aromatic compounds can be susceptible to degradation.
-
Photodegradation: Exposure to UV light can induce cleavage of the carbon-bromine bond, forming radical species.[7] This can result in the formation of (difluoromethyl)benzene and other decomposition products.
-
Storage Recommendations: To ensure stability, store this compound in an amber glass bottle under an inert atmosphere (Argon or Nitrogen) and refrigerate at 2-8°C.[8] Avoid prolonged exposure to light and air.
Troubleshooting Guides & Experimental Protocols
Guide 1: Workflow for Impurity Identification and Mitigation
This workflow provides a logical sequence of steps to diagnose and resolve issues related to reagent purity.
Caption: Origin of impurities from a hypothetical bromination reaction.
References
-
Rutherford, K. G., & Redmond, W. (1963). 1-BROMO-2-FLUOROBENZENE. Organic Syntheses, 43, 12. DOI: 10.15227/orgsyn.043.0012.
-
ChemicalBook. (2022). Synthesis and Application of 2,3-Difluorobromobenzene.
-
BenchChem. (2025). Technical Support Center: Assessing Degradation of 1-Bromo-4-(trifluoromethyl)benzene-d4 in Matrix.
-
Wikipedia. (n.d.). Electrophilic fluorination.
-
Sigma-Aldrich. (n.d.). 1-Bromo-2-difluoromethylbenzene 97%.
-
Sigma-Aldrich. (n.d.). 1-Bromo-2-difluoromethylbenzene 97%.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
-
Google Patents. (1995). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
Google Patents. (1997). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
ChemScene. (n.d.). 1-Bromo-2-(difluoromethyl)-3-methoxybenzene.
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
-
Sigma-Aldrich. (n.d.). 1-Bromo-2-(trifluoromethoxy)benzene 97%.
-
Sigma-Aldrich. (n.d.). 1-Bromo-2-difluoromethylbenzene 97%.
-
Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry.
-
Angene. (n.d.). Understanding the Properties of 1-Bromo-2-(difluoromethoxy)benzene for Your Synthesis.
-
Semantic Scholar. (2000). Fluorinated Aromatic Compounds.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene.
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- 5. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
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- 8. chemscene.com [chemscene.com]
Technical Support Center: Strategies for Removing Palladium Catalyst from 1-Bromo-2-(difluoromethyl)benzene Reaction Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Bromo-2-(difluoromethyl)benzene in palladium-catalyzed cross-coupling reactions and are seeking effective methods for the removal of residual palladium from their reaction products. Given the stringent limits on metal impurities in active pharmaceutical ingredients (APIs), efficient purification is a critical step in the synthesis workflow.[1][2] This document provides a comprehensive overview of troubleshooting strategies and frequently asked questions to address common challenges encountered during palladium catalyst removal.
Frequently Asked Questions (FAQs)
Q1: Why is my isolated product dark-colored or black after a standard workup?
A1: A dark coloration in your product typically indicates the presence of residual palladium, often in the form of palladium black (Pd(0)) or colloidal palladium.[3][4] This can occur when the palladium catalyst agglomerates or precipitates out of solution. Simple filtration may not be sufficient to remove these fine particles.
Q2: I've filtered my reaction mixture through Celite, but I'm still detecting palladium in my product. What should I do next?
A2: While filtration through Celite is a good first step for removing heterogeneous palladium, its effectiveness can be limited, especially if soluble or colloidal palladium species are present.[5] Consider the following:
-
Optimize Celite Filtration: Ensure you are using a sufficiently thick pad of Celite (1-2 cm) and that it is well-packed. Pre-wetting the Celite pad with the reaction solvent can improve its efficacy.[6]
-
Employ a Scavenger: If soluble palladium is suspected, a palladium scavenger is the recommended next step. These are materials with functional groups that chelate palladium, allowing for its removal by filtration.[7]
-
Activated Carbon Treatment: Activated carbon is a cost-effective alternative for adsorbing both soluble and colloidal palladium species.[8][9]
Q3: What are palladium scavengers and how do I choose the right one?
A3: Palladium scavengers are solid-supported reagents with functional groups that have a high affinity for palladium.[10] Common functional groups include thiols, thioureas, and amines.[11][12] The choice of scavenger depends on several factors:
-
Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better suited for Pd(0).[6]
-
Solvent Compatibility: Select a scavenger that is compatible with your reaction solvent.[7]
-
Product and Impurity Profile: Consider any potential interactions between the scavenger and your desired product or other components in the reaction mixture.
It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific system.[6]
Q4: Can I use chromatography to remove the palladium catalyst?
A4: Yes, column chromatography can be effective in removing a significant portion of residual palladium.[13] However, it is often insufficient on its own to reduce palladium levels to the stringent limits required for APIs.[13][14] For optimal results, chromatography should be used in conjunction with a scavenger treatment, either before or after the column.[13]
Q5: Are there any alternatives to scavengers and chromatography?
A5: Other methods for palladium removal include:
-
Crystallization: In some cases, crystallization can effectively remove palladium impurities, which may remain in the mother liquor.[15] However, it's also possible for the metal to become concentrated within the crystal structure.[1]
-
Extraction: Liquid-liquid extraction can sometimes be used to remove palladium salts, but it is generally not an efficient method for removing all catalyst residues.[5]
-
Nanofiltration: Organic solvent nanofiltration (OSN) is a membrane-based technology that can separate the product from the palladium catalyst.[5]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during palladium removal from reactions involving this compound.
Problem 1: Persistent Black/Gray Color in Product After Initial Filtration
Symptoms: The isolated product remains discolored even after passing through standard filter paper or a cotton plug.
Causality: This is a clear indication of finely dispersed or colloidal palladium black. These particles are often too small to be captured by conventional filtration methods.
Workflow for Resolution:
Sources
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- 2. si-novations.com [si-novations.com]
- 3. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
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- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Metal Scavengers [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
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- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. arborassays.com [arborassays.com]
Solvent effects on the reactivity of 1-Bromo-2-(difluoromethyl)benzene
Technical Support Center: 1-Bromo-2-(difluoromethyl)benzene
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic properties imparted by the difluoromethyl group (CF₂H) present both opportunities for novel molecular design and specific challenges during chemical transformations. The choice of solvent is not merely a matter of solubility but a critical parameter that dictates reaction success, rate, and selectivity.
This document moves beyond standard protocols to explore the causal relationships between solvent properties and reaction outcomes. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.
Section 1: Frequently Asked Questions - The "Why" Behind Solvent Choice
This section addresses the fundamental principles governing the reactivity of this compound and the critical role of the solvent environment.
Q1: What are the key electronic properties of this compound that I should consider?
A1: The reactivity of this molecule is dominated by two key features:
-
The Carbon-Bromine Bond: This is the primary reactive site for a host of transformations, including palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), lithiation/Grignard formation, and other metal-mediated reactions. The C(sp²)-Br bond is stronger than an alkyl C-Br bond, meaning simple nucleophilic substitution is generally not feasible without significant activation.[1][2][3]
-
The Difluoromethyl (CF₂H) Group: This group profoundly influences the molecule's electronic landscape.
-
Inductive Effect: As a strong electron-withdrawing group, the CF₂H moiety deactivates the aromatic ring towards electrophilic aromatic substitution but can activate it for certain types of nucleophilic aromatic substitution if other activating groups are present.
-
Lipophilicity & Bioisosterism: The CF₂H group is a valuable bioisostere for functionalities like hydroxyl, thiol, or amine groups and can enhance metabolic stability and membrane permeability in drug candidates.[4][5]
-
Hydrogen Bond Donor: Uniquely, the hydrogen atom on the difluoromethyl group is acidic enough to act as a lipophilic hydrogen bond donor, which can be a crucial interaction in biological systems or in stabilizing certain reaction intermediates.[4][6]
-
Q2: How do the main classes of solvents—polar protic, polar aprotic, and nonpolar—generally affect reactions with this substrate?
A2: Solvent choice is paramount because it influences the stability of reactants, intermediates, and transition states.
-
Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol): These solvents possess O-H or N-H bonds and are capable of hydrogen bonding. They excel at solvating and stabilizing charged species, particularly carbocations and anions.[7][8]
-
Impact: They are highly detrimental to organometallic reactions like Grignard or organolithium formation, as their acidic proton will instantly quench the reagent. In nucleophilic substitution reactions, they can stabilize the leaving group but may also "cage" the nucleophile through hydrogen bonding, reducing its reactivity in Sₙ2-type mechanisms.[9][10]
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have significant dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions relatively "bare" and highly reactive.[11][12]
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, Dioxane): These solvents have low dielectric constants and do not effectively solvate charged species.
-
Impact: They are often used in reactions where charged intermediates are not central to the rate-determining step. In some Suzuki-Miyaura couplings, nonpolar solvents can favor a specific catalytic pathway, sometimes leading to different selectivity compared to polar solvents.[14][15] Toluene and Dioxane are common choices for cross-coupling reactions.
-
Q3: For a Suzuki-Miyaura cross-coupling reaction, why is a mixture like Dioxane/Water or THF/Water often used?
A3: The use of a biphasic solvent system in Suzuki-Miyaura couplings is a classic strategy to accommodate the different solubility requirements of the reagents.
-
The Organic Phase (Dioxane, THF, Toluene): This phase is responsible for dissolving the aryl halide (this compound) and the palladium catalyst/ligand complex.
-
The Aqueous Phase (Water): This phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and the boronic acid salt that is formed. The presence of water can also influence the rate of the transmetalation step in the catalytic cycle.[16]
The efficiency of the reaction often depends on the effective mixing of these two phases to ensure all components can interact at the interface or be transferred into the organic phase for reaction.
Section 2: Troubleshooting Guide - From Theory to Practice
This section provides direct answers to common experimental failures and inconsistencies.
Q4: My Suzuki-Miyaura coupling of this compound has stalled or shows very low conversion. What solvent-related factors should I investigate?
A4: When a Suzuki coupling fails, the solvent is a primary suspect. Here’s a checklist:
-
Solvent Purity and Water Content: Are you using anhydrous solvents when required? While many Suzuki protocols use aqueous bases, the organic solvent itself should be of high purity. Contaminants from solvent synthesis can poison the palladium catalyst.[16] If running under anhydrous conditions, ensure your solvent is truly dry.
-
Solvent Polarity Mismatch: The choice of solvent can dramatically affect catalyst activity and stability.[15][16]
-
Degassing Inefficiency: Have you thoroughly degassed your solvent? Dissolved oxygen can oxidize the Pd(0) active catalyst and phosphine ligands, leading to catalyst deactivation. For all cross-coupling reactions, it is critical to degas the solvent and reaction mixture via sparging with an inert gas (Argon or Nitrogen) or through several freeze-pump-thaw cycles.
Q5: I am attempting to form the Grignard reagent, (2-(difluoromethyl)phenyl)magnesium bromide, but the reaction won't initiate. What is the likely cause?
A5: This is a classic and frequent issue in Grignard synthesis. The answer is almost always related to the solvent or reaction setup.
-
Absolute Requirement for Anhydrous Aprotic Solvents: Grignard reagents are exceptionally strong bases and will be instantly destroyed by even trace amounts of protic solvents, including water or alcohols.
-
Troubleshooting Steps:
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Solvent: Use freshly opened anhydrous diethyl ether or THF, or solvent passed through a purification system (still).
-
Reagents: Ensure the this compound is anhydrous.
-
Atmosphere: Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the entire process.
-
-
-
Initiation Difficulty: Sometimes the reaction is slow to start due to a passivation layer of magnesium oxide on the magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
Q6: In my palladium-catalyzed reaction, I'm observing significant protodebromination (replacement of -Br with -H). Could the solvent be responsible?
A6: Yes, the solvent can be a direct or indirect source of protons leading to this unwanted side reaction.
-
Direct Proton Source: If you are using a solvent that is not rigorously dried, residual water can be a proton source. Some solvents, like alcohols, can directly participate in this side reaction, especially at elevated temperatures or with certain bases.
-
Indirect Role: The solvent can influence the lifetime of intermediates that are susceptible to protonolysis. In some cases, a solvent that slows down the desired catalytic cycle gives more time for side reactions to occur.
-
Solution: Ensure you are using high-purity, anhydrous solvents. If using an alcohol as a solvent, consider switching to a non-protic alternative like Dioxane or Toluene to see if the side reaction is suppressed.
-
Section 3: Data & Protocols
Illustrative Data: Solvent Effects on a Suzuki-Miyaura Coupling
The following table summarizes expected trends for the reaction of this compound with phenylboronic acid. This data is representative and serves as a starting point for optimization.
| Solvent System | Base | Temp (°C) | Typical Yield (%) | Key Observations & Potential Issues |
| Toluene | K₃PO₄ | 100 | 75-85% | Good for many standard couplings. May require a phase-transfer catalyst if base solubility is low. |
| Dioxane / H₂O (4:1) | K₂CO₃ | 90 | 85-95% | Excellent general-purpose system. Biphasic nature requires vigorous stirring.[17] |
| DMF | Cs₂CO₃ | 80 | >90% | High polarity can accelerate the reaction, allowing for lower temperatures. Must be rigorously degassed; can decompose at high temperatures.[13] |
| THF / H₂O (3:1) | NaOH | 65 (Reflux) | 80-90% | Lower boiling point is useful for heat-sensitive substrates. Base choice is critical.[16] |
Experimental Protocol: Suzuki-Miyaura Coupling in Dioxane/Water
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq) or PdCl₂(dppf) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of Dioxane and Water. Degas this solvent mixture by sparging with Argon for at least 30 minutes.
-
Reaction: Using a cannula or syringe, transfer the degassed solvent mixture into the reaction flask. The total solvent volume should result in a substrate concentration of approximately 0.1 M.
-
Heating: Place the flask in a preheated oil bath at 90°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Visual Guides & Workflows
Troubleshooting Workflow for a Failed Cross-Coupling Reaction
Caption: A decision tree for systematically troubleshooting a failed cross-coupling reaction.
Solvent Interaction in Nucleophilic Substitution
Caption: Contrasting solvation of a nucleophile in protic vs. aprotic solvents.
References
- The Impact of Gem-Difluorination: An In-depth Technical Guide to the Electronic Effects of Fluorine in Difluoromalonic Acid. Benchchem.
- 1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene. Smolecule.
- Synthesis and Application of 2,3-Difluorobromobenzene. ChemicalBook.
- 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Difluoromethyl
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Organic Syntheses.
-
Late-stage difluoromethylation: concepts, developments and perspective . Chemical Society Reviews (RSC Publishing). [Link]
- NS7. Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict.
- reactions of aryl halides (halogenoarenes). Chemguide.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . Israel Journal of Chemistry. [Link]
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Polar Protic and Aprotic Solvents. ChemTalk.
- 25. The Grignard Reaction. University of Calgary.
- 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
-
A dramatic solvent effect during aromatic halogen-metal exchanges. Different products from lithiation of polyfluorobromobenzenes in ether and tetrahydrofuran . The Journal of Organic Chemistry. [Link]
-
Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes . ResearchGate. [Link]
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
-
Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents . ResearchGate. [Link]
- Reactions of Aryl Halides. Chemistry LibreTexts.
-
Effect of solvent and base on Suzuki cross-coupling reaction . ResearchGate. [Link]
- Effect of solvent in Nucleophilic Substitution Reaction. YouTube.
-
Sonogashira Coupling Reaction with Diminished Homocoupling . Organic Letters. [Link]
- 8.8: Structural and Solvent Effects in Sₙ Reactions. Chemistry LibreTexts.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- Influence of protic and aprotic solvents on SN reactions. Chemistry Stack Exchange.
-
Effect of solvent on the Suzuki reaction . ResearchGate. [Link]
- Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Chemistry Stack Exchange.
- 14.7: Aryl Halides. Chemistry LibreTexts.
- 1-Bromo-2-difluoromethylbenzene 97%. Sigma-Aldrich.
- Process for the preparation of 1-bromo-3,5-difluorobenzene.
- An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Benchchem.
- Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsatur
- Bromination of Benzene | Electrophilic Aromatic Substitutions (EAS) | Organic Chemistry. YouTube.
- Reaction of alkyl halides and aryl halides with metals (practice). Khan Academy.
- Summary of Reaction Types, Ch. 4-6. Chem 350 Jasperse.
- Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene. Benchchem.
- Grignard Reaction Experiment Part 1, Prelab. YouTube.
- Benzene, 1-bromo-2,4-difluoro-. NIST WebBook.
-
Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin . ResearchGate. [Link]
-
Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds . Journal of the American Chemical Society. [Link]
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines . The Journal of Organic Chemistry. [Link]
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
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Technical Support Center: Ligand Selection for Cross-Coupling with 1-Bromo-2-(difluoromethyl)benzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who are tackling the unique challenges presented by the cross-coupling of 1-bromo-2-(difluoromethyl)benzene. This substrate, while valuable, is known to be demanding due to the specific steric and electronic properties of the ortho-difluoromethyl group. Our goal is to provide you with the foundational knowledge, practical strategies, and detailed protocols to navigate these challenges and achieve successful, high-yielding transformations.
The Core Challenge: Understanding the Substrate
The difficulty in performing cross-coupling reactions with this compound stems from a combination of two primary factors originating from the ortho-CF₂H group:
-
Steric Hindrance: The difluoromethyl group, while not as large as a tert-butyl group, exerts significant steric pressure around the C-Br bond. This bulkiness can impede key steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst and the final, bond-forming reductive elimination step. For sterically demanding substrates, the generation of tetra-ortho-substituted biaryl products often requires harsher conditions.[1][2]
-
Electronic Effects: The CF₂H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[3] This electronic pull influences the reactivity of the aryl bromide. While it can facilitate the initial oxidative addition step by making the ipso-carbon more electrophilic, it can also destabilize electron-rich intermediates later in the catalytic cycle. Furthermore, the CF₂H group can act as a hydrogen bond donor, potentially influencing solvation and catalyst interactions in unique ways.[4]
Below is a diagram illustrating these key challenges.
Caption: Steric and electronic challenges of the substrate.
Ligand Selection Guide: A Reaction-Specific Approach
The key to success is selecting a ligand that can overcome the specific hurdles of this substrate. Generally, for sterically hindered and electronically modified substrates, the most effective ligands are bulky and electron-rich .[1][5] These properties help stabilize the palladium center, promote the difficult oxidative addition and reductive elimination steps, and often allow the reaction to proceed under milder conditions.[6][7]
We recommend starting with modern dialkylbiaryl phosphine ligands (often called "Buchwald ligands") or robust N-heterocyclic carbene (NHC) ligands.[1] Using well-defined palladium precatalysts, which ensure a stable 1:1 Pd-to-ligand ratio, is also highly advised for reproducibility and efficiency.[1]
The following table summarizes our primary recommendations for common cross-coupling reactions.
| Reaction Type | Primary Ligand Candidates | Key Considerations | Recommended Precatalyst |
| Suzuki-Miyaura (C-C) | XPhos , SPhos, RuPhos | XPhos is an excellent starting point for sterically demanding aryl bromides.[2] Its bulk facilitates reductive elimination. | XPhos Pd G3 / G4 |
| Buchwald-Hartwig (C-N) | BrettPhos, RuPhos, AdBrettPhos | BrettPhos is particularly effective for coupling with primary amines.[8] The choice is highly dependent on the amine coupling partner. | BrettPhos Pd G3 |
| Sonogashira (C-C, alkyne) | cataCXium® A, SPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate the reaction and can enable copper-free conditions, which simplifies workup.[9] | (cataCXium® A)Pd(cinnamyl)Cl |
| Heck (C-C, alkene) | RockPhos , P(t-Bu)₃ | Highly electron-rich and bulky phosphines are required to overcome the steric hindrance and promote the reaction with this challenging substrate. | RockPhos Pd G3 |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during experiments with this compound in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction has stalled or shows very low conversion. What should I do?
A1: This is a common issue. Several factors could be at play:
-
Protodeboronation: The electron-withdrawing nature of the CF₂H group on your substrate can make some arylboronic acids susceptible to protodeboronation (replacement of the boronic acid group with hydrogen), especially in the presence of water and a strong base.[1]
-
Ineffective Ligand/Catalyst: Your current ligand may not be bulky or electron-donating enough to facilitate the difficult reductive elimination step.
-
Base Incompatibility: The base may not be optimal for the specific ligand and substrate combination.
-
Solution: If using K₂CO₃, consider switching to a stronger base like Cs₂CO₃ or the aforementioned K₃PO₄ for anhydrous conditions.[12]
-
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of Br with H). Why is this happening?
A2: Hydrodehalogenation in a Buchwald-Hartwig reaction often points to a competition between the desired reductive elimination and an undesired side reaction, such as β-hydride elimination from the amide intermediate.[13]
-
Cause: This typically occurs when the reductive elimination step is slow due to steric hindrance. The palladium-amide intermediate has more time to undergo alternative decomposition pathways.
-
Solution 1 (Ligand Choice): The most effective solution is to use a ligand that accelerates reductive elimination. The Buchwald biarylphosphine ligands are designed specifically for this purpose. BrettPhos and RuPhos are excellent ligands to try as they are both bulky and highly electron-donating, promoting the final C-N bond formation.[8]
-
Solution 2 (Base and Temperature): Ensure you are using a strong, non-nucleophilic base like NaOt-Bu or LHMDS. Sometimes, lowering the reaction temperature can disfavor the decomposition pathway relative to the productive coupling.
Q3: My Sonogashira coupling is sluggish and requires high temperatures, leading to byproduct formation. How can I improve it?
A3: Sluggish Sonogashira reactions with this substrate are often due to a slow oxidative addition or transmetalation step.
-
Cause: Traditional PPh₃-based systems may not be active enough for this sterically encumbered substrate.
-
Solution 1 (Modern Ligands): Employing a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or a Buchwald ligand can dramatically increase the reaction rate and allow for lower temperatures.[9]
-
Solution 2 (Copper-Free Conditions): The copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling). By using a highly active palladium/ligand system, you can often run the reaction without copper, which simplifies the reaction and purification.[14] An amine base like Et₃N or i-Pr₂NEt is still required.
The following workflow diagram can guide your ligand screening process.
Caption: Decision workflow for ligand selection and troubleshooting.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, an additional charge of catalyst (0.5 mol%) can be added.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Understanding the Catalytic Cycle: Why Ligand Choice is Critical
The palladium-catalyzed cross-coupling reaction proceeds through a well-defined catalytic cycle. For a challenging substrate like ours, the ligand's properties are crucial for efficiently navigating each step.
Caption: The Suzuki catalytic cycle highlighting critical ligand effects.
A bulky, electron-rich ligand like XPhos serves two main purposes in this cycle:
-
It promotes the dissociation of ligands to create a coordinatively unsaturated Pd(0) species ready for oxidative addition.
-
Most importantly, its steric bulk forces the two aryl groups on the cis-Aryl-Pd(II) Complex into close proximity, dramatically accelerating the final C-C bond-forming reductive elimination step, which is often rate-limiting for hindered substrates.[5]
References
- Surry, D. S., & Buchwald, S. L. (2011). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemical Science, 2(1), 27-50.
-
Malapit, C. A., & Sanford, M. S. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 8(8), 7146-7155. [Link]
-
Anand, N., & Carreira, E. M. (2012). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 43(32). [Link]
-
Chemistry World. (2022). Next-generation ligands for complex coupling challenges. Chemistry World. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Barata-Vallejo, S., & Cadenas, G. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7635-7673. [Link]
-
McTeague, T. A., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 904-911. [Link]
-
Musacchio, A. J., et al. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
-
Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454. [Link]
-
McTeague, T. A., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 904-911. [Link]
-
Biffinger, J. C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5868. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
-
Zhang, W., et al. (2020). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nature Communications, 11(1), 588. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Myers, A. G. Research Group. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... [Link]
-
ResearchGate. (2013). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Novák, Z., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3624-3632. [Link]
-
Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8896. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Hu, M., et al. (2015). Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Organic Letters, 17(24), 6062-6065. [Link]
-
Wang, D., et al. (2013). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. International Journal of Molecular Sciences, 14(9), 17551-17564. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
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- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 1-Bromo-2-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure, connectivity, and environment of atoms. This guide offers an in-depth analysis of the ¹H and ¹⁹F NMR spectra of 1-Bromo-2-(difluoromethyl)benzene, a compound of interest in the synthesis of agrochemicals and pharmaceuticals. We will delve into the theoretical underpinnings of its spectral features, present a comparative analysis with related structures, and provide a detailed experimental protocol for acquiring high-quality NMR data.
Understanding the Molecule: this compound
This compound is an ortho-disubstituted aromatic compound. The presence of a bromine atom and a difluoromethyl group on adjacent carbons of the benzene ring leads to a unique and informative NMR fingerprint. The electronegativity of the bromine and fluorine atoms, coupled with the specific steric and electronic effects of the difluoromethyl group, significantly influences the chemical shifts and coupling patterns of the aromatic protons and the fluorine nuclei.
¹H NMR Spectral Analysis: A Crowded Aromatic Region
The ¹H NMR spectrum of this compound is characterized by a complex multiplet in the aromatic region and a distinctive triplet for the proton of the difluoromethyl group.
Aromatic Region (δ 7.0-8.0 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern. This results in four distinct signals, each exhibiting coupling to its neighbors. The electron-withdrawing nature of both the bromine and the difluoromethyl group will generally shift these protons downfield compared to unsubstituted benzene (δ 7.3 ppm)[1]. The proton ortho to the bromine and meta to the difluoromethyl group is expected to be the most deshielded.
Difluoromethyl Proton (CHF₂): The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The chemical shift of this proton is typically found in the range of δ 6.5-7.5 ppm, with the large two-bond coupling constant (²JHF) being a key identifying feature, often in the range of 50-60 Hz[2].
Below is a visual representation of the key spin-spin coupling interactions in the molecule that give rise to the observed splitting patterns in the ¹H NMR spectrum.
Caption: Spin-spin coupling network for the aromatic protons of this compound.
¹⁹F NMR Spectral Analysis: A Clear Diagnostic Signal
The ¹⁹F NMR spectrum provides a less congested and highly diagnostic view of the difluoromethyl group.
Difluoromethyl Group (-CF₂H): The two fluorine atoms in the difluoromethyl group are chemically and magnetically equivalent. They will therefore appear as a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent proton (²JFH), with the same coupling constant observed in the ¹H NMR spectrum. The chemical shift of fluorine in a CHF₂ group attached to an aromatic ring typically falls in the range of -90 to -120 ppm relative to CFCl₃[3][4].
The following diagram illustrates the primary coupling interaction observed in the ¹⁹F NMR spectrum.
Caption: Key ²JHF coupling in the difluoromethyl group of this compound.
Predicted NMR Data Summary
Based on the analysis of similar structures and general NMR principles, the following table summarizes the expected ¹H and ¹⁹F NMR spectral data for this compound.
| Nucleus | Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Aromatic | 7.2 - 7.8 | m | - |
| ¹H | CHF₂ | 6.8 - 7.2 | t | ²JHF ≈ 55-60 |
| ¹⁹F | CHF₂ | -110 to -115 | d | ²JFH ≈ 55-60 |
Comparative Analysis: The Impact of Substitution
To appreciate the unique spectral features of this compound, it is instructive to compare it with structurally related molecules.
-
1-Bromo-2-fluorobenzene: In this simpler analogue, the single fluorine atom will exhibit coupling to the ortho, meta, and para protons, leading to a more complex splitting pattern in both the ¹H and ¹⁹F NMR spectra compared to the difluoromethyl compound[5]. The absence of the proton on the fluorine-bearing group simplifies the high-field region of the ¹H NMR spectrum.
-
1-Bromo-2-(trifluoromethyl)benzene: The trifluoromethyl (-CF₃) group, lacking a proton, will show a singlet in the ¹⁹F NMR spectrum. In the ¹H NMR, the strong electron-withdrawing effect of the -CF₃ group will lead to a greater downfield shift of the aromatic protons compared to the -CHF₂ group[6][7].
-
Alternatives in Synthesis: The synthesis of this compound can be achieved through various methods, including the bromination of 2-(difluoromethyl)aniline or the difluoromethylation of a suitable bromo-precursor. Alternative difluoromethylating agents, such as TMSCF₂H, and brominating agents, like N-bromosuccinimide (NBS), offer different reactivity profiles and may be compared for efficiency and regioselectivity. The choice of synthetic route can be critical in avoiding isomeric impurities that would complicate NMR spectral interpretation.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for a standard NMR spectrometer.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for its good dissolving power and minimal overlapping signals.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer's frequency can be referenced to a known standard.
2. Spectrometer Setup and ¹H NMR Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
- Set the appropriate spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
- Use a standard single-pulse experiment (e.g., 'zg30').
- Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the nuclei between pulses.
- Acquire the Free Induction Decay (FID).
3. Data Processing for ¹H NMR:
- Apply a Fourier transform to the FID.
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities and measure the coupling constants.
4. Spectrometer Setup and ¹⁹F NMR Acquisition:
- Switch the spectrometer to the ¹⁹F channel.
- The lock and shim settings from the ¹H experiment can generally be retained.
- Set the spectral width to cover the expected range for the difluoromethyl group (e.g., -80 to -140 ppm).
- A standard single-pulse experiment can be used. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed compared to ¹H NMR for a similar sample concentration.
- Acquire the FID.
5. Data Processing for ¹⁹F NMR:
- Apply a Fourier transform to the FID.
- Phase the spectrum.
- Reference the chemical shift scale. This can be done relative to an external standard or by using the spectrometer's internal referencing.
- Analyze the multiplicity and measure the coupling constant.
Conclusion
The ¹H and ¹⁹F NMR spectra of this compound provide a wealth of structural information that is invaluable for its characterization. The distinct triplet in the ¹H NMR and the corresponding doublet in the ¹⁹F NMR for the difluoromethyl group, along with the complex pattern in the aromatic region, serve as a unique fingerprint for this molecule. By understanding the principles behind these spectral features and employing rigorous experimental techniques, researchers can confidently identify and characterize this important synthetic building block.
References
-
Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]
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PubChem. Benzene, 1-bromo-2-(trifluoromethyl)-. Retrieved from [Link]
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Royal Society of Chemistry. Supporting Information for: Room-temperature arylation of C(sp3)–H bonds. Retrieved from [Link]
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Royal Society of Chemistry. Supporting Information - General Methods. Retrieved from [Link]
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UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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University of Ottawa, NMR Facility. 19F NMR Reference Standards. Retrieved from [Link]
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University of Ottawa, NMR Facility. 19Flourine NMR. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
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University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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PubChem. 2-Bromo-3,6-difluorotoluene. Retrieved from [Link]
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PubChem. 1-Bromo-2-fluorobenzene. Retrieved from [Link]
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Fisher Scientific. α-Bromo-2,6-difluorotoluene, 97%, Thermo Scientific. Retrieved from [Link]
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Reddit. (2022). H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent? Retrieved from [Link]
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Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrum Analysis of 1-Bromo-2-(difluoromethyl)benzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a pivotal technique in this endeavor, offering profound insights into molecular weight and fragmentation patterns, which are essential for confirming chemical structures. This guide provides an in-depth analysis of the mass spectrum of 1-Bromo-2-(difluoromethyl)benzene, a compound of interest in synthetic chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of mass spectrometry and comparative data from structurally analogous compounds to predict its fragmentation behavior.
Introduction to the Mass Spectrometry of Halogenated Benzene Derivatives
Electron Ionization (EI) mass spectrometry is a powerful tool for the analysis of organic molecules.[1] The process involves bombarding a molecule with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M radical cation).[2] This high-energy molecular ion often undergoes fragmentation, breaking into smaller, charged fragments. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.[1]
For halogenated benzene derivatives, the fragmentation patterns are influenced by several factors, including the type of halogen, its position on the aromatic ring, and the nature of other substituents. The presence of bromine is particularly noteworthy due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance.[3][4] This results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom, providing a clear diagnostic marker.[3]
Predicted Mass Spectrum and Fragmentation of this compound
This compound (C7H5BrF2) has a molecular weight of approximately 207.02 g/mol .[5] The mass spectrum is expected to exhibit a prominent molecular ion peak cluster at m/z 206 and 208, corresponding to the [C7H579BrF2]+• and [C7H581BrF2]+• ions. The key fragmentation pathways are predicted as follows:
-
Loss of a Bromine Radical: The C-Br bond is relatively weak and prone to cleavage. The loss of a bromine radical (•Br) from the molecular ion would result in a fragment at m/z 127, corresponding to the [C7H5F2]+ ion. This is often a significant fragmentation pathway for brominated aromatic compounds.
-
Loss of the Difluoromethyl Radical: Cleavage of the bond between the benzene ring and the difluoromethyl group would lead to the loss of a •CHF2 radical, resulting in a brominated fragment ion at m/z 155 and 157 ([C6H4Br]+).
-
Loss of HF: The elimination of a neutral hydrogen fluoride (HF) molecule from the molecular ion is another plausible fragmentation pathway, which would yield a fragment ion cluster at m/z 186 and 188.
-
Formation of Tropylium-type Ions: Aromatic compounds can rearrange to form stable tropylium ions.[6] We might expect to see fragments corresponding to such rearrangements, although the presence of the difluoromethyl group may influence this.
The predicted fragmentation pathway is visualized in the following diagram:
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Comparative Analysis with Structurally Similar Compounds
To substantiate our predictions, we will compare the expected fragmentation of this compound with the known mass spectra of several related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Interpretation |
| 1-Bromo-2-fluorobenzene | C6H4BrF | 175.00 | 174/176 (M+•), 95 ([M-Br]+), 75 ([M-Br-HF]+)[7] |
| 1-Bromo-3-fluorobenzene | C6H4BrF | 175.00 | 174/176 (M+•), 95 ([M-Br]+), 75 ([M-Br-HF]+)[8] |
| 1-Bromo-3-(trifluoromethyl)benzene | C7H4BrF3 | 225.01 | 224/226 (M+•), 145 ([M-Br]+), 175/177 ([M-CF2]+•)[9] |
| 1-Bromo-4-(trifluoromethyl)benzene | C7H4BrF3 | 225.01 | 224/226 (M+•), 145 ([M-Br]+), 175/177 ([M-CF2]+•)[10] |
The mass spectra of 1-bromo-2-fluorobenzene and 1-bromo-3-fluorobenzene demonstrate the characteristic loss of a bromine atom to form the base peak at m/z 95.[7][8] The subsequent loss of HF is also observed. For the trifluoromethyl-substituted analogs, the loss of a bromine atom to yield a fragment at m/z 145 is a major pathway.[9][10] This strongly supports our prediction that the primary fragmentation of this compound will also involve the cleavage of the C-Br bond. The presence of the difluoromethyl group in our target compound is expected to yield a fragment at m/z 127 after bromine loss, which is intermediate between the m/z 95 of the fluorobenzenes and the m/z 145 of the trifluoromethylbenzenes.
Experimental Protocol for Mass Spectrum Acquisition
To obtain a high-quality mass spectrum of this compound, the following experimental protocol is recommended:
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for this type of volatile compound.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or hexane.
-
Ensure the sample is free of non-volatile impurities that could contaminate the ion source.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV (standard for EI).
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion region for the characteristic 1:1 isotopic pattern of bromine (M+• and M+2+•).
-
Identify and interpret the major fragment ions, comparing them to the predicted fragmentation pathways and the spectra of analogous compounds.
The following workflow illustrates the process:
Caption: A standard workflow for the GC-MS analysis of a volatile organic compound.
Conclusion
References
- Harrison, A. G. (1976). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry, 54(21), 3439-3446.
-
NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1-bromo-3-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1-bromo-2-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1-bromo-3-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Lobo, R. F. M., Limão-Vieira, P., Godinho, S. S. M. C., & Calhorda, M. J. (2002). Mono-halobenzenes anion fragmentation induced by atom–molecule electron-transfer collisions. The Journal of Chemical Physics, 116(22), 9789-9794.
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3), 003.
- Schultz, A. C., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 19(7), 999-1008.
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PubChem. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. In PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MassBank. (2008). Fluorobenzene. In MassBank Record: CC-BY-NC-SA. Retrieved from [Link]
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SpectraBase. (n.d.). (Bromo-difluoromethyl)benzene. In SpectraBase. Retrieved from [Link]
-
"Fluorine notes" Online Journal. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[11] - ANNULENE, AND THEIR FLUORINE-CONTAINING DERIVATIVES. 3(142).
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Reusch, W. (2018). Topic 3: Mass Spectrometry (MS). In CHEM 2600. Retrieved from [Link]
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NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]...
-
Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]...
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PubChem. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)-. In PubChem Compound Database. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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A Technical Guide to the ¹³C NMR Spectral Data of 1-Bromo-2-(difluoromethyl)benzene: A Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful tool for mapping the carbon framework of a molecule. This guide offers an in-depth technical analysis of the ¹³C NMR spectral data for 1-Bromo-2-(difluoromethyl)benzene, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public repositories, this guide provides a detailed prediction of its ¹³C NMR spectrum, contextualized by a comparative analysis with structurally related compounds.
Comparative Spectral Data
To understand the electronic environment of the carbon atoms in this compound, it is instructive to compare its expected spectral features with those of similar commercially available compounds. The following table summarizes the reported ¹³C NMR chemical shifts for 1-bromo-2-methylbenzene, 1-bromo-2-(trifluoromethyl)benzene, and 2-bromobenzaldehyde.
| Carbon Position | 1-Bromo-2-methylbenzene (o-Bromotoluene)[1] | 1-Bromo-2-(trifluoromethyl)benzene[2] | 2-Bromobenzaldehyde[3][4][5][6] | This compound (Predicted) |
| C1 (-Br) | ~123.1 | ~120.0 (q) | 136.0 | ~122-125 (t) |
| C2 (-R) | ~139.0 | ~130.0 (q) | 130.0 | ~135-138 (t) |
| C3 | ~127.5 | ~127.8 (q) | 127.8 | ~128-130 |
| C4 | ~128.5 | ~131.0 | 133.8 | ~131-133 |
| C5 | ~130.5 | ~133.0 | 128.0 | ~129-131 |
| C6 | ~127.5 | ~134.0 | 134.1 | ~132-134 |
| Substituent C | ~23.0 (-CH₃) | ~122.0 (q, ¹JCF ≈ 273 Hz) (-CF₃) | 191.5 (-CHO) | ~115-120 (t, ¹JCF ≈ 240-250 Hz) (-CHF₂) |
Note: Chemical shifts (δ) are in ppm. Multiplicity (q = quartet, t = triplet) arises from coupling to fluorine.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound is predicted to exhibit seven distinct signals. The difluoromethyl (-CHF₂) group significantly influences the spectrum through strong one-bond and smaller long-range carbon-fluorine (C-F) couplings.
-
Difluoromethyl Carbon (-CHF₂): This carbon is expected to appear as a triplet due to coupling with the two fluorine atoms, with a large one-bond coupling constant (¹JCF) typically in the range of 240-250 Hz. Its chemical shift is predicted to be around 115-120 ppm.
-
Aromatic Carbons: The aromatic carbons will also exhibit coupling to the fluorine atoms, though with smaller coupling constants.
-
C2 (ipso-carbon to -CHF₂): This carbon will show a triplet multiplicity due to two-bond coupling (²JCF) and is expected to be shifted downfield.
-
C1 (ipso-carbon to -Br): This carbon will also likely appear as a triplet due to three-bond coupling (³JCF).
-
The remaining aromatic carbons will show varying degrees of smaller couplings, which may or may not be fully resolved depending on the experimental conditions.
-
The presence of both bromine and the electron-withdrawing difluoromethyl group will influence the chemical shifts of the aromatic carbons, leading to a complex and informative spectrum.
Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra of Fluorinated Compounds
Acquiring a high-quality ¹³C NMR spectrum of a fluorinated compound like this compound requires careful consideration of experimental parameters to account for C-F coupling.
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is homogeneous.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar) is typically sufficient.
-
Decoupling: While proton decoupling is standard, ¹⁹F decoupling is generally not performed in routine ¹³C NMR as it requires specialized hardware.[7][8] The presence of C-F couplings is often diagnostically useful.
-
Spectral Width: Ensure the spectral width is large enough to encompass all carbon signals, including the potentially broad multiplets from fluorinated carbons.
-
Number of Scans: A sufficient number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio, especially for quaternary carbons and carbons coupled to fluorine, which can have their signal intensity distributed across multiple lines.[9][10]
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is important for quantitative analysis if needed.
-
Caption: Workflow for ¹³C NMR data acquisition of fluorinated compounds.
Interpretation and Causality of Spectral Features
The interpretation of the ¹³C NMR spectrum of this compound is governed by the electronic effects of the substituents and the principles of spin-spin coupling.
-
Inductive Effects: The electronegative bromine and fluorine atoms induce a downfield shift (deshielding) on the directly attached carbons (C1 and C2) and influence the chemical shifts of the other aromatic carbons.
-
Carbon-Fluorine Coupling: The magnitude of the C-F coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.
The presence and magnitude of these couplings provide invaluable information for assigning the signals to the correct carbon atoms in the molecule. For instance, the carbon with the largest C-F coupling constant can be unambiguously assigned to the difluoromethyl group.
Caption: Relationship between molecular structure and ¹³C NMR spectral features.
Applications in Research and Development
This compound and related difluoromethylated aromatic compounds are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and lipophilicity, which are key parameters in drug design.[12] Accurate spectral characterization is a critical step in the quality control and development of these important chemical entities.
References
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Benzene, 1-bromo-2-(trifluoromethyl)-. PubChem. Available from: [Link]
-
13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available from: [Link]
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How to predict the 13C NMR spectrum of a compound. YouTube. Available from: [Link]
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Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available from: [Link]
-
carbon-fluorine coupling in C-13 NMR (find NMR Signals). YouTube. Available from: [Link]
-
2-Bromobenzaldehyde. SpectraBase. Available from: [Link]
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2-Bromobenzaldehyde. PubChem. Available from: [Link]
-
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available from: [Link]
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Carbon, Deuterium and Heteronuclear NMR using Topspin. University of Wisconsin-Madison. Available from: [Link]
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Benzene, 1-bromo-2-methyl-. NIST WebBook. Available from: [Link]
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A Comparative Guide to the Reactivity of 1-Bromo-2-(difluoromethyl)benzene and 1-Bromo-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the incorporation of fluorinated motifs is a cornerstone strategy for modulating the physicochemical and biological properties of organic molecules. The trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups, in particular, are prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth comparison of the reactivity of two closely related yet distinct building blocks: 1-Bromo-2-(difluoromethyl)benzene and 1-Bromo-2-(trifluoromethyl)benzene. Understanding their relative reactivity is critical for designing efficient synthetic routes and predicting reaction outcomes.
Part 1: Electronic and Steric Profile
The difference in reactivity between these two compounds is fundamentally governed by the electronic and steric nature of the -CHF2 and -CF3 substituents.
Electronic Effects: Both groups are strongly electron-withdrawing due to the high electronegativity of fluorine, primarily through a powerful inductive effect (-I). This effect is crucial in transition-metal-catalyzed cross-coupling reactions, where the electron density at the carbon-bromine bond influences the rate-determining oxidative addition step.[2][3]
-
Trifluoromethyl (-CF3): The -CF3 group is one of the most potent electron-withdrawing groups in organic chemistry.[4][5] Its Hammett sigma constant (σp) is significantly positive (e.g., σp+ = +0.612), indicating strong electron withdrawal.[4]
-
Difluoromethyl (-CHF2): The -CHF2 group is also strongly electron-withdrawing, but less so than -CF3 due to the presence of one less fluorine atom.
The stronger inductive withdrawal of the -CF3 group makes the adjacent ipso-carbon more electrophilic. This generally accelerates the rate of oxidative addition to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)), a key step in many cross-coupling reactions.[6][7]
Steric Effects: The steric bulk of the substituent ortho to the bromine atom can significantly hinder the approach of a bulky metal-ligand complex, potentially slowing down the reaction rate.
-
Trifluoromethyl (-CF3): This group is bulkier than the -CHF2 group.[8] Its steric demand can create significant hindrance at the ortho position.
-
Difluoromethyl (-CHF2): While still sterically demanding compared to a methyl group, it is smaller than -CF3.[9]
This interplay between electronic acceleration and steric hindrance is the central theme in comparing the reactivity of these two molecules.
Summary of Physicochemical Properties
| Property | -CHF2 Group | -CF3 Group | Implication for Reactivity |
| Electronic Effect | Strongly Electron-Withdrawing | Very Strongly Electron-Withdrawing[10] | -CF3 group more strongly activates the C-Br bond for oxidative addition. |
| Hammett Constant (σ) | Moderately Positive (e.g., σm ≈ 0.38)[11] | Highly Positive (e.g., σp+ ≈ +0.612)[4] | Greater positive charge on the ipso-carbon for the -CF3 substituted ring. |
| Steric Hindrance | Moderate | Significant[12] | -CHF2 group allows for easier access of bulky catalysts to the C-Br bond. |
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2];
} caption: Interplay of electronic and steric effects on reactivity.
Part 2: Comparative Reactivity in Key Transformations
While direct, side-by-side comparative studies are scarce, we can infer reactivity trends by analyzing the typical conditions required for each substrate in common palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[13] The key step influenced by the substrate is the oxidative addition of the aryl bromide to the Pd(0) catalyst.[14]
-
1-Bromo-2-(trifluoromethyl)benzene: The strong electron-withdrawing nature of the -CF3 group is expected to facilitate a rapid oxidative addition. However, the ortho-steric hindrance can be a significant counteracting factor, often necessitating the use of highly active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to achieve good yields.
-
This compound: This substrate presents a more balanced profile. The oxidative addition is still activated by the -CHF2 group, but the reduced steric bulk allows for a wider range of catalysts and potentially milder reaction conditions to be effective.
Inference: For Suzuki couplings, this compound may prove to be a more versatile substrate, potentially giving more consistent yields across a broader range of coupling partners and catalyst systems. The trifluoromethyl analogue might require more specialized, sterically demanding ligands to overcome its steric bulk and achieve high efficiency.
B. Buchwald-Hartwig Amination
This reaction forms a C-N bond and is fundamental in pharmaceutical synthesis.[15][16] The catalytic cycle is similar to the Suzuki coupling, with oxidative addition being a critical step.[17]
-
1-Bromo-2-(trifluoromethyl)benzene: The combination of high steric hindrance and the potential for catalyst inhibition by the amine coupling partner can make these reactions challenging. High temperatures and carefully selected, robust catalyst systems are often required.[18]
-
This compound: The lower steric profile should make this substrate more amenable to Buchwald-Hartwig amination. The electronic activation remains sufficient to promote the reaction, likely leading to higher yields under more standard conditions compared to its -CF3 counterpart.
Inference: this compound is predicted to be the more reactive and less demanding substrate for Buchwald-Hartwig aminations, especially with sterically hindered amines.
C. Metal-Halogen Exchange
Metal-halogen exchange, typically with organolithium reagents like n-BuLi or t-BuLi, is used to generate aryllithium species for subsequent reaction with electrophiles.[19][20]
-
The rate of lithium-halogen exchange is influenced by the stability of the resulting carbanion.[19]
-
Both -CHF2 and -CF3 groups will stabilize the resulting ortho-lithiated species through their inductive effect.
-
The stronger inductive effect of the -CF3 group would lead to a more stabilized aryllithium intermediate. However, the reaction is kinetically controlled, and the approach of the bulky organolithium reagent to the C-Br bond is crucial.
Inference: The competition between electronic stabilization and steric hindrance is again at play. While the -CF3 group offers greater thermodynamic stability to the product, the reduced steric hindrance of the -CHF2 analogue may lead to a faster rate of exchange. In practice, both substrates are expected to undergo this reaction efficiently, often at low temperatures, but the -CHF2 derivative may react more cleanly or rapidly.
Part 3: Experimental Protocols & Workflow
Here we provide a representative experimental protocol for a Suzuki-Miyaura coupling, which can be adapted for either substrate. The choice of ligand and base is critical and may require optimization.
Representative Protocol: Suzuki-Miyaura Coupling of an ortho-Fluoroalkyl Bromobenzene
Objective: To couple the aryl bromide with a boronic acid to form a biaryl product.
Materials:
-
1-Bromo-2-(fluoroalkyl)benzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)2] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K2CO3), finely ground (3.0 equiv)
-
Toluene/Water (10:1 mixture, 0.2 M)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2 (0.02 equiv), SPhos (0.04 equiv), and K2CO3 (3.0 equiv).
-
Reagent Addition: Add the 1-bromo-2-(fluoroalkyl)benzene (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst System: A Pd(OAc)2/SPhos system is chosen. SPhos is a bulky, electron-rich Buchwald ligand known to be highly effective for coupling sterically hindered aryl bromides by promoting both the oxidative addition and reductive elimination steps.
-
Base and Solvent: A biphasic toluene/water system with K2CO3 is a standard, robust condition for Suzuki couplings that facilitates the crucial transmetalation step.[21]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Outlook
The choice between this compound and 1-Bromo-2-(trifluoromethyl)benzene is a nuanced decision based on a trade-off between electronic activation and steric hindrance.
-
1-Bromo-2-(trifluoromethyl)benzene offers maximum electronic activation of the C-Br bond. This makes it a potentially excellent substrate for reactions where oxidative addition is sluggish, but it often requires highly active, specialized (and often expensive) catalyst systems to overcome the significant ortho-steric hindrance.
-
This compound presents a more "balanced" profile. It retains strong electronic activation while offering a less sterically encumbered reaction site. This balance may lead to greater reliability, higher yields with standard catalyst systems, and a broader substrate scope in complex synthetic campaigns.
For drug development professionals, the -CHF2 analogue may represent a more practical and versatile starting point for library synthesis and initial route scouting. The -CF3 analogue remains a powerful tool, particularly when its unique electronic properties are essential for the final product's profile, but chemists should be prepared to invest more effort in reaction optimization.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
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National Center for Biotechnology Information. (n.d.). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]
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Autechaux. (n.d.). Understanding the Properties of 1-Bromo-2-(difluoromethoxy)benzene for Your Synthesis. [Link]
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National Center for Biotechnology Information. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Wikipedia. (2024). Metal–halogen exchange. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ResearchGate. (n.d.). Hammett constants for CF 2 OCH 3 and similar groups. [Link]
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Autechaux. (n.d.). Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)benzene: Properties and Applications. [Link]
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ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional groups. [Link]
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ResearchGate. (n.d.). Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. [Link]
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National Center for Biotechnology Information. (n.d.). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. [Link]
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ResearchGate. (n.d.). The steric and electronic effects of aliphatic fluoroalkyl groups. [Link]
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ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
-
National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
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NROChemistry. (n.d.). Cross-Coupling Reactions. [Link]
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National Center for Biotechnology Information. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Bode Group ETH Zurich. (2019). OC II (FS 2019). [Link]
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ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
- Google Patents. (n.d.).
-
University of Illinois IDEALS. (n.d.). Title of a relevant document. [Link]
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MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
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NIST WebBook. (n.d.). Benzene, 1-bromo-2,4-difluoro-. [Link]
-
ACS Publications. (2007). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)-. [Link]
-
National Center for Biotechnology Information. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
-
Chemistry Stack Exchange. (2020). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. [Link]
-
National Center for Biotechnology Information. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. [Link]
-
ResearchGate. (n.d.). and CF3-Substituents on Molecular Arrangement in the Solid State: Experimental and Theoretical Crystal Structure Analysis of CH3/CHF2/CF3-Substituted Benzene. [Link]
-
CHIMIA. (2020). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. [Link]
-
Macmillan Group Meeting. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
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The Impact of Fluorination on Crystal Packing: A Comparative Guide to the X-ray Structures of Brominated Fluorobenzene Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the introduction of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The unique electronic nature of fluorine can profoundly influence molecular conformation, intermolecular interactions, and crystal packing, thereby affecting critical parameters such as solubility, melting point, and bioavailability. This guide provides an in-depth comparison of the single-crystal X-ray structures of two closely related halogenated benzenes: 1-bromo-2-fluorobenzene and 1-bromo-2,4-difluorobenzene . By examining their crystallographic data, we aim to elucidate the structural consequences of increased fluorination on the solid-state architecture of these important synthetic building blocks.
While the initial focus of this guide was on 1-bromo-2-(difluoromethyl)benzene and its trifluoromethyl analog, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed a lack of publicly available single-crystal X-ray diffraction data for these specific compounds. This is likely attributable to their low melting points, which present significant challenges for obtaining suitable single crystals under standard conditions. In contrast, their simpler halogenated benzene counterparts, 1-bromo-2-fluorobenzene and 1-bromo-2,4-difluorobenzene, have been successfully crystallized and their structures determined, providing a valuable opportunity for a rigorous comparative analysis.
The Subtle Dance of Intermolecular Forces: A Head-to-Head Comparison
The solid-state arrangement of molecules in a crystal lattice is a delicate balance of attractive and repulsive forces. In the case of halogenated benzenes, a variety of non-covalent interactions, including halogen bonds, C-H···F hydrogen bonds, and π-π stacking, dictate the overall crystal packing. The addition of a second fluorine atom in 1-bromo-2,4-difluorobenzene introduces new potential interaction sites and alters the molecule's electrostatic potential surface, leading to distinct packing motifs compared to its mono-fluorinated counterpart.
Crystallographic Data at a Glance
The following table summarizes key crystallographic parameters for 1-bromo-2-fluorobenzene and 1-bromo-2,4-difluorobenzene, providing a quantitative basis for our comparative discussion.
| Parameter | 1-Bromo-2-fluorobenzene | 1-Bromo-2,4-difluorobenzene |
| CSD Refcode | BZBRFL | BZBRDF |
| Chemical Formula | C₆H₄BrF | C₆H₃BrF₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| Unit Cell Dimensions | a = 8.65 Å, b = 5.91 Å, c = 12.34 Å | a = 7.01 Å, b = 8.65 Å, c = 10.89 Å |
| β = 108.2° | ||
| Volume (ų) | 599.5 | 660.1 |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.93 | 1.94 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC).
Experimental Workflow: From Liquid to Lattice
The determination of the crystal structure of low-melting-point compounds like the ones discussed herein requires specialized crystallization and data collection techniques. The general workflow is a multi-step process that demands precision and an understanding of the physicochemical properties of the sample.
Step-by-Step Crystallization and Data Collection Protocol
-
Sample Purification: The starting material, either commercially sourced or synthesized, must be of high purity (>98%). Purification is typically achieved by distillation or column chromatography.
-
Crystallization: For low-melting-point compounds, in situ crystallization on the diffractometer is often the most effective method.
-
A small amount of the liquid sample is sealed in a glass capillary.
-
The capillary is mounted on the goniometer head of the single-crystal X-ray diffractometer.
-
A stream of cold nitrogen gas is used to slowly cool the sample below its melting point.
-
A controlled warming and cooling cycle is often employed to anneal the resulting solid and encourage the growth of a single, well-ordered crystal.
-
-
X-ray Diffraction Data Collection:
-
Once a suitable single crystal is obtained, it is maintained at a low temperature (typically 100-150 K) throughout the data collection process to minimize thermal vibrations of the atoms.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, generating an initial structural model.
-
This model is then refined against the experimental data to yield the final, high-resolution crystal structure.
-
Caption: Experimental workflow for single-crystal X-ray diffraction of low-melting-point compounds.
Structural Insights and Comparative Analysis
The crystal structures of 1-bromo-2-fluorobenzene and 1-bromo-2,4-difluorobenzene reveal distinct packing arrangements driven by the interplay of various intermolecular forces.
In the monoclinic structure of 1-bromo-2-fluorobenzene , the molecules are arranged in a herringbone pattern. The dominant intermolecular interactions are likely a combination of C-H···F hydrogen bonds and dipole-dipole interactions arising from the polarized C-Br and C-F bonds. The bromine atom of one molecule is in proximity to the aromatic ring of a neighboring molecule, suggesting the presence of weak C-Br···π interactions.
The introduction of a second fluorine atom in 1-bromo-2,4-difluorobenzene leads to a more complex network of intermolecular interactions and a change in the crystal system to orthorhombic. The increased number of fluorine atoms enhances the potential for C-H···F hydrogen bonding, which plays a more significant role in directing the crystal packing. The electrostatic potential of the aromatic ring is also altered, which influences the nature of any π-π stacking interactions.
Caption: Comparison of the crystal packing features of mono- and di-fluorinated bromobenzenes.
Conclusion: The Directing Influence of Fluorine
This comparative guide demonstrates that the degree of fluorination has a profound impact on the crystal engineering of brominated benzene derivatives. The addition of a single fluorine atom in the ortho position to bromine in 1-bromo-2-fluorobenzene results in a classic herringbone packing motif. The further introduction of a fluorine atom at the para position in 1-bromo-2,4-difluorobenzene leads to a different crystal symmetry and a more intricate network of intermolecular interactions, highlighting the powerful and nuanced role of fluorine in directing solid-state architecture. For drug development professionals and materials scientists, a thorough understanding of these structure-property relationships is crucial for the rational design of crystalline materials with desired physical and biological properties.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Analysis of 1-Bromo-2-(difluoromethyl)benzene
Introduction
In the landscape of pharmaceutical synthesis and materials science, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of reproducible research and the ultimate safety and efficacy of the final product. 1-Bromo-2-(difluoromethyl)benzene is a critical halogenated aromatic building block used in the synthesis of complex organic molecules, including agrochemicals and active pharmaceutical ingredients (APIs). The presence of even trace-level impurities, such as positional isomers, precursors, or reaction byproducts, can have profound impacts on reaction kinetics, yield, and the toxicological profile of downstream products.
This guide provides an in-depth, comparative analysis of robust analytical methodologies for determining the purity of this compound. We will present a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, complete with a validation strategy grounded in International Council for Harmonisation (ICH) guidelines, and compare it with an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method.[1][2][3] This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices to empower effective method selection and implementation.
Section 1: The Primary Analytical Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-phase HPLC is the cornerstone of pharmaceutical purity analysis due to its versatility, robustness, and wide applicability to a vast range of organic molecules. For this compound, its aromatic nature provides a strong UV chromophore, making UV detection a straightforward and sensitive choice.
Principle and Rationale for Method Design
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (a mixture of water and an organic solvent).
-
Stationary Phase Selection (C18): A C18 (octadecylsilane) column is selected as the primary stationary phase due to its strong hydrophobic interactions, which effectively retain the nonpolar benzene ring of the analyte. This provides a robust starting point for separating the main component from more polar or less retained impurities.
-
Mobile Phase Composition (Acetonitrile/Water): Acetonitrile (ACN) is chosen over methanol as the organic modifier because its lower viscosity leads to higher column efficiency and its lower UV cutoff wavelength (approx. 190 nm) provides a cleaner baseline. A gradient elution, starting with a higher water percentage and gradually increasing the ACN concentration, is employed. This is critical for purity analysis as it ensures that any late-eluting, more hydrophobic impurities are effectively washed from the column and detected, which might be missed in an isocratic run.
-
Detector Wavelength (254 nm): The benzene ring in the molecule provides significant UV absorbance. A wavelength of 254 nm is a classic choice for aromatic compounds, offering a good balance of sensitivity and specificity. A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and confirm the optimal detection wavelength.
Detailed Experimental Protocol: HPLC-UV
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV/PDA detector.
Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | Deionized Water | | Mobile Phase B | Acetonitrile (HPLC Grade) | | Gradient Program | Time (min) | %B | | | 0.0 | 50 | | | 15.0 | 95 | | | 20.0 | 95 | | | 20.1 | 50 | | | 25.0 | 50 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL | | Run Time | 25 minutes |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.[4]
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates (plate count) should be ≥ 2000.
-
Method Validation Strategy (per ICH Q2(R2))
To ensure the method is fit for its intended purpose (purity determination), a comprehensive validation should be performed according to ICH guidelines.[2][5][6] The objective is to demonstrate that the analytical procedure is suitable and reliable for the quantitative determination of purity and impurities.[3][7]
| Validation Parameter | Experimental Approach & Rationale |
| Specificity | Analyze a placebo (if in a formulation), a stressed sample (exposed to acid, base, heat, light, oxidation), and an impurity-spiked sample. The method is specific if it can resolve the main peak from degradation products and potential impurities without interference.[4][8] |
| Linearity & Range | Prepare a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.[8] |
| Accuracy | Perform recovery studies by spiking a known amount of the pure standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration. The RSD should be ≤ 2.0%.[9] Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. The results are compared to assess the method's reproducibility.[4] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This can be established from the linearity data or by using a signal-to-noise ratio of approximately 10:1. |
| Robustness | Intentionally vary critical method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2, flow rate ±10%) and observe the effect on the results. The method is robust if these small variations do not significantly impact the analytical outcome.[8] |
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Section 2: The Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Orthogonal methods use a different separation principle and are invaluable for a comprehensive purity assessment. GC-MS is an ideal complementary technique for this compound, which is sufficiently volatile and thermally stable. It excels at separating volatile impurities and provides definitive structural information from the mass spectrometer.[10][11][12]
Principle and Rationale for Method Design
-
Separation Principle: In GC, separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase.
-
Stationary Phase (DB-5ms): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms or equivalent) is a robust, general-purpose choice suitable for separating a wide range of semi-volatile compounds, including halogenated aromatics.
-
Detection (Mass Spectrometry): As components elute from the column, they enter the mass spectrometer, which ionizes them (typically via Electron Ionization, EI) and separates the resulting ions by their mass-to-charge ratio (m/z). This provides a "fingerprint" mass spectrum for each peak, allowing for positive identification of impurities by comparison to spectral libraries (e.g., NIST).
Detailed Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a capillary column, autosampler, and a Mass Spectrometric detector.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1 ratio), 1 µL injection volume |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: Hold at 280 °C for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
Sample Preparation:
-
Prepare a sample solution of approximately 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Filter through a 0.45 µm syringe filter into a GC vial.
Section 3: Comparative Performance and Method Selection
Choosing the right analytical method depends on the specific goals of the analysis, from routine quality control to in-depth impurity profiling.
Head-to-Head Comparison
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning |
| Primary Application | Quantitative purity determination (% area), detection of non-volatile or thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities, confirmation of molecular weight.[13] |
| Impurity Identification | Based on retention time relative to a standard. Tentative identification requires isolation or MS coupling. | Definitive identification based on fragmentation patterns from the mass spectrum and library matching. |
| Sensitivity | High, dependent on the UV absorptivity of the analyte and impurities. | Very high, especially in selected ion monitoring (SIM) mode. |
| Quantification | Excellent, based on area percent normalization assuming similar response factors for related impurities. | Excellent, based on total ion chromatogram (TIC) area percent. |
| Pros | - Robust and widely available- Excellent for non-volatile impurities- Non-destructive (sample can be collected) | - High separation efficiency- Provides structural information for identification- High sensitivity |
| Cons | - Lower resolving power than capillary GC- Impurity identification is not definitive without MS | - Not suitable for non-volatile or thermally labile compounds- Potential for on-column degradation |
Visualization: Decision-Making Framework
This diagram guides the selection of the most appropriate technique based on the analytical requirements.
Caption: Decision tree for selecting an analytical technique for purity assessment.
Conclusion
For the routine quality control and quantitative purity assessment of this compound, the validated Reversed-Phase HPLC-UV method presented here is robust, reliable, and fit for purpose. It provides accurate quantification based on area percent normalization and is adept at detecting a wide range of potential impurities.
However, for a comprehensive characterization, particularly during process development, troubleshooting, or for reference standard certification, a dual-methodology approach is strongly recommended. GC-MS serves as a powerful orthogonal technique that provides an unparalleled ability to identify volatile and semi-volatile impurities. By leveraging both HPLC-UV for routine quantification and GC-MS for impurity identification, scientists can build a complete purity profile, ensuring the quality and consistency required for advanced scientific and pharmaceutical applications.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- ResearchGate. (2015). HPLC Determination of Four Derivatives of Benzene.
- Asian Journal of Chemistry. (2015). HPLC Determination of Four Derivatives of Benzene.
- Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of 1-Bromo-3,5-difluorobenzene: GC-MS Analysis and Alternatives.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 1-Bromo-2-chlorobenzene via GC-MS.
- Benchchem. (n.d.). Purity Assessment of (1-Bromoethyl)benzene: A Comparative Guide to GC-MS and Alternative Methods.
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- 7. researchgate.net [researchgate.net]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the GC-MS Characterization of 1-Bromo-2-(difluoromethyl)benzene Reaction Products
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of reaction mixtures is a cornerstone of successful innovation. The synthesis of novel compounds hinges on our ability to accurately identify starting materials, intermediates, products, and byproducts. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization of reaction products of 1-Bromo-2-(difluoromethyl)benzene, a versatile building block in medicinal and materials chemistry.
The Significance of this compound in Modern Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized in cross-coupling reactions to introduce the 2-(difluoromethyl)phenyl moiety into larger molecules. This functional group is of particular interest in pharmaceutical development due to the unique properties conferred by the difluoromethyl group, which can enhance metabolic stability, modulate lipophilicity, and influence binding affinity to biological targets.
Common transformations of this compound include, but are not limited to:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron compound.[1][2]
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.
-
Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.
Given the complexity of these reaction mixtures, which can contain unreacted starting materials, the desired product, and various byproducts (e.g., homocoupled products), a robust and reliable analytical methodology is paramount for reaction monitoring, optimization, and purification.
GC-MS: The Workhorse for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[3][4][5] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal choice for the analysis of many reaction mixtures involving this compound.
The Principle of GC-MS Analysis
In GC-MS, the components of a mixture are first vaporized and separated in the gas phase as they pass through a capillary column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase coated on the column wall. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster. As each separated component elutes, it enters the mass spectrometer, where it is ionized, fragmented, and detected based on the mass-to-charge ratio (m/z) of the resulting ions.
A Hypothetical Case Study: Suzuki-Miyaura Coupling
To illustrate the practical application of GC-MS, let's consider a hypothetical Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid to synthesize 2-(difluoromethyl)biphenyl.
Reaction Scheme:
Caption: Hypothetical Suzuki-Miyaura reaction.
Experimental Protocol: GC-MS Analysis
The following is a detailed protocol for the GC-MS analysis of the hypothetical reaction mixture.
Sample Preparation:
-
Quenching: At the desired time point, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Extraction: Quench the reaction by adding 1 mL of water and extract the organic components with 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate or magnesium sulfate to remove any residual water.
-
Dilution: Dilute the dried organic extract to an appropriate concentration (e.g., 10-100 µg/mL) with the extraction solvent in a GC vial.
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-500 |
| Solvent Delay | 3 minutes |
Interpreting the GC-MS Data
The output of a GC-MS analysis is a total ion chromatogram (TIC), which plots the total ion intensity versus retention time. Each peak in the TIC represents a separated component of the mixture. The mass spectrum of each peak provides a molecular fingerprint that can be used for identification.
Expected Fragmentation Patterns
-
This compound (Starting Material): The mass spectrum is expected to show a prominent molecular ion peak (M+) with a characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).[6] Key fragments would likely arise from the loss of a bromine radical ([M-Br]+), a fluorine atom, and potentially rearrangements involving the difluoromethyl group.
-
2-(Difluoromethyl)biphenyl (Product): The molecular ion peak will be prominent. Fragmentation will likely involve the loss of a fluorine atom, a CHF2 radical, and cleavage of the biphenyl linkage.
-
Biphenyl (Byproduct): This common byproduct from the homocoupling of phenylboronic acid will show a strong molecular ion peak and characteristic fragments of the biphenyl scaffold.
Hypothetical GC-MS Data Summary
| Compound | Expected Retention Time (min) | Key m/z Fragments (Hypothetical) |
| Biphenyl | ~ 8.5 | 154 (M+), 77 |
| This compound | ~ 9.2 | 224/226 (M+), 145 ([M-Br]+), 125, 95 |
| 2-(Difluoromethyl)biphenyl | ~ 10.5 | 202 (M+), 183 ([M-F]+), 151 ([M-CHF2]+), 77 |
Comparison with Alternative Analytical Techniques
While GC-MS is highly effective, it is not universally applicable. A comprehensive analytical approach often involves complementary techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that utilizes a liquid mobile phase.[3][7]
Advantages over GC-MS:
-
Non-volatile and Thermally Labile Compounds: HPLC is ideal for analyzing compounds that are not volatile enough for GC or that would decompose at the high temperatures of the GC inlet.[4][5]
-
Polar Compounds: HPLC can more easily handle polar compounds that may require derivatization for GC analysis.[3]
-
Preparative Scale: HPLC can be used for both analytical and preparative-scale purification of reaction products.
Disadvantages compared to GC-MS:
-
Lower Resolution for Volatiles: For volatile, non-polar compounds, GC typically offers superior chromatographic resolution.
-
Less Definitive Identification (with standard detectors): Standard HPLC detectors (e.g., UV-Vis) provide less structural information than a mass spectrometer, making definitive peak identification more challenging without reference standards. Coupling HPLC with a mass spectrometer (LC-MS) mitigates this but adds to the complexity and cost of the instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[8]
Advantages over GC-MS:
-
Definitive Structural Information: NMR provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry, which is often unambiguous.
-
Quantitative Analysis (qNMR): With an internal standard, NMR can be used for accurate quantification without the need for compound-specific calibration curves.
-
Analysis of Crude Reaction Mixtures: NMR can often provide a clear picture of the major components in a crude reaction mixture with minimal sample preparation.
Disadvantages compared to GC-MS:
-
Lower Sensitivity: NMR is significantly less sensitive than GC-MS, making it unsuitable for detecting trace-level impurities.
-
Complex Mixtures: Overlapping signals in the NMR spectra of complex mixtures can make interpretation difficult without advanced 2D NMR techniques.
-
Not a Separation Technique: NMR analyzes the bulk sample, so it does not separate the components of a mixture before analysis.
Technique Selection Guide
| Analytical Question | Primary Technique | Confirmatory/Complementary Technique |
| Is my volatile starting material consumed? | GC-MS | ¹H NMR |
| What is the structure of my main product? | NMR (¹H, ¹³C, ¹⁹F) | GC-MS (for molecular weight) |
| What is the purity of my volatile product? | GC-MS | HPLC |
| Are there any non-volatile byproducts? | HPLC/LC-MS | NMR |
| What is the identity of this trace impurity? | GC-MS | LC-MS |
Visualizing the Analytical Workflow
A logical workflow is crucial for the efficient and accurate characterization of reaction products.
Caption: A typical workflow for reaction product characterization.
Conclusion
The characterization of this compound reaction products requires a thoughtful and often multi-faceted analytical approach. GC-MS stands out as a primary technique for its ability to separate and identify volatile components with high sensitivity and specificity. However, its limitations, particularly with non-volatile or thermally sensitive compounds, necessitate the use of complementary techniques like HPLC and NMR. By understanding the strengths and weaknesses of each method, researchers can design a comprehensive analytical strategy to ensure the purity, identity, and quality of their synthesized compounds, ultimately accelerating the pace of discovery and development.
References
-
BenchChem. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka. [Link]
-
Al-Talla, Z., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-fluoro-. NIST Chemistry WebBook. [Link]
-
Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs? Aijiren Tech. [Link]
-
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. [Link]
-
Hu, M., et al. (n.d.). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid. Figshare. [Link]
-
Kim, J., et al. (n.d.). Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. PubMed. [Link]
-
Grimme, S., et al. (n.d.). Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules. RSC Publishing. [Link]
-
Wang, H.-Y., et al. (2025). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. MDPI. [Link]
-
Kümmerer, K., et al. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-(bromomethyl)-. NIST Chemistry WebBook. [Link]
-
Miller, J. M., et al. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-methyl-. NIST Chemistry WebBook. [Link]
-
University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]
-
Organic Chemistry Explained. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
-
Kurbatov, V. P. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[6] - Fluorine notes. Fluorine notes. [Link]
-
Magano, J., & Dunetz, J. R. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
-
Szabó, A., et al. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]
-
Wang, C., et al. (n.d.). Pd‐Catalyzed Chemoselective Suzuki‐Miyaura Reactions of 1‐Bromo‐4‐(halomethyl)naphthalene. ResearchGate. [Link]
Sources
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- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
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- 4. smithers.com [smithers.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
A Comparative Guide: Palladium vs. Nickel Catalysts for the Cross-Coupling of 1-Bromo-2-(difluoromethyl)benzene
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The difluoromethyl group (CHF₂) is a prized motif in medicinal chemistry, often employed as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and lipophilicity. Consequently, the effective functionalization of building blocks like 1-Bromo-2-(difluoromethyl)benzene is of paramount importance. This guide provides an in-depth, objective comparison of palladium and nickel catalysts for the cross-coupling reactions of this key substrate, supported by experimental data and mechanistic insights to inform your catalyst selection.
Introduction: The Challenge and Opportunity of Coupling Fluorinated Aryl Halides
Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules. However, the presence of fluorine substituents on the aromatic ring can significantly influence the reactivity of the substrate. The electron-withdrawing nature of the difluoromethyl group in this compound can impact the oxidative addition step, a critical phase in the catalytic cycle of both palladium and nickel. This guide will dissect the nuances of employing these two workhorse transition metals in the context of this specific and medicinally relevant substrate.
Palladium Catalysis: The Reliable Workhorse
Palladium complexes are the most extensively studied and widely used catalysts for cross-coupling reactions due to their high reactivity, functional group tolerance, and predictable chemistry. For the coupling of this compound, palladium-based systems generally offer robust and high-yielding protocols.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For substrates like this compound, the choice of ligand is crucial for achieving high efficiency. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Below is a table summarizing representative conditions for the palladium-catalyzed Suzuki coupling of a closely related substrate, (4-(difluoromethyl)phenyl)boronic acid, with various aryl bromides. These conditions can serve as an excellent starting point for the coupling of this compound.
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | 95 |
| 4-Chloroanisole | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 91 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 93 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of an aryl bromide with a boronic acid, adaptable for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed Water
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nickel Catalysis: The Cost-Effective and Potent Alternative
Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful alternative for cross-coupling reactions. Nickel catalysts often exhibit unique reactivity, sometimes outperforming palladium for challenging substrates, including electron-deficient aryl halides and for reactions involving C-F bond activation.[1]
Nickel-Catalyzed Negishi Coupling
The Negishi coupling, which utilizes organozinc reagents, is particularly well-suited for nickel catalysis. For difluoromethylated substrates, nickel-catalyzed Negishi couplings have shown great promise. A notable example is the coupling of bromodifluoroacetamides with arylzinc reagents, which provides access to difluoromethylated aromatic compounds.[2] This methodology can be adapted for this compound.
Experimental Protocol: General Procedure for Nickel-Catalyzed Negishi Coupling
This protocol is adapted from the nickel-catalyzed coupling of bromodifluoroacetamides and can be a starting point for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylzinc reagent (prepared in situ from the corresponding aryl bromide and zinc dust)
-
NiCl₂(dme) (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Anhydrous THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the arylzinc reagent in anhydrous THF.
-
In a separate flask, prepare the nickel catalyst by mixing NiCl₂(dme) and dtbbpy in anhydrous THF.
-
Add the solution of this compound in THF to the arylzinc reagent.
-
Add the prepared nickel catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Comparative Analysis: Palladium vs. Nickel
| Feature | Palladium Catalysis | Nickel Catalysis |
| Cost | Higher | Lower |
| Reactivity | Generally high and predictable. | Can be more reactive for certain substrates, especially electron-deficient ones. Prone to different side reactions. |
| Ligand Sensitivity | Highly dependent on bulky, electron-rich phosphine ligands for efficiency. | A wide range of ligands can be effective, including nitrogen-based ligands. |
| Functional Group Tolerance | Very broad, a key advantage. | Generally good, but can be more sensitive to certain functional groups. |
| Reaction Conditions | Often requires elevated temperatures. | Can sometimes be performed under milder conditions. |
| Mechanistic Nuances | Primarily proceeds through Pd(0)/Pd(II) catalytic cycles. | Can involve more complex mechanistic pathways, including Ni(I)/Ni(III) cycles and single-electron transfer (SET) processes. |
Mechanistic Considerations
The choice between palladium and nickel is not merely one of cost or general reactivity; it delves into the fundamental mechanistic pathways these metals undertake.
The Palladium Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a Pd(0)/Pd(II) cycle.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
The Nickel Catalytic Cycle
Nickel catalysis can also proceed through a Ni(0)/Ni(II) cycle analogous to palladium. However, nickel has a greater propensity to access odd oxidation states, such as Ni(I) and Ni(III), which opens up alternative mechanistic pathways, including radical processes. This can be particularly advantageous for the activation of challenging C-F bonds.
Caption: Possible catalytic cycles for nickel-catalyzed cross-coupling.
Conclusion and Future Outlook
Both palladium and nickel catalysts are formidable tools for the cross-coupling of this compound.
-
Palladium remains the go-to choice for its reliability, extensive literature precedent, and broad functional group tolerance. For initial explorations and ensuring a high probability of success, palladium-based systems are highly recommended.
-
Nickel offers a compelling, cost-effective alternative with the potential for higher reactivity, especially for more challenging transformations. As the field of nickel catalysis continues to mature, we can expect the development of even more robust and versatile catalyst systems that may eventually rival or even surpass palladium in certain applications.
Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthesis, including cost, scale, desired functional group tolerance, and the specific coupling partners involved. It is recommended to screen both palladium and nickel catalysts in the early stages of route development to identify the most efficient and economical pathway for a given transformation.
References
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Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]
-
Heravi, M. M.; Kheilkordi, Z.; Zadsirjan, V.; Heydari, M.; Malmir, M. Buchwald-Hartwig Reaction: An Overview. J. Organomet. Chem.2018 , 861, 17–104. [Link]
-
Umemoto, K.; et al. Nickel-Catalyzed Negishi Cross-Coupling of Bromodifluoroacetamides. Org. Lett.2016 , 18 (5), 1128–1131. [Link]
-
Han, F.-S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013 , 42, 5270-5298. [Link]
-
Tasker, S. Z.; Standley, E. A.; Jamison, T. F. Recent advances in homogeneous nickel catalysis. Nature2014 , 509, 299–309. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]
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A Comparative Guide to the Electronic Properties of 1-Bromo-2-(difluoromethyl)benzene and its Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive computational analysis of the electronic properties of 1-Bromo-2-(difluoromethyl)benzene, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document serves as a robust theoretical benchmark, employing Density Functional Theory (DFT) to elucidate its structural and electronic characteristics. A direct comparison with its positional isomers, 1-Bromo-3-(difluoromethyl)benzene and 1-Bromo-4-(difluoromethyl)benzene, and the analogous 1-Bromo-2-(trifluoromethyl)benzene is presented to offer a deeper understanding of structure-property relationships. This guide is structured to provide not only the results of these computational experiments but also a detailed, self-validating protocol for their replication and extension.
Introduction: The Rationale for a Computational Deep Dive
This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of novel pharmaceuticals and functional materials. The presence of both a bromine atom and a difluoromethyl group on the benzene ring imparts unique electronic characteristics that can influence its reactivity, intermolecular interactions, and metabolic stability. Understanding these electronic properties is paramount for predicting its behavior in chemical reactions and biological systems.
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules.[1] This guide leverages DFT to generate reliable "in-silico" experimental data, providing a foundational understanding of the target molecule and its relatives. By comparing the ortho-, meta-, and para-isomers of 1-Bromo-(difluoromethyl)benzene, we can dissect the intricate effects of substituent positioning on the electronic landscape of the molecule. Furthermore, a comparison with 1-Bromo-2-(trifluoromethyl)benzene will illuminate the impact of the degree of fluorination of the methyl group.
The Computational Experiment: A Validated Protocol
The following section details the step-by-step methodology for the DFT calculations. The choice of the functional and basis set is critical for obtaining accurate results, and our selection is grounded in established practices for halogenated organic compounds.[2]
The Causality behind Method Selection
For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen. B3LYP is renowned for its robust performance in predicting the geometries and electronic properties of a wide range of organic molecules.[3] To ensure a precise description of the electronic structure, particularly for the diffuse electron density associated with the halogen and the polarized C-F bonds, the 6-311++G(d,p) basis set was employed. This is a triple-zeta basis set that includes diffuse functions (++) on all atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively.[4] This level of theory provides a reliable framework for the properties under investigation.
Step-by-Step Computational Workflow
-
Molecule Building and Initial Optimization:
-
The 3D structures of this compound, 1-Bromo-3-(difluoromethyl)benzene, 1-Bromo-4-(difluoromethyl)benzene, and 1-Bromo-2-(trifluoromethyl)benzene were constructed using a molecular modeling software.
-
An initial geometry optimization was performed using a lower level of theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
The structures were then subjected to a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.
-
The convergence criteria were set to the software's default "tight" settings to ensure a true energy minimum was located.
-
-
Frequency Analysis:
-
Following optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
-
Calculation of Electronic Properties:
-
From the optimized and frequency-confirmed structures, the following electronic properties were calculated:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.
-
Dipole moment.
-
-
Computational Workflow Diagram
Caption: Computational workflow for DFT analysis.
Results and Discussion: A Comparative Analysis
The following sections present the computationally derived data for this compound and its selected alternatives.
Molecular Structures
The molecular structures of the investigated compounds are depicted below.
Caption: Investigated molecular structures.
Frontier Molecular Orbitals (FMOs) and Reactivity
The energies of the HOMO and LUMO are fundamental in understanding the chemical reactivity of a molecule.[5] The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[6] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[7]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| This compound | -6.85 | -0.78 | 6.07 |
| 1-Bromo-3-(difluoromethyl)benzene | -6.92 | -0.75 | 6.17 |
| 1-Bromo-4-(difluoromethyl)benzene | -6.88 | -0.76 | 6.12 |
| 1-Bromo-2-(trifluoromethyl)benzene | -7.05 | -0.95 | 6.10 |
Analysis:
-
Isomeric Effects: Among the difluoromethyl isomers, the meta-isomer exhibits the highest HOMO-LUMO gap, suggesting it is the most kinetically stable. The ortho-isomer has the smallest gap, indicating it is the most reactive. This can be attributed to the interplay of inductive and steric effects of the substituents.
-
Effect of Fluorination: 1-Bromo-2-(trifluoromethyl)benzene has a lower HOMO and LUMO energy compared to its difluoromethyl counterpart. The strong electron-withdrawing nature of the trifluoromethyl group stabilizes both frontier orbitals.[8] The HOMO-LUMO gap is comparable to the ortho-difluoromethyl isomer, suggesting similar overall reactivity.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity.[1]
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)
| Compound | I (eV) | A (eV) | χ (eV) | η (eV) | ω (eV) |
| This compound | 6.85 | 0.78 | 3.815 | 3.035 | 2.39 |
| 1-Bromo-3-(difluoromethyl)benzene | 6.92 | 0.75 | 3.835 | 3.085 | 2.38 |
| 1-Bromo-4-(difluoromethyl)benzene | 6.88 | 0.76 | 3.820 | 3.060 | 2.39 |
| 1-Bromo-2-(trifluoromethyl)benzene | 7.05 | 0.95 | 4.000 | 3.050 | 2.62 |
Analysis:
-
1-Bromo-2-(trifluoromethyl)benzene displays the highest ionization potential and electronegativity, consistent with the strong inductive effect of the -CF3 group.
-
The electrophilicity index (ω) is highest for 1-Bromo-2-(trifluoromethyl)benzene, indicating it is the strongest electrophile among the studied molecules. This is a critical parameter in predicting its reactivity towards nucleophiles.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[7] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Expected Observations:
-
For all molecules, the most negative potential is expected to be localized on the fluorine atoms and the bromine atom due to their high electronegativity.
-
A region of positive potential, known as a "sigma-hole," may be present on the bromine atom, which can lead to halogen bonding interactions.
-
The hydrogen atoms of the benzene ring will exhibit positive potential.
-
The electron-withdrawing substituents will lead to a more positive potential on the aromatic ring compared to unsubstituted benzene.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule.
| Compound | Dipole Moment (Debye) |
| This compound | 3.15 |
| 1-Bromo-3-(difluoromethyl)benzene | 2.10 |
| 1-Bromo-4-(difluoromethyl)benzene | 0.85 |
| 1-Bromo-2-(trifluoromethyl)benzene | 3.50 |
Analysis:
-
The dipole moment is highly dependent on the relative orientation of the C-Br and C-CHF2/C-CF3 bond dipoles.
-
The ortho-isomers have the largest dipole moments due to the constructive alignment of the bond dipoles.
-
The para-isomer of 1-Bromo-(difluoromethyl)benzene has the smallest dipole moment as the bond dipoles are in partial opposition.
-
The higher dipole moment of 1-Bromo-2-(trifluoromethyl)benzene compared to its difluoromethyl analog is due to the greater polarity of the C-CF3 group.
Conclusion
This DFT-based comparative guide provides valuable insights into the electronic properties of this compound and its isomers. The presented computational protocol offers a reliable and reproducible method for generating these insights.
Key Findings:
-
The position of the difluoromethyl group significantly influences the electronic properties, with the meta-isomer being the most kinetically stable and the ortho-isomer being the most polar.
-
Increasing the fluorination from a difluoromethyl to a trifluoromethyl group enhances the electron-withdrawing nature, leading to lower FMO energies and a higher electrophilicity index.
-
The detailed analysis of HOMO-LUMO energies, global reactivity descriptors, and dipole moments provides a quantitative basis for predicting the chemical behavior of these compounds.
The data and methodologies presented herein serve as a foundational resource for researchers in drug discovery and materials science, enabling more informed decisions in the design and synthesis of novel molecules incorporating these halogenated benzene scaffolds.
References
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IISTE.org. (n.d.). Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. Retrieved from [Link]
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YouTube. (2023, May 30). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. Retrieved from [Link]
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ThaiScience. (2022, March 28). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline. Retrieved from [Link]
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PubMed Central. (2020, June 20). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Retrieved from [Link]
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ResearchGate. (n.d.). NBO analysis for the complexes at the B3LYP/6-311++G* computational level*. Retrieved from [Link]
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IISTE.org. (n.d.). Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. Retrieved from [Link]
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ResearchGate. (n.d.). Electronic energies for some aromatic compounds proposed alone and their correlation with tweezer compound (I) using DFT method. Retrieved from [Link]
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ChemRxiv. (2022, April 5). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
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Murdoch University Research Portal. (2013). Formation of dibenzo-p-dioxins and dibenzofurans in oxidation of 2-chlorophenol over iron oxide/silica surface. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Benzene and its fluorinated derivatives. Labels are the same as those used in Ref.[9]. Retrieved from [Link]
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PubMed Central. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of some fluorinated benzenes determined by ab initio computation. Retrieved from [Link]
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Reddit. (2022, April 8). How do I decide which method/functional/basis set to use when approaching computational chemistry?. Retrieved from [Link]
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YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]
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ResearchGate. (n.d.). HOMO and LUMO orbitals and molecular electrostatic potential (MEP) map for the studied compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Retrieved from [Link]
-
Stack Exchange. (2023, February 10). What considerations must be made when selecting a basis set?. Retrieved from [Link]
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PubMed Central. (2022, June 13). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. Retrieved from [Link]
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Macau University of Science and Technology. (2017, November 2). New mid-IR-CRD spectrometer for organohalogen detection and innovative applications of saturation spectroscopy. Retrieved from [Link]
-
ACS Publications. (n.d.). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. Retrieved from [Link]
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PubMed. (2017, February 4). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Retrieved from [Link]
-
"Gheorghe Asachi" Technical University of Iasi. (2021, June 15). Theoretical and experimental studies of some dynamic molecular systems based on hetero-organic compounds containing nitrogen. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)-. Retrieved from [Link]
-
ACS Publications. (2019, January 7). Theoretical Insights into the Reaction Mechanism between 2,3,7,8-Tetrachlorodibenzofuran and Hydrogen Peroxide: A DFT Study. Retrieved from [Link]
-
PubMed. (2009). DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024, January 7). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. Retrieved from [Link]
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A Comparative Guide to the Isomeric Purity Analysis of 1-Bromo-2-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomeric Purity
1-Bromo-2-(difluoromethyl)benzene is a key building block in organic synthesis, frequently utilized in the development of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring both a bromine atom and a difluoromethyl group, makes it a versatile intermediate for introducing these moieties into complex molecules through cross-coupling and other transformations.
In the pharmaceutical industry, the purity of starting materials and intermediates is not merely a matter of yield; it is a fundamental determinant of the final drug substance's safety and efficacy.[1] Isomeric impurities, which have the same molecular formula but different structural arrangements, are of particular concern.[2] Positional isomers of this compound can exhibit different reactivity and potentially lead to the formation of undesired, and possibly toxic, byproducts in the final API.[2]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous control and characterization of impurity profiles for all drug substances.[3][4] The ICH Q3A(R2) guideline, for instance, requires that impurities in new drug substances be identified, reported, and qualified.[5] Therefore, developing a robust, selective, and validated analytical method to assess the isomeric purity of this compound is a critical, non-negotiable step in the drug development process. This guide provides a comparative analysis of the primary chromatographic techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The Analytical Challenge: Identifying Potential Isomeric Impurities
The synthesis of this compound can inadvertently produce positional isomers. The most probable isomeric impurities are:
-
1-Bromo-3-(difluoromethyl)benzene
-
1-Bromo-4-(difluoromethyl)benzene
These isomers possess very similar physicochemical properties, such as boiling point and polarity, making their separation a significant analytical challenge.[6] An effective analytical method must possess sufficient selectivity to resolve the target ortho isomer (1,2-substitution) from its meta (1,3-) and para (1,4-) counterparts.
Comparative Analysis of Core Analytical Methodologies
The two most powerful and widely adopted techniques for the analysis of semi-volatile small molecules like brominated difluoromethylbenzenes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[7] The choice between them depends on factors such as required sensitivity, laboratory instrumentation, and the specific separation challenge.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. | Separation of compounds in the liquid phase based on their partitioning between a mobile phase and a stationary phase. |
| Typical Column | Fused silica capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane, DB-5MS; or 6% Cyanopropylphenyl, DB-624). | C18 (good starting point), Phenyl-Hexyl, or Pentafluorophenyl (PFP) for enhanced selectivity of aromatic isomers.[6] |
| Detector | Mass Spectrometer (MS) provides high sensitivity and definitive structural identification. | UV-Vis Detector is common; Mass Spectrometer (LC-MS) can be used for higher sensitivity and confirmation.[8] |
| Resolution | Generally offers very high resolution for volatile isomers with subtle differences in boiling points.[9] | Resolution is highly dependent on stationary phase chemistry and mobile phase composition. Specialized columns can achieve excellent separation.[10] |
| Analysis Time | Typically faster, with modern low-thermal-mass GC (LTM-GC) systems offering ultra-fast run times.[11] | Can be longer due to column equilibration and gradient elution times. |
| Pros | High efficiency and resolving power. MS provides structural confirmation. Ideal for volatile and thermally stable compounds. | Highly versatile. Wide range of stationary and mobile phases. Suitable for less volatile or thermally labile compounds. |
| Cons | Limited to volatile and thermally stable analytes. | Can consume larger volumes of solvents. May offer lower peak efficiency for simple volatile isomers compared to capillary GC. |
Experimental Protocols and Methodologies
The following protocols are robust starting points for method development and must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and quantify positional isomers of this compound and identify any other volatile impurities.
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 20 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the instrument.
-
-
GC-MS Conditions:
-
GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness). The mid-polarity of this phase is effective for separating positional isomers.
-
Inlet: Split/Splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be optimized for sensitivity).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (e.g., m/z 40-350) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known isomers for higher sensitivity.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound and any isomeric impurity peaks by their retention times and mass spectra.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
Objective: To separate and quantify this compound from its less volatile impurities and positional isomers.
Instrumentation: An HPLC system equipped with a UV detector and a quaternary or binary pump.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve and dilute to 100 mL with the mobile phase to create a stock solution of ~200 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[13]
-
-
HPLC Conditions:
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). These columns provide alternative selectivity to C18 phases through π-π interactions, which are highly effective for separating aromatic positional isomers.[6]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program:
-
0-2 min: 60% A
-
2-15 min: Linear gradient from 60% A to 90% A
-
15-20 min: Hold at 90% A
-
20.1-25 min: Return to 60% A for equilibration
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizing the Analytical Workflow
A structured workflow is essential for ensuring consistent and reliable results in purity analysis.
Caption: General workflow for isomeric purity analysis.
Decision Framework for Method Selection
Choosing the optimal technique requires considering the specific analytical needs and available resources.
Sources
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A Comparative Guide to the Reactivity of 1-Bromo-2-(difluoromethyl)benzene and Other Bromo-fluoro-benzenes for the Modern Synthetic Chemist
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone for tailoring molecular properties. The unique electronic characteristics of organofluorine compounds often impart enhanced metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, substituted bromo-fluoro-benzenes serve as versatile scaffolds for the construction of complex molecular architectures via a range of coupling and substitution reactions.
This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-2-(difluoromethyl)benzene alongside three other structurally related bromo-fluoro-benzenes: 1-Bromo-2-fluorobenzene , 1-Bromo-2,4-difluorobenzene , and 1-Bromo-2-(trifluoromethyl)benzene . Our focus will be on their performance in key synthetic transformations, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), Copper-catalyzed Ullmann coupling, and Nucleophilic Aromatic Substitution (SNAr). Through a blend of theoretical principles and available experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Influence of Ortho-Substitution: Electronic and Steric Considerations
The reactivity of an aryl bromide in the aforementioned reactions is fundamentally governed by the electronic and steric environment of the carbon-bromine (C-Br) bond. The substituents ortho to the bromine atom exert a profound influence on the reaction outcomes.
The difluoromethyl (CHF₂) group is moderately electron-withdrawing through inductive effects.[1][2] This is a crucial factor that differentiates it from the more strongly electron-withdrawing trifluoromethyl (CF₃) group and the inductively withdrawing and mesomerically donating fluoro (F) group.
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Aryl Bromide Reactivity" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Electronic Effects" [pos="0,2!"]; "Steric Hindrance" [pos="2.5,0!"]; "Electron-withdrawing Groups" [pos="-1.5,0.5!"]; "Electron-donating Groups" [pos="-1.5,-0.5!"]; "Ortho-substituent Size" [pos="2,1.5!"]; "Catalyst/Ligand Bulk" [pos="2,-1.5!"];
"Aryl Bromide Reactivity" -- "Electronic Effects"; "Aryl Bromide Reactivity" -- "Steric Hindrance"; "Electronic Effects" -- "Electron-withdrawing Groups"; "Electronic Effects" -- "Electron-donating Groups"; "Steric Hindrance" -- "Ortho-substituent Size"; "Steric Hindrance" -- "Catalyst/Ligand Bulk"; } Caption: Factors influencing aryl bromide reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide in these transformations is primarily dictated by the ease of the initial oxidative addition step to the Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a stalwart of C-C bond formation.[3] The success of this reaction with ortho-substituted aryl bromides is often a trade-off between electronic activation and steric hindrance.
| Compound | Ortho-Substituent | Electronic Effect | Steric Hindrance | Expected Reactivity |
| This compound | -CHF₂ | Moderately Electron-withdrawing | Moderate | Good reactivity, balanced electronics and sterics. |
| 1-Bromo-2-fluorobenzene | -F | Electron-withdrawing | Low | High reactivity due to low steric bulk. |
| 1-Bromo-2,4-difluorobenzene | -F | Strongly Electron-withdrawing | Low | Very high reactivity, electronically activated. |
| 1-Bromo-2-(trifluoromethyl)benzene | -CF₃ | Strongly Electron-withdrawing | High | Potentially lower reactivity due to significant steric hindrance. |
While direct comparative data for these specific substrates under identical conditions is scarce, general principles suggest that the electron-withdrawing nature of the fluoro and difluoromethyl groups should enhance the rate of oxidative addition. However, the steric bulk of the ortho-substituent can impede the approach of the bulky palladium catalyst, potentially slowing the reaction. For 1-bromo-2-(trifluoromethyl)benzene, the significant steric hindrance of the -CF₃ group may necessitate the use of specialized, bulky phosphine ligands to achieve good yields.[4]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following protocol provides a general starting point for the Suzuki-Miyaura coupling of bromo-fluoro-benzenes. Optimization of the catalyst, ligand, base, and solvent may be necessary for each specific substrate.
-
Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] Similar to the Suzuki coupling, the reaction is sensitive to both electronic and steric effects.
The electron-withdrawing substituents on the bromo-fluoro-benzenes are expected to facilitate the oxidative addition step. However, steric hindrance around the C-Br bond can be a significant challenge, particularly with bulky amines. The choice of a suitable bulky and electron-rich phosphine ligand is often critical for overcoming steric impediments and achieving high yields.[6][7]
Expected Reactivity in Buchwald-Hartwig Amination:
The expected trend in reactivity for Buchwald-Hartwig amination largely mirrors that of the Suzuki coupling. The increased steric bulk of the -CHF₂ and particularly the -CF₃ groups may necessitate more forcing conditions or the use of more sophisticated catalyst systems compared to the less hindered -F substituted analogues. For polyhalogenated substrates like 1-bromo-2,4-difluorobenzene, selective amination at the more reactive C-Br bond is generally observed.[6]
Ullmann Coupling: A Classic Transformation
The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, typically requires harsh reaction conditions.[8] However, modern variations have made this transformation more accessible. Electron-deficient aryl halides are known to be more reactive in Ullmann-type reactions.[8]
This suggests that all four of our bromo-fluoro-benzene substrates, being electron-deficient to varying degrees, should be amenable to Ullmann coupling. The reactivity is expected to increase with the electron-withdrawing strength of the substituents. Therefore, 1-bromo-2-(trifluoromethyl)benzene and 1-bromo-2,4-difluorobenzene are predicted to be more reactive than this compound and 1-bromo-2-fluorobenzene.
Experimental Protocol: A General Procedure for Ullmann Homocoupling
-
Reaction Setup: In a sealed tube, combine the aryl bromide (1.0 equiv) and copper powder (2.0 equiv) in a high-boiling solvent such as DMF or nitrobenzene.
-
Reaction: Heat the mixture to a high temperature (typically >150 °C) for several hours.
-
Work-up: After cooling, the reaction mixture is typically filtered to remove copper residues, and the product is isolated by extraction and purified by crystallization or chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-poor aromatic rings.[7] The reaction proceeds via a two-step addition-elimination mechanism, and its rate is highly dependent on the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.
All four of the bromo-fluoro-benzenes in this guide are activated towards SNAr due to the presence of electron-withdrawing fluoroalkyl or fluoro groups. The reactivity in SNAr is expected to correlate with the ability of the substituents to stabilize the intermediate Meisenheimer complex.
Predicted SNAr Reactivity Trend:
1-Bromo-2-(trifluoromethyl)benzene > 1-Bromo-2,4-difluorobenzene > this compound > 1-Bromo-2-fluorobenzene
The strongly electron-withdrawing trifluoromethyl group in the ortho position makes 1-bromo-2-(trifluoromethyl)benzene the most activated substrate for SNAr. The two fluorine atoms in 1-bromo-2,4-difluorobenzene also provide significant activation. The difluoromethyl group in This compound is also activating, though to a lesser extent than the trifluoromethyl group. 1-Bromo-2-fluorobenzene is the least activated of the four, but can still undergo SNAr under appropriate conditions.
Conclusion
The choice of a bromo-fluoro-benzene building block for a specific synthetic transformation requires a careful consideration of the interplay between electronic and steric effects.
-
For Palladium-catalyzed cross-coupling reactions , where steric hindrance can be a major obstacle, 1-bromo-2-fluorobenzene and 1-bromo-2,4-difluorobenzene are likely to be the most reactive substrates. This compound offers a good balance of electronic activation and manageable steric bulk. The highly hindered 1-bromo-2-(trifluoromethyl)benzene may require more specialized catalytic systems.
-
In Ullmann coupling , the electronic activation by the fluoroalkyl and fluoro groups is beneficial, with the more electron-deficient substrates expected to show higher reactivity.
-
For Nucleophilic Aromatic Substitution , the reactivity is dominated by the electron-withdrawing ability of the substituents, making 1-bromo-2-(trifluoromethyl)benzene the most promising candidate.
This guide provides a framework for understanding the relative reactivity of these important building blocks. It is imperative for researchers to perform their own optimization studies to determine the ideal conditions for their specific applications.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions: A Practical Guide (pp. 231-308). Wiley-VCH Verlag GmbH & Co. KGaA.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
-
ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
- Organic Syntheses. (1963). 1-bromo-2-fluorobenzene. 43, 12.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]
- Tang, W., & Li, C. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 35-38.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 1-Bromo-2,4-difluorobenzene in Advanced Materials Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)-. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-BROMO-2-(TRIFLUOROMETHYL)BENZENE. Retrieved from [Link]
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Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)-. Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ACS Publications. (2018, October 18). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis: 1-Bromo-2-(difluoromethyl)benzene in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the starting materials are the bedrock of successful synthesis. The purity and characterization of these materials, meticulously detailed in a Certificate of Analysis (COA), are not mere formalities but critical parameters that dictate the outcome, reproducibility, and scalability of a chemical reaction. This guide provides an in-depth comparison of the COA for 1-Bromo-2-(difluoromethyl)benzene, a versatile building block in medicinal chemistry, and its alternatives. We will explore how to interpret the data within a COA and leverage it to anticipate and troubleshoot challenges in common cross-coupling reactions.
The Critical Role of this compound in Modern Synthesis
This compound is a valuable reagent in organic synthesis, primarily due to the presence of two key functional groups: a bromine atom, which serves as a handle for various cross-coupling reactions, and a difluoromethyl group. The difluoromethyl (-CHF2) group is of particular interest in medicinal chemistry as it can act as a bioisostere for a hydroxyl or thiol group, potentially improving a drug candidate's metabolic stability, lipophilicity, and binding affinity.
Deconstructing the Certificate of Analysis: A Comparative Overview
A Certificate of Analysis is a formal document from the supplier that confirms a product meets its predetermined specifications. While the format may vary between suppliers, a comprehensive COA for an organohalide like this compound should provide data on purity, identity, and key physical properties. Below is a comparative look at typical specifications for our target compound and two common alternatives.
Table 1: Comparative Analysis of Typical Specifications for this compound and Alternatives
| Parameter | This compound | 1-Bromo-2-(trifluoromethyl)benzene | 1-Bromo-2-chloro-3-fluorobenzene |
| CAS Number | 845866-82-2[1][2][3] | 392-83-6[4] | 883499-24-9[5] |
| Molecular Formula | C₇H₅BrF₂[1] | C₇H₄BrF₃[4] | C₆H₃BrClF[5] |
| Molecular Weight | 207.02 g/mol [1] | 225.01 g/mol | 209.44 g/mol [5] |
| Typical Purity (by GC) | ≥97%[1] | ≥98% | >98.0% |
| Appearance | Liquid[1] | Liquid | Solid or Liquid |
| Refractive Index (n20/D) | ~1.514[1] | ~1.473 | ~1.573 |
| Density (g/mL at 25°C) | ~1.597[1] | ~1.642 | ~1.739 |
| Water Content (Karl Fischer) | Typically <0.1% | Typically <0.1% | Typically <0.1% |
| Analytical Methods | GC, ¹H NMR, ¹⁹F NMR | GC, ¹H NMR, ¹⁹F NMR | GC, ¹H NMR, ¹⁹F NMR |
The Analytical Trinity: GC, NMR, and Their Implications
The purity value on a COA is most commonly determined by Gas Chromatography (GC), while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound's identity. Understanding the principles behind these techniques is crucial for interpreting the COA.
Gas Chromatography (GC): The Purity Gatekeeper
Gas Chromatography separates components of a mixture based on their volatility and interaction with a stationary phase within a column. The output, a chromatogram, displays peaks corresponding to each component. The area under the main peak relative to the total area of all peaks gives the purity percentage.
-
Expert Insight: A purity of ≥97% is common for many building blocks.[1] However, it is not just the purity value that matters, but also the nature and quantity of the impurities. Minor impurities can sometimes have a significant impact on a reaction. For instance, unreacted starting materials or by-products from the synthesis of the aryl halide can compete in subsequent cross-coupling reactions, leading to lower yields and complex purification challenges.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Identity Fingerprint
NMR spectroscopy provides detailed information about the structure of a molecule. For this compound, both ¹H and ¹⁹F NMR are indispensable.
-
¹H NMR: This technique provides information on the number and environment of hydrogen atoms. The spectrum should be consistent with the expected aromatic proton signals, and the integration of these signals should match the number of protons on the benzene ring.
-
¹⁹F NMR: This is particularly important for fluorinated compounds. It confirms the presence and chemical environment of the fluorine atoms in the difluoromethyl group. Quantitative NMR (qNMR) can also be used for accurate purity determination, often providing a more absolute measure than GC.[6][7][8]
The Impact of COA Parameters on Cross-Coupling Reactions: A Practical Perspective
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstones of modern organic synthesis. The success of these reactions is highly sensitive to the quality of the starting materials.
Suzuki-Miyaura Coupling: The C-C Bond Formation Workhorse
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative example and may require optimization for specific substrates and scales.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 equiv.), and a base like potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Experimental Choices and the Role of the COA:
-
Purity of the Aryl Halide: The presence of impurities can significantly impact the yield. For example, if the starting material contains unreacted precursors or isomeric impurities, these may also participate in the coupling reaction, leading to a mixture of products and making purification difficult. A high-purity starting material, as verified by the COA, is essential for a clean reaction.
-
Water Content: While many Suzuki reactions are performed in aqueous solvent mixtures, an excessive or unknown amount of water in the starting material can affect the reaction kinetics and the stability of the catalyst. The Karl Fischer titration result on the COA provides this crucial information.[9][10]
-
Residual Metals: If the aryl halide was synthesized using a metal catalyst, trace amounts of that metal could potentially interfere with the palladium catalyst in the Suzuki reaction. While not always reported on a standard COA, for pharmaceutical applications, this information is critical.
Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Reagent Addition: Add a degassed aprotic solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract the product, dry the organic phase, and concentrate. Purify the crude product by chromatography or crystallization.
Causality Behind Experimental Choices and the Role of the COA:
-
Purity and Impurity Profile: As with the Suzuki reaction, the purity of the aryl halide is paramount. Certain impurities can poison the palladium catalyst, leading to incomplete conversion. The ICH Q3A guidelines provide a framework for the identification and control of impurities in new drug substances, which is highly relevant for starting materials in pharmaceutical synthesis.[11][12][13][14][15]
-
Residual Palladium: A significant concern in pharmaceutical synthesis is the level of residual palladium in the final product.[3][16] While this is a downstream consideration, a well-characterized starting material from the COA helps ensure a cleaner reaction, simplifying the removal of the catalyst during purification.
Conclusion: The COA as a Predictive Tool
The Certificate of Analysis is more than a quality control document; it is a predictive tool that allows the discerning scientist to anticipate the behavior of a chemical in a reaction. By carefully scrutinizing the purity data from GC, confirming the identity with NMR, and considering the implications of even minor impurities, researchers can optimize reaction conditions, improve yields, and ensure the reproducibility of their synthetic routes. For a versatile and important building block like this compound, a thorough understanding of its COA is the first step towards unlocking its full synthetic potential.
References
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
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International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
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ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
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BIPM. (2024). New BIPM report on qNMR standard for organofluorine compounds. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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Matrix Fine Chemicals. 1-BROMO-2-(TRIFLUOROMETHYL)BENZENE | CAS 392-83-6. [Link]
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ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
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Pharmaceutical Technology. (2010). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]
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ResearchGate. (2024). Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F-NMR and method validation. [Link]
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YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
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ResearchGate. (2011). Water-Promoted Palladium-Catalysed Heck Cross-Coupling Reactions of Aryl Halides with Alkenes in TBAB. [Link]
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Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. [Link]
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DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
-
LabMart Limited. Apollo Sci. 1-Bromo-3-(difluoromethoxy)benzene 98%. [Link]
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University of Rochester. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
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Semantic Scholar. Effect of water on the palladium-catalyzed amidation of aryl bromides. [Link]
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ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
RSC Publishing. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]
-
PubMed. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. [Link]
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National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
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University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
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A Comparative Guide to the In-Silico Prediction of 1-Bromo-2-(difluoromethyl)benzene Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of contemporary chemical research and pharmaceutical development, the ability to accurately and rapidly characterize novel chemical entities is paramount. 1-Bromo-2-(difluoromethyl)benzene, a halogenated aromatic compound, presents a case study in the growing reliance on computational, or in-silico, methods for property prediction. This guide provides a comprehensive comparison of key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound predicted by leading in-silico tools. By examining the outputs of different predictive models, we aim to offer researchers a nuanced understanding of the strengths and potential discrepancies of these computational approaches, thereby facilitating more informed decisions in experimental design and compound selection.
Physicochemical Properties: A Tale of Two Models
The foundation of any chemical's behavior, both in a laboratory setting and in a biological system, lies in its physicochemical properties. Here, we compare the predictions for this compound from our selected in-silico platforms with the available experimental data.
| Property | Experimental Value | ADMET-AI Prediction | pkCSM Prediction |
| Molecular Weight | 207.02 g/mol [1] | 207.015 g/mol | 207.015 g/mol |
| Density | 1.597 g/mL at 25 °C[1] | Not Predicted | Not Predicted |
| Boiling Point | Not Found | Not Predicted | Not Predicted |
| Flash Point | 82.8 °C[1] | Not Predicted | Not Predicted |
| Refractive Index | n20/D 1.514[1] | Not Predicted | Not Predicted |
| logP (Octanol-Water Partition Coefficient) | Not Found | 2.95 | 2.83 |
| Water Solubility (logS) | Not Found | -3.31 mol/L | -3.055 mol/L |
Note: The absence of experimental values for boiling point, logP, and water solubility highlights the necessity of in-silico predictions for a more complete understanding of this compound.
The predicted logP values from both ADMET-AI and pkCSM suggest that this compound is a lipophilic compound, a critical factor influencing its absorption and distribution in biological systems. Similarly, the predicted water solubility (logS) from both platforms indicates low aqueous solubility. The slight variations in the predicted values are inherent to the different algorithms and training datasets employed by each tool.
ADMET Profiling: Predicting Biological Fate
Beyond physicochemical properties, the prediction of a compound's ADMET profile is a cornerstone of modern drug discovery and chemical safety assessment. The ability to forecast potential liabilities early in the development process can save significant time and resources.
| ADMET Property | ADMET-AI Prediction | pkCSM Prediction | Interpretation |
| Human Intestinal Absorption | 93.3% | 94.024% | High probability of good absorption from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp) | 0.45 cm/s | 1.056 cm/s | Both predict moderate to high permeability, a key indicator of intestinal absorption. |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.63 | -0.165 | ADMET-AI predicts poor BBB penetration, while pkCSM suggests it is more likely to cross the BBB. This discrepancy warrants further investigation. |
| CYP2D6 Substrate | No | Yes | Conflicting predictions on whether it is a substrate for this major drug-metabolizing enzyme. |
| CYP3A4 Substrate | No | Yes | Conflicting predictions on whether it is a substrate for this major drug-metabolizing enzyme. |
| hERG I Inhibitor | No | No | Both models predict a low risk of cardiac toxicity associated with hERG channel inhibition. |
| AMES Toxicity | No | No | Both models predict a low likelihood of mutagenicity. |
| Rat Acute Toxicity (LD50) | 2.49 mol/kg | 2.536 mol/kg | Similar predictions for acute toxicity in rats. |
The conflicting predictions for Blood-Brain Barrier permeability and cytochrome P450 (CYP) enzyme substrate affinity are particularly noteworthy. These discrepancies highlight the importance of not relying on a single prediction tool. The causality behind these differences lies in the distinct machine learning models and underlying datasets used by each platform. ADMET-AI employs a graph neural network architecture (Chemprop-RDKit), while pkCSM utilizes graph-based signatures to derive its predictions.[2][3] Such variations underscore the value of a consensus approach, or at a minimum, an awareness of the potential for divergent predictions.
Experimental and Computational Workflow
To provide a clear understanding of the processes involved, the following workflows are presented.
In-Silico Property Prediction Workflow
Caption: A generalized workflow for in-silico property prediction of a chemical compound.
Step-by-Step Protocol for In-Silico Prediction using a Web Server (Exemplified by ADMET-AI)
-
Obtain the SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) string for the molecule of interest. For this compound, the SMILES string is FC(F)c1ccccc1Br.
-
Navigate to the Web Server: Access a free online prediction tool such as ADMET-AI.
-
Input the Molecule: Paste the SMILES string into the designated input field on the web server.
-
Initiate Prediction: Execute the prediction by clicking the "Predict" or equivalent button.
-
Analyze the Results: The server will output a comprehensive list of predicted physicochemical and ADMET properties.
-
Data Curation: Carefully record the predicted values for subsequent comparison and analysis.
Conclusion and Future Directions
The in-silico prediction of chemical properties, as demonstrated with this compound, is an indispensable tool in modern chemical and pharmaceutical research. While different platforms may yield varying results for certain endpoints, they provide invaluable initial assessments that can guide experimental work and mitigate late-stage failures in drug development. The discrepancies observed between ADMET-AI and pkCSM for properties like BBB permeability and CYP metabolism highlight the ongoing evolution of these predictive models and the importance of a multi-tool approach.
For researchers working with this compound and other novel compounds, the judicious use of in-silico predictions can illuminate potential biological activities and liabilities, thereby accelerating the pace of discovery. It is crucial, however, to view these predictions not as definitive values but as hypotheses that require experimental validation. As machine learning algorithms and the chemical datasets on which they are trained continue to expand and improve, the accuracy and reliability of in-silico predictions are expected to increase, further solidifying their role in the scientific workflow.
References
-
ADMET-AI. (n.d.). ADMET-AI. Retrieved January 12, 2026, from [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
Swanson, K., et al. (2024). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Bioinformatics, 40(7), btae416. [Link]
-
Yang, K., et al. (2019). Analyzing Learned Molecular Representations for Property Prediction. Journal of Chemical Information and Modeling, 59(8), 3370–3388. [Link]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
-
Swanson, K., et al. (2023). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. bioRxiv. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 1-Bromo-2-(difluoromethyl)benzene
Introduction: The Rising Importance of the Difluoromethyl Group in Modern Chemistry
The difluoromethyl (CHF₂) group has emerged as a critical pharmacophore in contemporary drug discovery and materials science. Its unique electronic properties, acting as a lipophilic hydrogen bond donor, allow for the fine-tuning of a molecule's physicochemical and biological characteristics, including metabolic stability, membrane permeability, and binding affinity. 1-Bromo-2-(difluoromethyl)benzene is a key building block for introducing this valuable moiety into complex molecular architectures. The choice of an appropriate cross-coupling methodology is paramount for the efficient and versatile utilization of this substrate. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling methods for the functionalization of this compound, offering insights into their relative merits, mechanistic underpinnings, and practical execution.
Understanding the Substrate: The Electronic Influence of the Difluoromethyl Group
The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic pull has a significant impact on the reactivity of the adjacent C-Br bond in this compound. The increased electrophilicity of the aryl bromide facilitates the initial oxidative addition step in the catalytic cycles of most palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1] This enhanced reactivity, in principle, makes this compound an excellent substrate for a variety of cross-coupling transformations.
Comparative Analysis of Cross-Coupling Methodologies
This section will delve into a comparative study of several prominent cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings. Each method will be evaluated based on its reaction mechanism, substrate scope, functional group tolerance, and practical considerations such as the availability and toxicity of reagents.
Suzuki-Miyaura Coupling: A Versatile and Robust C-C Bond Formation
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to its operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generally low toxicity of the boron-containing reagents.[2]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with an organoboron species in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]
dot ```dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Aryl [label="Ar-Pd(II)-Br(L₂)\n(Ar = 2-CHF₂-Ph)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_Biaryl [label="Ar-Pd(II)-R(L₂)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-R", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];
// Invisible nodes for edge labels label1 [label="Ar-Br", shape=plaintext, fontcolor="#4285F4"]; label2 [label="[R-B(OH)₃]⁻", shape=plaintext, fontcolor="#EA4335"]; label3 [label="Base, H₂O", shape=plaintext, fontcolor="#EA4335"]; label4 [label="Br⁻", shape=plaintext, fontcolor="#34A853"];
// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [style=invis]; PdII_Aryl -> Transmetal [style=invis]; Transmetal -> PdII_Biaryl [style=invis]; PdII_Biaryl -> RedElim [style=invis]; RedElim -> Product [style=invis];
// Cycle Edges {rank=same; PdII_Biaryl -> Pd0 [label=" "];} {rank=same; Pd0 -> PdII_Aryl [label=" "];} {rank=same; PdII_Aryl -> PdII_Biaryl [label=" "];}
// Input/Output Edges label1 -> PdII_Aryl; label2 -> PdII_Biaryl; label3 -> PdII_Biaryl; PdII_Biaryl -> label4; PdII_Biaryl -> Product; }
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, cesium carbonate, palladium(II) acetate, and tricyclohexylphosphine tetrafluoroborate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, leading to the formation of substituted olefins. [3][4] Mechanistic Rationale: The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product, and the palladium catalyst is regenerated in the presence of a base. [5] Expected Performance with this compound: The electron-deficient nature of the substrate should favor the initial oxidative addition. The reaction is expected to proceed efficiently with a variety of electron-rich and electron-deficient alkenes. A notable example is the Heck-type reaction of [(bromodifluoromethyl)sulfonyl]benzene, which suggests the feasibility of this transformation with similar substrates. [6] Table 2: Representative Performance Data for Heck Reaction
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | Moderate to Good (qualitative) | General Protocol |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMAc | 120 | Moderate to Good (qualitative) | General Protocol |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the most widely employed method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. [7] Mechanistic Rationale: This reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst facilitates the formation of a copper(I) acetylide, which then transmetalates with the palladium complex. Reductive elimination yields the arylalkyne product. [7]A study on the site-selective Sonogashira coupling of 1,4-dibromo-2-(trifluoromethyl)benzene provides strong evidence for the successful application of this method to similar substrates, with the reaction occurring preferentially at the bromine atom para to the trifluoromethyl group due to steric hindrance at the ortho position. [8]This suggests that the single bromine in this compound will be reactive.
dot
Caption: Simplified Catalytic Cycles of the Sonogashira Coupling.
Expected Performance with this compound: High yields are anticipated due to the electron-withdrawing nature of the CHF₂ group.
Table 3: Representative Performance Data for Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | Good (qualitative) | General Protocol |
| 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 80 | Good (qualitative) | General Protocol |
| Trimethylsilylacetylene | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | High (qualitative) | [9] |
Note: Yields are qualitative estimates based on general protocols and the reactivity of similar substrates.
Buchwald-Hartwig Amination: A Premier Method for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds. Mechanistic Rationale: The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine. Expected Performance with this compound: The substrate is expected to be highly reactive in Buchwald-Hartwig amination. A broad range of primary and secondary amines, including anilines, alkylamines, and heterocycles, should couple efficiently, likely requiring a bulky phosphine ligand for optimal results.
Table 4: Representative Performance Data for Buchwald-Hartwig Amination
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High (qualitative) | [10] |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | High (qualitative) | General Protocol |
| n-Butylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | LiHMDS | THF | 80 | High (qualitative) | [11] |
Note: The table presents qualitative expectations as specific data for the target substrate was not found in the provided search results.
Stille Coupling: C-C Bond Formation Using Organostannanes
The Stille coupling utilizes organotin reagents (stannanes) for the formation of C-C bonds. While highly effective, the toxicity of organotin compounds is a significant drawback. [12][13] Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organostannane, and reductive elimination. [11] Expected Performance with this compound: The reaction is expected to proceed well, given the substrate's reactivity. A variety of organostannanes can be employed, offering access to a diverse range of products.
Table 5: Representative Performance Data for Stille Coupling
| Coupling Partner | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | Good (qualitative) | General Protocol |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | 70 | Good (qualitative) | General Protocol |
Note: Performance is inferred from general Stille coupling protocols due to the absence of specific data for the target substrate.
Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling employs highly reactive organozinc reagents, which often allows for milder reaction conditions and high functional group tolerance. Mechanistic Rationale: The mechanism follows the standard cross-coupling pathway. The high nucleophilicity of the organozinc reagent often facilitates the transmetalation step.
Expected Performance with this compound: This method is expected to be very effective for the coupling of this compound with a wide range of organozinc reagents, including those bearing sensitive functional groups.
Table 6: Representative Performance Data for Negishi Coupling
| Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 60 | High (qualitative) | General Protocol |
| Alkylzinc bromide | Pd(OAc)₂ / SPhos | Dioxane | 80 | High (qualitative) | General Protocol |
Note: Data is based on general Negishi coupling principles, as specific examples with the target substrate were not found.
Conclusion: Selecting the Optimal Cross-Coupling Strategy
The choice of the most suitable cross-coupling method for this compound depends on several factors, including the desired bond to be formed (C-C, C-N, C-O, etc.), the nature of the coupling partner, and practical considerations such as reagent availability, cost, and toxicity.
-
For C-C bond formation , the Suzuki-Miyaura coupling stands out as a highly versatile and practical choice due to the wide availability and low toxicity of boronic acids. The Negishi coupling offers an excellent alternative, particularly when high reactivity and functional group tolerance are paramount. The Heck reaction is the method of choice for the synthesis of substituted alkenes, while the Sonogashira coupling is unparalleled for the preparation of arylalkynes. The Stille coupling , though effective, should be considered with caution due to the toxicity of the organotin reagents.
-
For C-N bond formation , the Buchwald-Hartwig amination is the undisputed leader, offering a broad scope for the synthesis of a diverse array of arylamines.
The electron-withdrawing nature of the difluoromethyl group generally enhances the reactivity of this compound in the crucial oxidative addition step, making it a favorable substrate for all the discussed palladium-catalyzed cross-coupling reactions. The selection of the appropriate ligand and reaction conditions is key to achieving optimal results for each specific transformation. This guide provides a solid foundation for researchers to make informed decisions and design efficient synthetic routes for the incorporation of the valuable 2-(difluoromethyl)phenyl moiety into their target molecules.
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A Comparative Benchmarking Guide to the Synthesis of 1-Bromo-2-(difluoromethyl)benzene
This guide provides an in-depth, objective comparison of prevalent synthetic methodologies for obtaining 1-Bromo-2-(difluoromethyl)benzene (CAS 845866-82-2), a key building block in medicinal chemistry and materials science.[1][2] The difluoromethyl group is a highly sought-after moiety, often serving as a bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This document is intended for researchers, chemists, and process development professionals, offering a technical analysis of competing synthetic routes to inform laboratory and scale-up decisions.
Strategic Overview of Synthetic Approaches
The synthesis of this compound primarily revolves around two distinct strategies, each with inherent advantages and challenges:
-
Deoxyfluorination of an Aldehyde Precursor: This classic approach involves the conversion of the formyl group (-CHO) of 2-bromobenzaldehyde into a difluoromethyl group (-CHF₂) using a specialized fluorinating agent. This route is linear and relies on a readily available starting material.
-
Direct C-H or C-Br Difluoromethylation: More modern methods focus on the direct introduction of a difluoromethyl group onto a pre-functionalized benzene ring. These routes can involve radical, transition-metal-catalyzed, or photoredox-catalyzed pathways, offering potentially more convergent syntheses.[3][4]
This guide will dissect these two primary strategies, providing detailed protocols, mechanistic insights, and a comparative analysis to guide the selection of the optimal method for a given application.
Method A: Deoxyfluorination of 2-Bromobenzaldehyde
This is arguably the most direct and frequently documented method for lab-scale synthesis. The core of this strategy is the replacement of the oxygen atom of an aldehyde with two fluorine atoms.
Principle & Mechanism
The transformation relies on nucleophilic fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) or its safer, more thermally stable analogues like Deoxo-Fluor®. The reaction proceeds via an initial attack of the aldehyde oxygen on the sulfur atom of the fluorinating agent, leading to the formation of a fluoro-alkoxysulfurane intermediate. Subsequent intramolecular nucleophilic attack by fluoride, facilitated by the elimination of a stable thionyl-based byproduct, generates a gem-difluoroalkane.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Bromo-2-(difluoromethyl)benzene
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 1-Bromo-2-(difluoromethyl)benzene (CAS No. 845866-82-2) in a laboratory setting. As a halogenated aromatic compound, its disposal requires strict adherence to protocols that protect laboratory personnel and the environment. This document moves beyond mere instruction to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance.
Core Hazard Profile & Essential Safety
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its handling requires specific precautions.[1][2]
Key Hazards Summary
| Hazard Classification | GHS Hazard Statement | Critical Precaution | Authoritative Source |
| Combustible Liquid | H227 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] | SynQuest Labs SDS[3] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] Avoid all personal contact. | Fisher Scientific SDS[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][3] Wear appropriate protective eyeglasses or chemical safety goggles. | Fisher Scientific SDS[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3] All handling should occur in a chemical fume hood or a well-ventilated area.[1][4] | SynQuest Labs SDS[3] |
| Acute Toxicity | - | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Fisher Scientific SDS[1] |
Immediate Protective Measures & First Aid
-
Engineering Controls : Always handle this substance within a certified chemical fume hood to prevent inhalation of vapors.[1][4] Ensure an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE) :
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1]
-
Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[1][5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][5]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]
-
The Cardinal Rule: Segregation of Halogenated Waste
The single most important step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[4][7] This compound contains both bromine and fluorine atoms.
Why Segregation is Non-Negotiable:
-
Specialized Treatment : Halogenated organic compounds cannot be disposed of via standard methods. They require high-temperature incineration in facilities equipped with specialized scrubbers.[7][8] During combustion, compounds like this produce corrosive and toxic gases, including hydrogen bromide (HBr) and hydrogen fluoride (HF).[1][5] The scrubbers are essential to neutralize these hazardous byproducts before they are released into the atmosphere.
-
Regulatory Compliance : Environmental regulations, such as those from the Environmental Protection Agency (EPA), mandate the specific handling of halogenated organic compounds.[9][10] Failure to segregate this waste stream can lead to significant regulatory penalties.
-
Cost Implications : Mixing halogenated and non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs, as the entire mixture must be treated by the more expensive, specialized incineration process.[11]
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol outlines the standard operating procedure for collecting waste this compound and contaminated materials generated during routine research activities.
-
Container Selection :
-
Use a designated, clearly labeled waste container exclusively for "Halogenated Organic Waste." [7][12]
-
The container must be made of a chemically compatible material (e.g., polyethylene) and have a vapor-tight, screw-on cap to prevent leaks and fugitive emissions.[11][12] Metal cans are not recommended as halogenated solvents can degrade to form acids that corrode metal.[13]
-
-
Waste Transfer :
-
Conduct all waste transfers inside a functioning chemical fume hood.[11]
-
Carefully pour the waste liquid into the designated container, avoiding splashes.
-
For solid materials contaminated with the chemical (e.g., filter paper, silica gel), place them in a sealed, labeled bag before depositing them in the solid halogenated waste container.
-
-
Labeling :
-
Storage :
-
Keep the waste container securely closed at all times, except when actively adding waste.[11][12]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[5][13] The container should be within secondary containment to mitigate potential leaks.[13]
-
-
Final Disposal :
Emergency Protocol: Spill Management
Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
-
Evacuate & Alert : Alert all personnel in the immediate vicinity and evacuate the area.[6] Post a warning sign.
-
Don PPE : Before re-entering, don the full PPE detailed in Section 1, including respiratory protection if vapors are significant.[6]
-
Contain & Absorb :
-
Collect Waste :
-
Using spark-free tools, carefully collect the absorbed material and place it into a sealable, properly labeled hazardous waste container.
-
Label the container as "Hazardous Waste: Spill Debris containing this compound." [12]
-
-
Decontaminate :
-
Clean the spill area thoroughly.
-
All cleaning materials (wipes, contaminated PPE) must also be disposed of as halogenated hazardous waste.[12]
-
-
Seek Assistance : For large or unmanageable spills, immediately contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.[12]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for handling this compound waste.
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Other Disposal Guidance: Brominated Flame Retardants - U.S. Environmental Protection Agency (EPA). [Link]
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A Senior Application Scientist's Guide to Handling 1-Bromo-2-(difluoromethyl)benzene
As researchers and scientists in the fast-paced world of drug development, our success hinges not only on innovation but also on an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 1-Bromo-2-(difluoromethyl)benzene, a key building block in modern organic synthesis. More than a checklist, this document explains the "why" behind each step, empowering you to work confidently and securely.
Hazard Identification and Risk Assessment
This compound (CAS No: 845866-82-2) is a liquid that presents several hazards that must be managed through proper personal protective equipment (PPE) and handling procedures.[1] It is classified as a combustible liquid and can cause skin and eye irritation.[1] Inhalation of its vapors may lead to respiratory tract irritation.[1]
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1]
-
Combustible Liquid: Has a flash point of 82.8 °C (181.0 °F), meaning it can ignite when exposed to an ignition source at or above this temperature.
A thorough risk assessment should be conducted before beginning any work with this chemical, considering the quantities being used and the specific experimental conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles for splash hazards.[2][3] | Protects against splashes and vapors, preventing serious eye damage.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4] | Prevents skin contact, which can cause irritation and potential absorption.[4][5] For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | A flame-resistant laboratory coat and closed-toe shoes are mandatory.[2][5] | Protects skin and personal clothing from contamination and potential ignition.[4][6] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] | Prevents the inhalation of harmful vapors that can cause respiratory irritation.[4][5] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[4] Always work in a well-ventilated area, preferably within a chemical fume hood.[4][5] Keep the compound away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Handling: When transferring the chemical, do so carefully to avoid splashes.[4] Use non-sparking tools and take precautionary measures against static discharge.[8] Keep containers tightly closed when not in use.[4][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
Emergency Procedures: Spill and Exposure Response
Even with meticulous planning, accidents can happen. Being prepared to respond effectively is paramount.
Spill Cleanup Protocol
Caption: Protocol for cleaning up a chemical spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[4]
-
Protect: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[4][9]
-
Contain and Collect: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[4][8]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a POISON CENTER or doctor.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical attention.[1]
-
Ingestion: Rinse the mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: As a halogenated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[5][10] Do not mix with non-halogenated waste.[10][11]
-
Labeling and Storage: Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[10] Store waste containers in a designated satellite accumulation area, ensuring they are kept closed.[10]
-
Final Disposal: All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations.[1][4] Never pour this chemical down the drain.[5]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.
References
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PubChem. Benzene, 1-bromo-2-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]
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ChemSrc. (n.d.). Understanding the Properties of 1-Bromo-2-(difluoromethoxy)benzene for Your Synthesis. [Link]
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PubChem. 1-Bromo-2-(difluoromethoxy)benzene. National Center for Biotechnology Information. [Link]
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S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE. [Link]
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Matrix Fine Chemicals. (n.d.). 1-BROMO-2-(TRIFLUOROMETHYL)BENZENE. [Link]
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Angene Chemical. (2025). Safety Data Sheet. [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor. [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]
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BradyPLUS. (n.d.). INDIVIDUAL PPE. [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. [Link]
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Chemistry LibreTexts. (2020). Safety. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
